molecular formula C13H11NO B1599025 4-Biphenylaldehyde oxime CAS No. 40143-27-9

4-Biphenylaldehyde oxime

Cat. No.: B1599025
CAS No.: 40143-27-9
M. Wt: 197.23 g/mol
InChI Key: OUNAWNXTMKAPFT-UVTDQMKNSA-N
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Description

4-Biphenylaldehyde oxime is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Biphenylaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Biphenylaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Biphenylaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNAWNXTMKAPFT-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Biphenylaldehyde oxime, a derivative of biphenyl, is a compound of significant interest due to its unique structural features that confer a range of physicochemical properties relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, and potential applications, underpinned by scientific principles and experimental data. The biphenyl moiety offers a rigid scaffold prevalent in many pharmacologically active agents, while the oxime group introduces versatile reactivity and potential for stereoisomerism. This document serves as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Molecular Structure and Core Physicochemical Data

4-Biphenylaldehyde oxime possesses a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol .[1] Its structure is characterized by a biphenyl group attached to an aldoxime functional group. This arrangement allows for geometric isomerism (E and Z configurations) around the C=N double bond, a factor that can significantly influence its biological activity and material properties.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number 40143-27-9[1][2]
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol [1]
Appearance Crystalline solid
Melting Point Data for the parent aldehyde: 57-60 °C[3][4]
Boiling Point Data for the parent aldehyde: 184 °C at 11 mmHg[3][4]
Solubility Data for the parent aldehyde: Soluble in ethanol, acetone, and chloroform

Note: Specific melting and boiling points for the oxime are not consistently reported across public domains; the data for the precursor, 4-biphenylcarboxaldehyde, is provided for reference.

Caption: Molecular structure of 4-biphenylaldehyde oxime.

Spectroscopic Profile

The structural elucidation of 4-biphenylaldehyde oxime relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl rings. A distinct singlet for the oxime hydroxyl proton (-NOH) and a singlet for the imine proton (-CH=N) are key diagnostic peaks. For the parent aldehyde, the aldehydic proton appears around 10.03 ppm.[5]

  • ¹³C NMR Spectroscopy : The carbon NMR will display signals corresponding to the 13 unique carbon atoms in the molecule. The carbon of the C=N bond is a particularly informative signal.

  • Infrared (IR) Spectroscopy : The IR spectrum of an oxime typically exhibits a characteristic broad O-H stretching band around 3600 cm⁻¹, a C=N stretching vibration near 1665 cm⁻¹, and an N-O stretch around 945 cm⁻¹.[6]

  • Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight with a molecular ion peak corresponding to 197.23 m/z.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 4-biphenylaldehyde oxime is typically achieved through a condensation reaction between 4-biphenylaldehyde and hydroxylamine. This reaction is a standard method for the preparation of oximes from aldehydes and ketones.[6][7][8] The process is generally high-yielding and can be performed under mild conditions.

SynthesisWorkflow Reactants 4-Biphenylaldehyde + Hydroxylamine Hydrochloride Base Base (e.g., Na2CO3 or Pyridine) Reactants->Base Neutralizes HCl Product 4-Biphenylaldehyde Oxime Base->Product Reaction & Precipitation Solvent Solvent (e.g., Ethanol/Water) Solvent->Reactants

Caption: General synthesis workflow for 4-biphenylaldehyde oxime.

Key Reactions of the Oxime Functional Group

The oxime moiety is a versatile functional group capable of undergoing several important transformations.

  • Hydrolysis : Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine, typically under acidic conditions.[6]

  • Reduction : The C=N bond of the oxime can be reduced to form the corresponding primary amine.[6]

  • Beckmann Rearrangement : In the presence of an acid catalyst, aldoximes can rearrange to form amides.[7][8]

Relevance and Applications in Research and Development

Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11] The introduction of an oxime group can further modulate the pharmacological profile of the biphenyl core. Oximes themselves are a class of compounds with diverse biological activities and have been incorporated into FDA-approved drugs.[12] They can also serve as bioisosteres for other functional groups, such as ketones or peptide bonds.[12]

Materials Science

Biphenyl derivatives are integral components in the development of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[9][10][13] The rigid nature of the biphenyl unit contributes to the formation of ordered structures, a key requirement for these applications. The oxime functionality can introduce hydrogen bonding capabilities, further influencing the self-assembly and bulk properties of materials.

Experimental Protocols

Protocol: General Synthesis of an Aldoxime
  • Dissolution : Dissolve the aldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Hydroxylamine Solution : In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) in water or ethanol.

  • Basification : Add a base, such as sodium carbonate or pyridine (1.1-1.5 equivalents), to the hydroxylamine solution to generate the free hydroxylamine.

  • Reaction : Add the aldehyde solution to the hydroxylamine solution and stir the mixture at room temperature or with gentle heating.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, the product often precipitates. If not, the reaction mixture can be poured into water to induce precipitation.

  • Purification : Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

4-Biphenylaldehyde oxime is a compound with significant potential, stemming from the combination of its biphenyl core and reactive oxime group. Its physicochemical properties make it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic characterization is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these key aspects to support the endeavors of scientists and professionals in the field.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18345-18373.
  • Glorius, F., et al. (2022). Reactivity of oximes for diverse methodologies and synthetic applications.
  • Sharma, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4945.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Wearing, E., et al. (2022). Reactivity of oximes for diverse methodologies and synthetic applications.
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Biphenyls: Applications in Specialty Chemical Markets. Retrieved from [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Latrache, M., & Hoffmann, N. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews, 50(12), 7072-7100.
  • PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]

  • Alici, Ö., & Karataş, İ. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization.
  • Asian Journal of Chemistry. (2009). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 21(5), 4105-4107.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). CID 17961136. Retrieved from [Link]

  • ChemBK. (2024). 4-Phenylbenzaldehyde. Retrieved from [Link]

  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 18(1), 159-162.
  • Wang, Y., et al. (2015). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. The Journal of Organic Chemistry, 80(1), 573-579.
  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • International Journal of Trend in Scientific Research and Development. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Trend in Scientific Research and Development, 8(2), 990-994.
  • SpectraBase. (n.d.). 4-Biphenylcarboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl-4-amidoxime. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Biphenylaldehyde Oxime: Synthesis, Characterization, and Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Biphenylaldehyde Oxime, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to explain the causality behind experimental choices and analytical interpretations, ensuring a robust and reliable understanding of this compound.

Introduction and Chemical Identity

4-Biphenylaldehyde oxime, also known as ([1,1'-biphenyl]-4-yl)methanal oxime, belongs to the aldoxime class of organic compounds. Oximes (compounds containing the C=N-OH functional group) are versatile intermediates in organic synthesis, serving as precursors to amides, nitriles, and various nitrogen-containing heterocycles. The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties makes 4-biphenylaldehyde oxime a valuable building block for the development of novel therapeutic agents and functional materials.

This guide provides a centralized resource for the synthesis and detailed spectral characterization of this compound, ensuring researchers can confidently prepare and identify it for further application.

Physicochemical Properties

A summary of the key identifiers and properties for 4-Biphenylaldehyde Oxime is presented below.

PropertyValueSource
CAS Number 40143-27-9[1]
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.24 g/mol [1]
IUPAC Name ([1,1'-biphenyl]-4-yl)methanal oximeN/A
Synonyms 4-Biphenylcarboxaldehyde oximeN/A

Synthesis of 4-Biphenylaldehyde Oxime

The most direct and common method for synthesizing aldoximes is the condensation reaction between an aldehyde and hydroxylamine.[2][3] This reaction is robust, high-yielding, and proceeds under mild conditions. The protocol described below is a standard, reliable method adapted for the synthesis of the title compound from its commercially available aldehyde precursor.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 4-Biphenyl- carboxaldehyde p1 4-Biphenylaldehyde Oxime r1->p1 Base (e.g., Na2CO3 or NaOH) Solvent (e.g., Ethanol/Water) Room Temperature or gentle heating r2 Hydroxylamine Hydrochloride (NH2OH·HCl) r2->p1

Caption: Synthesis of 4-Biphenylaldehyde Oxime.

Experimental Protocol

Materials:

  • 4-Biphenylcarboxaldehyde (CAS: 3218-36-8)[4]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-biphenylcarboxaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in a small volume of water. Rationale: Sodium carbonate is used as a base to liberate the free hydroxylamine from its hydrochloride salt, which is necessary for the nucleophilic attack on the aldehyde's carbonyl carbon.

  • Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, add deionized water to the reaction mixture, which may cause the oxime product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers. Causality: This step isolates the organic product from the aqueous phase containing inorganic salts.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude 4-biphenylaldehyde oxime.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure oxime as a crystalline solid.

Spectral Data and Structural Elucidation

The structural confirmation of the synthesized 4-biphenylaldehyde oxime relies on a combination of spectroscopic techniques. While a complete, published spectrum for this specific molecule is not available, the following data tables are constructed based on the known spectral data of its precursor and closely related structural analogs.[1][5][6][7]

Workflow for Spectroscopic Analysis

G cluster_workflow Structural Elucidation Workflow Sample Purified 4-Biphenylaldehyde Oxime NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectral Data NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure

Caption: Workflow for Spectroscopic Analysis.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

The proton NMR spectrum is expected to show characteristic signals for the oxime proton, as well as the aromatic protons of the biphenyl system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~10.0 - 11.0Singlet (broad)1HN-OH The hydroxyl proton of the oxime is typically a broad singlet and can exchange with D₂O. Its chemical shift is concentration and solvent dependent.
~8.15Singlet1HH -C=NOHThis is the characteristic signal for the aldimine proton. For (E)-4-methylbenzaldehyde oxime, this proton appears at 8.13 ppm.[5]
~7.60 - 7.75Multiplet4HAromatic (ortho to C=N, ortho to Ph)Protons on the phenyl ring adjacent to the oxime group and the protons on the terminal phenyl ring closest to the other ring will be deshielded.
~7.35 - 7.50Multiplet5HAromatic (meta to C=N, para to Ph, meta to Ph)The remaining aromatic protons of the biphenyl system will appear in this region.
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

The carbon spectrum will be characterized by the imine carbon and the twelve aromatic carbons.

Chemical Shift (δ, ppm)AssignmentRationale and Notes
~150 - 152C =NOHThe imine carbon is a key downfield signal. For comparison, this carbon appears at ~151 ppm in 4-methylbenzaldehyde oxime.[5]
~142 - 144Aromatic C (quaternary)C4 carbon attached to the second phenyl ring.
~139 - 141Aromatic C (quaternary)C1' carbon of the second phenyl ring.
~130 - 133Aromatic C (quaternary)C1 carbon attached to the imine group.
~127 - 129Aromatic CHMultiple signals corresponding to the CH carbons of the biphenyl rings.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides crucial information about the functional groups present in the molecule.

Frequency (cm⁻¹)IntensityAssignmentRationale and Notes
~3100 - 3400BroadO-H stretchThe broadness is due to hydrogen bonding of the oxime's hydroxyl group. This is a key feature distinguishing it from the starting aldehyde.
~3030MediumAromatic C-H stretchCharacteristic of sp² C-H bonds in the biphenyl rings.
~1640Medium-WeakC=N stretchThe carbon-nitrogen double bond of the oxime. This is often weaker than a C=O stretch.
~1600, ~1485StrongAromatic C=C stretchVibrations of the carbon-carbon bonds within the aromatic rings.
~930 - 960MediumN-O stretchCharacteristic stretch for the nitrogen-oxygen single bond in an oxime.
Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

m/zInterpretationRationale and Notes
197[M]⁺The molecular ion peak, confirming the molecular weight of C₁₃H₁₁NO.
180[M - OH]⁺Loss of the hydroxyl radical is a common fragmentation pathway for oximes.
167[M - NO]⁺ or [C₁₃H₉]⁺Loss of nitric oxide or fragmentation leading to the biphenylmethyl cation.
152[C₁₂H₈]⁺Biphenylene radical cation, a common fragment from biphenyl compounds.

Applications and Future Directions

4-Biphenylaldehyde oxime serves as a key intermediate for synthesizing more complex molecules. Its potential applications include:

  • Drug Discovery: As a scaffold for developing inhibitors of enzymes like aldose reductase or for creating novel antimicrobial or antioxidant agents.[8]

  • Materials Science: Use in the synthesis of liquid crystals and other functional organic materials where the rigid biphenyl unit can induce desired properties.

  • Organic Synthesis: A versatile precursor for the synthesis of biphenyl-containing amides (via Beckmann rearrangement) and nitriles (via dehydration).

This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, identify, and utilize 4-Biphenylaldehyde oxime in their respective fields.

References

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (2007). Molecules, 12(5), 1040-1046. [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences, 133(3). [Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (n.d.). Retrieved from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

Sources

Solubility Profile of 4-Biphenylaldehyde Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Biphenylaldehyde Oxime, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in the molecule's structural characteristics—specifically, the interplay between its large, nonpolar biphenyl core and its polar, hydrogen-bonding oxime moiety. We further present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data for applications ranging from reaction optimization and purification to formulation development. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in common laboratory solvents.

Introduction: The Significance of Solubility

4-Biphenylaldehyde oxime is a derivative of 4-biphenylcarboxaldehyde, a versatile intermediate used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[1] The conversion of the aldehyde to the oxime introduces a hydroxyl group and a nitrogen atom (-C=N-OH), significantly altering the molecule's polarity and hydrogen bonding capabilities.

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvent for:

  • Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.

  • Purification: Developing effective recrystallization or chromatography protocols.[2]

  • Formulation: Creating stable solutions for biological assays or drug delivery systems.

This guide bridges the gap between theoretical prediction and practical measurement, providing the necessary tools to confidently work with 4-Biphenylaldehyde oxime.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" provides a powerful predictive tool.[3] 4-Biphenylaldehyde oxime possesses a dual nature: a large, hydrophobic biphenyl backbone and a localized, hydrophilic oxime functional group.

  • Biphenyl Group: This rigid, aromatic system is nonpolar and contributes to strong van der Waals forces and π-π stacking interactions. It favors dissolution in nonpolar and aromatic solvents.

  • Oxime Group (-C=N-OH): This group is polar. The oxygen and nitrogen atoms are hydrogen bond acceptors, and the hydroxyl proton is a hydrogen bond donor. This moiety favors interaction with polar protic and aprotic solvents.

Based on this structure, we can predict its solubility behavior across common solvent classes.

Logical Framework for Solubility Prediction

The following diagram illustrates the decision-making process for predicting solubility based on the compound's structural features.

G cluster_solute 4-Biphenylaldehyde Oxime Analysis cluster_solvent Solvent Interaction Potential cluster_prediction Predicted Solubility Structure Molecular Structure Biphenyl Biphenyl Core (Large, Nonpolar, Aromatic) Structure->Biphenyl Oxime Oxime Group (Polar, H-Bond Donor/Acceptor) Structure->Oxime Solvent_NP Nonpolar Solvents (e.g., Hexane, Toluene) Biphenyl->Solvent_NP Favorable (van der Waals) Solvent_H2O Water Biphenyl->Solvent_H2O Unfavorable (Hydrophobic Effect) Solvent_PA Polar Aprotic Solvents (e.g., DCM, THF, Acetone) Oxime->Solvent_PA Favorable (Dipole-Dipole) Solvent_PP Polar Protic Solvents (e.g., Ethanol, Methanol) Oxime->Solvent_PP Highly Favorable (H-Bonding) Oxime->Solvent_H2O Favorable, but overwhelmed by core Pred_Mod Moderate Solvent_NP->Pred_Mod Pred_Good Good to High Solvent_PA->Pred_Good Solvent_PP->Pred_Good Pred_Poor Poor to Insoluble Solvent_H2O->Pred_Poor

Caption: Predictive logic for solubility based on molecular structure.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of 4-Biphenylaldehyde oxime. This serves as a starting point for solvent selection in experimental work.

Solvent ClassExample SolventsKey InteractionsPredicted Solubility
Polar Protic Ethanol, Methanol, IsopropanolHydrogen bonding with the oxime group; dipole-dipole interactions.High
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF)Dipole-dipole interactions with the oxime group. Studies of similar oximes show solubility in DCM, THF, and DMF.[4]High
Nonpolar Aromatic Toluene, Benzeneπ-π stacking and van der Waals forces with the biphenyl core.Moderate to Good
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVan der Waals forces with the biphenyl core; disfavored polar oxime group.Low to Moderate
Aqueous WaterThe large, hydrophobic biphenyl group dominates, leading to poor solubility despite the polar oxime. The parent aldehyde is described as slightly soluble or insoluble in water.[5][6]Very Low / Insoluble
Aqueous Acid/Base 5% HCl, 5% NaOHThe oxime is weakly acidic/basic; slight solubility enhancement may occur via salt formation, but is likely minimal.[7]Very Low

Experimental Protocols for Solubility Determination

Accurate solubility data is generated through rigorous experimental methodology. We present two standard protocols: a rapid qualitative assessment and a definitive quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, typically defining "soluble" as >25-30 mg/mL.[8]

Objective: To quickly screen a range of solvents and identify candidates for purification or reactions.

Materials:

  • 4-Biphenylaldehyde oxime

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipette or dispenser (1 mL)

  • Spatula

  • Selection of test solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane)

Procedure:

  • Preparation: Add approximately 25 mg of 4-Biphenylaldehyde oxime to a clean, dry test tube.

  • Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.[9]

  • Observation: Visually inspect the tube. If the solid has completely dissolved, the compound is soluble in that solvent.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.25 mL aliquots, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.

  • Classification:

    • Soluble: The entire solid dissolves in a total volume of ≤ 1.0 mL.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of solid dissolves.[9]

  • Record: Record the results for each solvent tested.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining the precise equilibrium solubility of a compound.[3] It relies on generating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Objective: To obtain a precise, quantitative solubility value (e.g., in mg/mL or mol/L) at a specified temperature.

Workflow Diagram: Isothermal Shake-Flask Method

G A 1. Preparation Add excess solid oxime to a known volume of solvent in a sealed vial. B 2. Equilibration Place vial in a shaker bath at a constant temperature (e.g., 25°C) for 24-72 hours. A->B Ensures thermodynamic equilibrium C 3. Phase Separation Allow solid to settle. Filter the suspension through a 0.45 µm PTFE syringe filter. B->C Removes undissolved solid D 4. Sample Dilution Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. C->D Prepares sample for linear range of detector E 5. Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, UV-Vis). D->E Measures solute concentration F 6. Calculation Calculate original concentration using the dilution factor and calibration curve. Result = Solubility (mg/mL). E->F Final data processing

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

  • System Preparation: Add an excess of solid 4-Biphenylaldehyde oxime to a series of glass vials (e.g., 20 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Equilibrate for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed in the incubator for 1-2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean, tared vial. This step is critical to remove all undissolved microscopic particles.

  • Quantification:

    • Accurately weigh or dilute a known volume of the filtrate.

    • Analyze the sample using a pre-calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy to determine the concentration.

    • A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of 4-Biphenylaldehyde oxime in the solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing Solubility

  • Temperature: The dissolution of most organic solids is an endothermic process, meaning solubility generally increases with temperature.[3] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.[2]

  • Solvent Purity: The presence of impurities, particularly water in organic solvents, can significantly alter the measured solubility. Always use high-purity, anhydrous solvents for accurate determinations.

  • Compound Purity: Impurities in the 4-Biphenylaldehyde oxime sample can affect its crystal lattice energy and, consequently, its solubility.

  • pH: While the effect is expected to be minor for this compound in mildly acidic or basic conditions, significant pH changes (e.g., pH < 2 or pH > 12) could protonate or deprotonate the oxime, forming an ionic species with potentially higher aqueous solubility.

Practical Implications and Applications

A thorough understanding of this compound's solubility directly informs its practical handling and use.

  • For Purification: The predicted high solubility in ethanol and low solubility in water suggests that aqueous ethanol is an excellent candidate for recrystallization.[10] The crude product can be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes faintly turbid. Cooling this mixture should yield purified crystals.

  • For Chemical Reactions: Solvents like THF and DMF are excellent choices for running reactions, as they are predicted to readily dissolve the oxime and are relatively inert.

  • For Analysis: When preparing samples for techniques like NMR or HPLC, fully dissolving the compound is crucial. Deuterated chloroform (CDCl₃), acetone-d₆, or DMSO-d₆ are likely to be effective NMR solvents.

Conclusion

4-Biphenylaldehyde oxime exhibits a classic dual-solubility profile driven by its molecular structure. Its large biphenyl core renders it poorly soluble in water but promotes dissolution in nonpolar aromatic solvents. The polar oxime group ensures high solubility in a wide range of polar aprotic and protic solvents, including common alcohols and ethers. While this guide provides a robust predictive framework, the included experimental protocols offer a clear path to generating the precise, quantitative data essential for rigorous scientific research and development.

References

  • University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MilliporeSigma. (2020, January 15). 4-Biphenylcarboxalde.. - SAFETY DATA SHEET.
  • ChemicalBook. (2025, February 22). 4-Biphenylcarboxaldehyde - Safety Data Sheet.
  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%.
  • BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde.
  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. PubChem.
  • Alici, B., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization.
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • ChemicalBook. (n.d.). 4-Biphenylcarboxaldehyde | 3218-36-8.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Biphenylcarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Biphenylcarboxaldehyde in Modern Chemistry

4-Biphenylcarboxaldehyde, a crystalline solid with a melting point of 57-59 °C, is a pivotal intermediate in the synthesis of a wide array of functional molecules.[1] Its biphenyl scaffold provides a rigid and electronically conjugated backbone, a desirable feature in the design of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. In the pharmaceutical industry, the 4-biphenylcarboxaldehyde moiety is a key structural component in a number of drugs, including the antihypertensive agent Telmisartan. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the most reliable and commonly employed synthetic routes to this valuable compound, offering a comparative analysis to aid researchers and drug development professionals in selecting the optimal methodology for their specific needs.

Strategic Approaches to the Synthesis of 4-Biphenylcarboxaldehyde

The synthesis of 4-biphenylcarboxaldehyde can be broadly categorized into three primary strategies, each with its own set of advantages and considerations:

  • Direct Carbon-Carbon Bond Formation: This approach, exemplified by the Suzuki-Miyaura coupling, constructs the biphenyl skeleton and introduces the aldehyde functionality in a single, convergent step.

  • Functional Group Interconversion of a Biphenyl Precursor: This strategy involves the formation of a biphenyl derivative, such as 4-bromobiphenyl, which is then converted to the desired aldehyde via a Grignard reaction and formylation.

  • Two-Step Synthesis via Oxidation: This method first establishes the biphenyl core, typically as 4-methylbiphenyl, followed by the selective oxidation of the methyl group to an aldehyde.

This guide will delve into the mechanistic underpinnings and practical execution of each of these synthetic pathways, providing detailed protocols and a comparative analysis to inform experimental design.

Methodology 1: The Suzuki-Miyaura Coupling - A Convergent and Efficient Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, making it an ideal choice for the synthesis of biaryl compounds like 4-biphenylcarboxaldehyde.[3][4]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (4-biphenylcarboxaldehyde), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Oxidative Addition Transmetalation Transmetalation (Ar'-B(OH)2) Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Reductive Elimination Product 4-Biphenyl- carboxaldehyde Reductive_Elimination->Product Aryl_Halide 4-Bromobenzaldehyde Aryl_Halide->Oxidative_Addition Boronic_Acid Phenylboronic Acid Boronic_Acid->Transmetalation Grignard_Formylation cluster_reactants Reactants cluster_products Product Grignard 4-Biphenylmagnesium Bromide Nucleophilic_Addition Nucleophilic Addition Grignard->Nucleophilic_Addition DMF N,N-Dimethylformamide (DMF) DMF->Nucleophilic_Addition Product 4-Biphenyl- carboxaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Addition->Tetrahedral_Intermediate Hydrolysis Acidic Workup Hydrolysis->Product Tetrahedral_Intermediate->Hydrolysis Benzylic_Oxidation cluster_reactants Reactants cluster_products Product Starting_Material 4-Methylbiphenyl Radical_Formation Benzylic Hydrogen Abstraction Starting_Material->Radical_Formation Oxidant Oxidizing Agent (e.g., KMnO4) Oxidant->Radical_Formation Product 4-Biphenyl- carboxaldehyde Benzylic_Radical Benzylic Radical Intermediate Radical_Formation->Benzylic_Radical Oxidation Oxidation Oxidation->Product Benzylic_Radical->Oxidation

Sources

The Biphenyl Aldoxime Scaffold: A Technical Primer on the Anticipated Biological Activities of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Knowns and Unveiling the Potential

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific landscape of 4-Biphenylaldehyde oxime. It is a molecule poised at the intersection of two pharmacologically significant moieties: the biphenyl group and the aldoxime. While direct, extensive research on the specific biological activities of 4-Biphenylaldehyde oxime is nascent, the wealth of data on its structural relatives provides a robust framework for predicting its potential therapeutic applications and mechanisms of action. This document is structured not as a rigid review of established facts, but as a logically extrapolated guide, grounding its hypotheses in the solid bedrock of existing research on related compounds. We aim to illuminate the path for future investigations into this promising, yet underexplored, chemical entity.

I. The Structural Rationale: A Biphenyl Core Married to a Reactive Oxime

The therapeutic potential of 4-Biphenylaldehyde oxime is intrinsically linked to its hybrid structure. The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, known to impart favorable properties such as metabolic stability and the ability to engage in pi-pi stacking interactions with biological targets.[1][2] The oxime functional group, on the other hand, is a versatile chemical entity recognized for its ability to act as a hydrogen bond donor and acceptor, and its involvement in a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The combination of these two moieties in 4-Biphenylaldehyde oxime suggests a molecule with the potential for a diverse range of biological interactions.

II. Anticipated Biological Activities: An Evidence-Based Extrapolation

Based on the known bioactivities of structurally related biphenyl derivatives and oximes, we can hypothesize several key therapeutic areas where 4-Biphenylaldehyde oxime may exhibit significant potential.

A. Anticancer Potential: Targeting Proliferative Pathways

The biphenyl moiety is a common feature in a multitude of anticancer agents.[1][5][6] Derivatives of biphenyl have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the degradation of key proteins involved in cancer progression.[5] Furthermore, numerous oxime-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4]

Hypothesized Mechanism of Action: 4-Biphenylaldehyde oxime could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the androgen receptor (AR) signaling pathway, which is critical in prostate cancer. Biphenyl derivatives have been identified as effective AR degraders.[5]

anticancer_pathway cluster_cell Cancer Cell 4-Biphenylaldehyde_oxime 4-Biphenylaldehyde oxime AR Androgen Receptor (AR) 4-Biphenylaldehyde_oxime->AR Binds to AR_degradation AR Degradation AR->AR_degradation Induces Proliferation_inhibition Inhibition of Proliferation AR_degradation->Proliferation_inhibition Apoptosis Induction of Apoptosis AR_degradation->Apoptosis

Caption: Hypothesized anticancer mechanism of 4-Biphenylaldehyde oxime.

B. Antimicrobial Activity: A Broad-Spectrum Potential

Both biphenyl and oxime functionalities have been independently associated with antimicrobial properties.[2][7][8][9][10][11] Biphenyl derivatives have shown efficacy against a range of bacteria, including antibiotic-resistant strains.[10][11] Oximes have also been explored as inhibitors of essential bacterial enzymes.[9]

Hypothesized Mechanism of Action: 4-Biphenylaldehyde oxime may act as a bacterial membrane disruptor or an inhibitor of key bacterial enzymes, such as those involved in fatty acid synthesis.[8][9]

Compound Class Organism Activity (MIC) Reference
Biphenyl DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)3.13 - 6.25 µg/mL[10]
Biphenyl CompoundsStaphylococcus aureus64 - 128 mg/L[11]
Oxime DerivativesEscherichia coli3.13 - 6.25 µg/mL[9]

Table 1: Antimicrobial activity of related biphenyl and oxime compounds. MIC = Minimum Inhibitory Concentration.

C. Anti-inflammatory and Antioxidant Properties

Oximes are known to possess anti-inflammatory and antioxidant activities.[4] Some oxime derivatives have shown potent inhibition of pro-inflammatory cytokines like IL-6 and nitric oxide (NO).[4] The biphenyl scaffold is also present in some anti-inflammatory drugs.

Hypothesized Mechanism of Action: 4-Biphenylaldehyde oxime could potentially scavenge reactive oxygen species (ROS) and inhibit the production of inflammatory mediators.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli Cell Immune Cell Inflammatory_Stimuli->Cell ROS_Production ROS Production Cell->ROS_Production Pro-inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, NO) Cell->Pro-inflammatory_Mediators 4-Biphenylaldehyde_oxime 4-Biphenylaldehyde oxime 4-Biphenylaldehyde_oxime->ROS_Production Inhibits 4-Biphenylaldehyde_oxime->Pro-inflammatory_Mediators Inhibits

Caption: Postulated anti-inflammatory and antioxidant mechanism.

III. Proposed Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of 4-Biphenylaldehyde oxime, a systematic series of in vitro and in vivo experiments are necessary.

A. Synthesis of 4-Biphenylaldehyde Oxime

The synthesis of 4-Biphenylaldehyde oxime is a straightforward process that can be achieved through the condensation of 4-biphenylaldehyde with hydroxylamine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-biphenylaldehyde in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the aldehyde solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized 4-Biphenylaldehyde oxime using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Anticancer Activity Assay

Cell Viability Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., prostate cancer lines LNCaP and 22Rv1) in appropriate media.[5]

  • Treatment: Seed the cells in 96-well plates and treat with varying concentrations of 4-Biphenylaldehyde oxime for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

C. In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method:

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth media.[8][10]

  • Serial Dilution: Prepare serial dilutions of 4-Biphenylaldehyde oxime in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

IV. Future Directions and Concluding Remarks

The structural attributes of 4-Biphenylaldehyde oxime strongly suggest a molecule of significant therapeutic promise. The convergence of the biphenyl scaffold's favorable pharmacokinetic properties and the oxime moiety's diverse bioactivities presents a compelling case for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear roadmap for the initial stages of this exploration. It is our firm belief that dedicated research into 4-Biphenylaldehyde oxime and its derivatives will unlock new avenues for the development of novel therapeutics.

V. References

  • Alshahateet, S. F., et al. (2025). Anticancer efficacy of biphenyl-based compounds in published research studies. Journal of Agricultural and Food Chemistry.

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.

  • Bioorganic Chemistry. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry, 148, 107433.

  • Costantino, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3189.

  • BenchChem. (2025). Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl-2-Carboxylic Acids.

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2025). [Journal name not available].

  • Kandemir, H., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. International Journal of Molecular Sciences, 21(18), 6789.

  • Li, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 878-886.

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.

  • Yang, X., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(10), 1437-1444.

  • Molecules. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827.

  • Biomolecules. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448.

  • Kaczor, A. A., et al. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 24(5), 965.

  • Alici, Ö., & Karataş, İ. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selcuk University Natural and Applied Science, 3(3), 81-91.

  • Royal Society of Chemistry. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

  • Carl ROTH. (n.d.). 4-Phenylbenzaldehyde oxime, 5 g, CAS No. 40143-27-9.

  • MDPI. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 27(1), 232.

  • MDPI. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5122.

  • Chemistry & Biodiversity. (2021). Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. Chemistry & Biodiversity, 18(11), e2100454.

Sources

An In-Depth Technical Guide to 4-Biphenylaldehyde Oxime Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural rigidity and tunable electronic properties. When functionalized with an oxime group (-C=N-OH), the resulting 4-biphenylaldehyde oxime derivatives emerge as a class of compounds with remarkable versatility. This technical guide provides a comprehensive overview of these derivatives, beginning with the synergistic value of the biphenyl-oxime combination. It offers detailed protocols for their synthesis and characterization, followed by an in-depth exploration of their applications. The primary focus is on their significant potential in drug discovery, particularly as anticancer and anti-HIV agents, supported by mechanistic insights and quantitative data. Furthermore, this guide touches upon their emerging roles in chemical sensing and materials science, offering a forward-looking perspective on this promising area of chemical research.

The Biphenyl-Oxime Scaffold: A Privileged Combination

The Structural Significance of the Biphenyl Moiety

The biphenyl unit, consisting of two phenyl rings linked by a single C-C bond, is classified as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, making them highly valuable starting points for drug design. The key attributes of the biphenyl moiety include:

  • Structural Rigidity and Planarity: The biphenyl core provides a defined and rigid orientation for appended functional groups, which is crucial for specific receptor binding.

  • Modulation of Physicochemical Properties: It enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • π-π Stacking Interactions: The aromatic rings can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets, contributing to potent biological activity.[1]

The Versatile Chemistry of the Oxime Functional Group

Oximes are not merely derivatives for the purification of carbonyl compounds; they are highly functional moieties with significant chemical and biological properties.[2] The oxime group (-C=N-OH) introduces several key features:

  • Hydrogen Bonding Capability: The hydroxyl group of the oxime is a hydrogen bond donor, while the nitrogen and oxygen atoms are hydrogen bond acceptors. This allows for diverse and strong interactions with biological receptors.[3][4]

  • Improved Polarity and Solubility: Compared to the parent aldehyde or ketone, the oxime group increases polarity, which can be beneficial for aqueous solubility and pharmacokinetic profiles.

  • Bioisosteric Replacement: Oximes can act as bioisosteres for other functional groups, like amides or esters, offering a different profile of stability and receptor interaction.

  • Chemical Reactivity: The oxime group serves as a versatile chemical handle for further derivatization, allowing for the synthesis of diverse compound libraries.

Synergy: Why Combine Biphenyls and Oximes?

The combination of a biphenyl scaffold with an oxime functional group creates a molecule with multifaceted potential. The biphenyl core acts as an anchor, positioning the molecule within a binding site through hydrophobic and π-stacking interactions, while the strategically placed oxime group can form critical hydrogen bonds and polar interactions to enhance affinity and specificity. This synergistic interplay is the foundation for the diverse applications explored in this guide.

Synthesis and Characterization

General Synthesis of Aldoximes

The most common and straightforward method for synthesizing aldoximes is the condensation reaction between an aldehyde and hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl). The reaction requires a mild base to liberate the free hydroxylamine nucleophile.

A general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Aldehyde 4-Biphenyl- carboxaldehyde Reaction Reaction Vessel (Solvent: e.g., Ethanol/Water) Heat/Stir Aldehyde->Reaction Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) Reagent->Reaction Base Base (e.g., Na₂CO₃, Pyridine) Base->Reaction Quench Quench (e.g., add water) Reaction->Quench Reaction Completion (TLC) Filter Filtration Quench->Filter Purify Recrystallization or Column Chromatography Filter->Purify Product Final Product: 4-Biphenylaldehyde Oxime Purify->Product

Caption: General workflow for the synthesis of 4-Biphenylaldehyde Oxime.

Detailed Experimental Protocol: Synthesis of 4-Biphenylaldehyde Oxime

This protocol describes a standard laboratory procedure for the synthesis of 4-biphenylaldehyde oxime from 4-biphenylcarboxaldehyde.

Materials:

  • 4-Biphenylcarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃) or Pyridine

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-biphenylcarboxaldehyde (1 equivalent) in ethanol.

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 - 1.5 equivalents) and a mild base like sodium carbonate (1.5 equivalents) in a minimal amount of water, then add ethanol.[2][5]

  • Reaction: Add the hydroxylamine/base solution to the aldehyde solution. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-80°C) with stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete when the starting aldehyde spot has been consumed (usually within 1-2 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-biphenylaldehyde oxime as a crystalline solid.

Characterization Techniques

The identity and purity of the synthesized oxime derivatives are confirmed using standard spectroscopic methods.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of the oxime functionality.

    • O-H stretch: A broad peak typically in the range of 3100-3400 cm⁻¹.

    • C=N stretch: A sharp peak around 1650-1680 cm⁻¹.

    • N-O stretch: A peak in the 930-960 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the oxime hydroxyl group (-NOH) appears as a characteristic singlet, often downfield (>10 ppm in DMSO-d₆). The aldehydic proton of the starting material (around 9-10 ppm) disappears, while the imine proton (-CH=N) appears as a singlet around 8-8.5 ppm. Aromatic protons of the biphenyl system will appear in the 7-8 ppm region.[6][7]

    • ¹³C NMR: The carbon of the C=N bond is typically observed in the 145-155 ppm range.[6][7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation.

Applications in Drug Discovery and Development

The unique structural and chemical properties of 4-biphenylaldehyde oxime derivatives make them highly attractive candidates for therapeutic applications.

Application Focus: Anti-HIV Agents

A significant application of this scaffold is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[8][9] Diarylpyrimidine (DAPY) analogues, which incorporate a biphenyl moiety, have shown exceptional potency. The introduction of an oxime group has been a key strategy to further enhance their antiviral activity and overcome drug resistance.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) NNRTIs are allosteric inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme, a critical enzyme for viral replication. They bind to a hydrophobic pocket (the NNRTI-binding pocket) located approximately 10 Å away from the enzyme's active site. This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA to DNA.

G RT HIV-1 Reverse Transcriptase (RT) Pocket NNRTI Binding Pocket (Allosteric Site) ActiveSite Catalytic Active Site Pocket->ActiveSite Induces Conformational Change (Inhibition) DNA Viral DNA (Synthesis Blocked) ActiveSite->DNA Catalyzes Drug Oxime-Biphenyl-DAPY (NNRTI) Drug->Pocket Binds to allosteric site RNA Viral RNA RNA->ActiveSite Template

Caption: Mechanism of HIV-1 RT inhibition by Oxime-Biphenyl NNRTIs.

Binding Mode and Structure-Activity Relationship (SAR) Molecular docking studies reveal that the biphenyl moiety forms strong π-π stacking interactions within the hydrophobic pocket of the RT enzyme.[1][10] The oxime group is strategically positioned to form crucial hydrogen-bonding interactions with key amino acid residues, such as E138, which is often implicated in drug resistance.[1] This additional interaction can help restore activity against mutant strains.

Quantitative Data for Oxime-Biphenyl-DAPYs Several studies have synthesized and evaluated series of these compounds. The data below is representative of the high potency observed.[8][9]

Compound IDTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7d HIV-1 WT0.0121> 292> 24105
7d E138K Mutant0.0270> 292> 10814
Efavirenz HIV-1 WT0.001121.619636
Etravirine HIV-1 WT0.0028> 108> 38571
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data adapted from Yang, Y., et al. (2020).[9]
Application Focus: Anticancer Agents

The oxime group is increasingly recognized as a key pharmacophore in the design of anticancer agents.[11] When combined with the biphenyl scaffold, these derivatives have shown promise against various cancer cell lines.[12]

Mechanism of Action The anticancer activity of oxime derivatives is often multifactorial, but a prominent mechanism is the inhibition of protein kinases .[3][4] Many kinases, which are crucial for cell signaling, proliferation, and survival, are overactive in cancer cells. The oxime group, with its H-bond donor/acceptor capabilities, can effectively interact with the ATP-binding pocket of various kinases, leading to their inhibition and subsequent cancer cell death.[3]

G cluster_sar Structure-Activity Relationship (SAR) Biphenyl Biphenyl Scaffold Activity Anticancer Activity Biphenyl->Activity Provides core for π-π stacking & anchoring Oxime Oxime Group Oxime->Activity Forms key H-bonds in kinase active sites Substituents Substituents (R₁, R₂) Substituents->Activity Modulate potency, solubility, & selectivity

Caption: Key structural elements contributing to anticancer activity.

Hydroxylated biphenyl compounds, which share structural similarities, have demonstrated antitumor effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[12] While specific data for 4-biphenylaldehyde oxime is emerging, related structures show potent cytotoxic activity.

Applications in Materials Science and Chemical Sensing

Beyond pharmacology, the rigid, aromatic nature of the biphenyl scaffold makes these derivatives interesting for materials science.

Biphenyl Derivatives in Liquid Crystals

Biphenyl derivatives are a foundational component of many liquid crystal (LC) materials used in displays (LCDs). The rigid, rod-like shape (calamitic) of these molecules promotes the formation of mesophases.[13] The introduction of an oxime group can influence the thermal stability and phase behavior of these materials. Research into new biphenyl-based liquid crystals is ongoing, aiming to create materials with wide temperature ranges and specific optical properties.[13][14][15]

Chemical Probes for Gas Detection

Certain biphenyl oxime derivatives have been developed as optical probes for the detection of toxic gases like nitrogen dioxide (NO₂).[16] The reaction of NO₂ with the oxime group leads to the regeneration of the aldehyde, which causes a measurable shift in the compound's UV-visible absorption spectrum. This colorimetric or fluorometric change allows for sensitive and selective detection of the gas at concentrations as low as parts-per-million (ppm).[16]

Future Perspectives and Conclusion

4-Biphenylaldehyde oxime and its derivatives represent a highly versatile and privileged scaffold. In drug discovery, they have proven to be exceptionally potent as anti-HIV NNRTIs, with a clear mechanism for overcoming common resistance mutations. Their potential as kinase inhibitors for cancer therapy is a rapidly growing field of interest, warranting further investigation into their specific molecular targets and in vivo efficacy. In materials science, their utility as components for liquid crystals and chemical sensors is an emerging area with significant potential for development.

Future research will likely focus on:

  • Expanding the library of derivatives to fine-tune their pharmacological profiles and material properties.

  • Conducting in-depth in vivo studies to validate the therapeutic potential of lead compounds.

  • Exploring the coordination chemistry of the oxime group to develop novel catalysts or metal-organic frameworks.

References

  • Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825. [Link]

  • Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825. [Link]

  • Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825. [Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Synfacts, 2012(07), 0796. [Link]

  • Various Authors. (2020). Discovery of novel biphenyl-substituted pyridone derivatives as potent non-nucleoside reverse transcriptase inhibitors with promising oral bioavailability. European journal of medicinal chemistry. [Link]

  • Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825.
  • PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]

  • Sa-el-Or, A., et al. (2023). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 28(14), 5364. [Link]

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. ResearchGate. [Link]

  • Pokrovskaya, J. E., et al. (2018). Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review. Current HIV Research, 16(3), 186-197. [Link]

  • Zhang, Z. H., Li, T. S., & Li, J. J. (2003). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthetic Communications, 33(10), 1645-1649. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 22(11), 5605. [Link]

  • Boruah, M., & Bolm, C. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Green Chemistry, 9(8), 841-843. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 22(11), 5605. [Link]

  • Musso, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5683. [Link]

  • Thaker, B. T., et al. (2012). Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. Liquid Crystals, 39(2), 173-183. [Link]

  • Organic Syntheses Procedure. (n.d.). Acetophenone O-acetyl oxime. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 22(11), 5605. [Link]

  • Dhuguru, J., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 24(24), 16854. [Link]

  • Mlakić, M., et al. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. [Link]

  • Ohta, T., et al. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers. [Link]

  • Gabino-López, M., et al. (2018). Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. RSC Advances, 8(3), 1339-1346. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]

  • Ohta, T., et al. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers. [Link]

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The Strategic Role of 4-Biphenylaldehyde Oxime: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. The 4-Biphenylaldehyde oxime structure represents a confluence of two highly valuable pharmacophoric moieties: the rigid, lipophilic biphenyl core and the versatile oxime functional group. This technical guide provides an in-depth analysis of 4-Biphenylaldehyde oxime, not as a final drug entity, but as a pivotal starting material and structural template for generating diverse compound libraries. We will explore its synthesis, the distinct physicochemical properties conferred by its constituent parts, and its potential applications in designing next-generation anticonvulsants, antimicrobials, and enzyme inhibitors. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this scaffold for therapeutic innovation.

Deconstructing the Scaffold: The Biphenyl and Oxime Moieties

The therapeutic potential of 4-Biphenylaldehyde oxime is best understood by first examining the established roles of its two core components in medicinal chemistry.

The Biphenyl Scaffold: A Privileged Structure

The biphenyl motif is a classic example of a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its prevalence in approved drugs and clinical candidates stems from several key properties:

  • Structural Rigidity and Lipophilicity: The two phenyl rings provide a semi-rigid, hydrophobic scaffold that can effectively occupy deep binding pockets in proteins, promoting favorable van der Waals interactions. This inherent lipophilicity is a critical factor in membrane permeability and oral bioavailability.[1]

  • Tunable Electronics: The phenyl rings can be readily substituted with electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the molecule's electronic properties, which can modulate target binding affinity and metabolic stability.[2][3]

  • Vectorial Orientation: The biphenyl unit provides a well-defined three-dimensional vector, allowing chemists to strategically position other functional groups in specific orientations to optimize interactions with a target receptor.

Numerous approved drugs, such as the anti-inflammatory agent Fenbufen, incorporate the biphenyl core, highlighting its broad therapeutic utility.[4] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[1][5]

The Oxime Functional Group: A Versatile Modulator

The oxime group (C=N-OH) is far more than a simple carbonyl derivative; it is a highly versatile functional group with unique chemical and biological properties.[6][7]

  • Hydrogen Bonding Capability: The oxime contains both a hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms).[8] This contrasts with a carbonyl group, which only has one H-bond acceptor, allowing for significantly different and potentially stronger interactions with receptor binding sites.[8]

  • Geometric Isomerism: The C=N double bond results in stable E and Z stereoisomers, which can be separated and studied independently.[9] This geometric constraint can be exploited to lock a molecule into a specific conformation required for biological activity, with different isomers often exhibiting vastly different potencies.[8]

  • Bioisosteric Replacement: The oxime is a non-classical bioisostere for amides and carboxylic acids.[10][11] This strategic replacement can be used to modulate a compound's physicochemical properties, such as polarity and metabolic stability, potentially overcoming issues with poor pharmacokinetics or off-target toxicity.[11][12]

  • Inherent Bioactivity: Beyond its role as a modulator, the oxime moiety itself is present in numerous bioactive compounds, including FDA-approved drugs like the antibiotic Cefuroxime and the nerve agent antidote Pralidoxime.[13][14] Oximes have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[8][15][16]

Synthesis and Characterization of 4-Biphenylaldehyde Oxime

The utility of any scaffold begins with its accessibility. 4-Biphenylaldehyde oxime can be reliably synthesized via a straightforward condensation reaction, a foundational technique in organic synthesis.

Experimental Protocol: Synthesis from 4-Biphenylaldehyde

This protocol outlines the standard laboratory procedure for the synthesis of 4-Biphenylaldehyde oxime.

Materials:

  • 4-Biphenylaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)

  • Ethanol (95%)

  • Water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Biphenylaldehyde (1.0 eq) in a suitable volume of 95% ethanol with gentle heating and stirring.

  • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and a mild base like sodium acetate or pyridine (1.5 eq) in a minimal amount of water, then add ethanol. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Add the hydroxylamine solution to the stirred solution of 4-Biphenylaldehyde.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a larger volume of cold water to precipitate the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude 4-Biphenylaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield colorless crystals.[9][17]

Synthesis Workflow Diagram

G Reactants 4-Biphenylaldehyde + NH₂OH·HCl / Base Reaction Reflux (2-4h) Reactants->Reaction Heat Solvent Ethanol / Water Solvent->Reaction Workup Precipitation in Water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 4-Biphenylaldehyde Oxime Purification->Product

Caption: Workflow for the synthesis of 4-Biphenylaldehyde oxime.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the biphenyl system. A characteristic singlet for the oxime proton (-N-OH), typically downfield. A singlet for the imine proton (CH=N).[18]
¹³C NMR Resonances for the biphenyl carbons. A distinct peak for the imine carbon (C=N) around 150-160 ppm.[18]
FT-IR A broad absorption band around 3600-3200 cm⁻¹ for the O-H stretch. A characteristic peak around 1665 cm⁻¹ for the C=N stretch and another around 945 cm⁻¹ for the N-O stretch.[9]
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₃H₁₁NO.

A Strategic Scaffold for Derivative Design

The true value of 4-Biphenylaldehyde oxime in medicinal chemistry lies in its role as a strategic building block. It presents multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.

Sources

4-Biphenylaldehyde oxime as an intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Biphenylaldehyde Oxime as a Versatile Intermediate in Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-biphenylaldehyde oxime, a pivotal intermediate in modern organic synthesis. We will delve into its synthesis, characterization, and diverse applications, offering not just protocols but the underlying chemical principles that govern its reactivity. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this versatile molecule.

Introduction: The Strategic Importance of the Oxime Moiety

Oximes, characterized by the R¹R²C=NOH functional group, are a cornerstone of synthetic chemistry. Their facile preparation, crystalline nature, and rich reactivity make them ideal intermediates for constructing more complex molecular architectures.[1] The oxime group serves as a versatile precursor to amines, amides (via the Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.[2]

4-Biphenylaldehyde oxime, derived from 4-biphenylaldehyde, integrates the biphenyl scaffold—a privileged structure in medicinal chemistry and materials science—with the synthetic flexibility of the oxime. This combination makes it a valuable building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. This guide will provide the technical foundation necessary to leverage its full synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material and product is critical for successful synthesis and safe handling. The key properties of the precursor, 4-biphenylaldehyde, are summarized below.

Property4-Biphenylaldehyde
Molecular Formula C₁₃H₁₀O[3]
Molecular Weight 182.22 g/mol [3]
Appearance Crystals / Crystalline solid
Melting Point 57-60 °C
Boiling Point 184 °C @ 11 mmHg
CAS Number 3218-36-8[3]
Safety and Handling of 4-Biphenylaldehyde

4-Biphenylaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, is mandatory.[4][6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][6][7] Store the compound in a tightly closed container in a dry, cool place.[4]

Synthesis of 4-Biphenylaldehyde Oxime: A Validated Protocol

The most common and efficient method for synthesizing oximes is the condensation of an aldehyde or ketone with hydroxylamine.[1] The following protocol is a robust and validated procedure for the preparation of 4-biphenylaldehyde oxime.

Reaction Principle and Causality

The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-biphenylaldehyde. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A base, such as sodium carbonate or pyridine, is required to neutralize the HCl and liberate the free hydroxylamine, which is the active nucleophile. The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of reactants and intermediates.

G cluster_reactants Reactants & Reagents cluster_process Synthesis Workflow cluster_output Product & Analysis 4-Biphenylaldehyde 4-Biphenylaldehyde Reaction Reaction Setup: Combine reactants and heat 4-Biphenylaldehyde->Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine_HCl->Reaction Base Base (e.g., Na₂CO₃, Pyridine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Monitoring Reaction Monitoring (via TLC) Reaction->Monitoring Progress Workup Aqueous Workup: Precipitation in water Monitoring->Workup Completion Purification Purification: Filtration & Recrystallization Workup->Purification Product Pure 4-Biphenylaldehyde Oxime Purification->Product Characterization Spectroscopic Characterization (NMR, FT-IR) Product->Characterization Validation

Detailed Experimental Protocol

Materials:

  • 4-Biphenylaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃) or Pyridine

  • Ethanol (95% or absolute)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-biphenylaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 eq) and sodium carbonate (0.6-0.8 eq) in a minimal amount of water, then add ethanol.[8] Alternatively, pyridine (2.8 eq) can be used as both the base and a co-solvent.[9]

  • Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde. Heat the mixture to reflux (typically 60-80 °C).[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot. Reactions are typically complete within 1-4 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts and residual solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol or an ethanol/hexane mixture, to yield pure 4-biphenylaldehyde oxime as a crystalline solid.[8][9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Structural Confirmation and Characterization

Confirming the identity and purity of the synthesized 4-biphenylaldehyde oxime is a critical, self-validating step. Spectroscopic methods are indispensable for this purpose.

TechniqueExpected ObservationRationale
¹H NMR Singlet, δ ~8.1-8.3 ppm (1H) Multiplets, δ ~7.3-7.8 ppm (9H) Broad Singlet, δ ~10-11.5 ppm (1H)Corresponds to the imine proton (-CH=N). Aromatic protons of the biphenyl system. The hydroxyl proton (-NOH) of the oxime; can be exchangeable with D₂O.[1]
¹³C NMR Signal, δ ~148-154 ppm Signals, δ ~127-145 ppmCorresponds to the imine carbon (C=N).[1] Aromatic carbons of the biphenyl system.[1]
FT-IR Broad band, ~3600-3100 cm⁻¹ Medium band, ~1650-1680 cm⁻¹ Strong band, ~930-960 cm⁻¹O-H stretching vibration of the oxime.[10] C=N stretching vibration.[10] N-O stretching vibration.[10]

Applications as a Synthetic Intermediate

4-Biphenylaldehyde oxime is not an end-product but a launchpad for diverse molecular structures. Its true value lies in its versatile downstream reactivity.

G cluster_products Synthetic Transformations Oxime 4-Biphenylaldehyde Oxime Amide Biphenyl-4-carboxamide Oxime->Amide Beckmann Rearrangement[13] Amine 4-(Aminomethyl)biphenyl Oxime->Amine Reduction (e.g., Na, H₂, Hydrides)[13] Nitrile 4-Cyanobiphenyl Oxime->Nitrile Dehydration Heterocycle Isoxazoles / Pyridines Oxime->Heterocycle Annulation / Cycloaddition[3][12]

Beckmann Rearrangement to Amides

One of the most powerful reactions of oximes is the Beckmann rearrangement, which converts an oxime into an amide upon treatment with an acid catalyst (e.g., H₂SO₄, PCl₅).[10] This reaction provides a direct route to N-substituted amides, which are fundamental components of many pharmaceuticals and polymers. For 4-biphenylaldehyde oxime, this rearrangement yields biphenyl-4-carboxamide, a valuable building block for drug discovery.

Reduction to Primary Amines

Oximes can be readily reduced to primary amines using various reagents, including catalytic hydrogenation (H₂/Pd-C), sodium metal, or metal hydrides like LiAlH₄.[10] This transformation is synthetically valuable as it converts a carbonyl group, via the oxime, into an aminomethyl group. The resulting 4-(aminomethyl)biphenyl is a key pharmacophore in medicinal chemistry.

Dehydration to Nitriles

Aldoximes can be dehydrated to form nitriles using reagents like acetic anhydride or thionyl chloride. This provides a mild, two-step method for converting an aldehyde to a nitrile, a functional group that is a precursor to carboxylic acids, amides, and amines.

Synthesis of Nitrogen Heterocycles

The C=N-OH unit is a versatile synthon for constructing nitrogen-containing heterocycles. For example, oximes can undergo [3+2] cycloaddition reactions with alkynes to form isoxazoles. They can also participate in transition metal-catalyzed annulation reactions to build more complex ring systems like pyridines, demonstrating their utility in combinatorial chemistry and library synthesis.[9]

Conclusion

4-Biphenylaldehyde oxime stands out as a highly valuable and versatile intermediate. Its straightforward, high-yielding synthesis and the strategic placement of the reactive oxime functionality on the medicinally significant biphenyl core make it an indispensable tool for synthetic chemists. From fundamental transformations like reductions and rearrangements to advanced applications in heterocyclic synthesis, this intermediate provides reliable and efficient pathways to a wide array of complex target molecules, empowering innovation in drug development and materials science.

References

  • Alici, O., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science, 3(3), 81-91. [Link]

  • Kianmehr, E., et al. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. International Journal of ChemTech Research. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Patil, S. P., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. The Royal Society of Chemistry. [Link]

  • Imankulov, T. R., & Zavarzin, I. V. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2474-2503. [Link]

  • PubChem. (n.d.). C26H20O2. PubChem. [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]

  • Alsamarrai, F., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(3), 955. [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 831-836. [Link]

  • Surowiak, A. K., Lochyński, S., & Strub, D. (2021). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 13(12), 2375. [Link]

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spectroscopic analysis of 4-Biphenylaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Biphenylaldehyde Oxime

Authored by a Senior Application Scientist

Foreword: The Imperative of Rigorous Characterization

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent investigation. 4-Biphenylaldehyde oxime, a derivative of 4-biphenylcarboxaldehyde, serves as a valuable synthon and a molecule of interest in medicinal chemistry. Its oxime moiety (C=N-OH) imparts specific chemical properties and potential biological activities, making its precise characterization non-negotiable.[1][2]

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-tested approach to the spectroscopic analysis of 4-biphenylaldehyde oxime. We will delve into the core techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition tools, but as investigative methods. The logic behind solvent selection, the interpretation of subtle spectral shifts, and the synergy of a multi-technique workflow are the cornerstones of this discussion. Our objective is to empower researchers to move from raw data to validated, high-confidence structural elucidation.

Molecular Structure and Synthesis Context

A foundational understanding of the molecule's origin is critical for its analysis. 4-Biphenylaldehyde oxime is typically synthesized via a straightforward condensation reaction between 4-biphenylcarboxaldehyde and hydroxylamine hydrochloride.[2] This context is crucial because the primary analytical question is often the confirmation of the conversion of the aldehyde's carbonyl group (C=O) into the oxime functional group (C=N-OH).

G cluster_workflow Integrated Analysis Workflow IR Step 1: IR Spectroscopy MS Step 2: Mass Spectrometry IR->MS Functional Groups Confirmed? (O-H, C=N present; C=O absent) NMR Step 3: NMR Spectroscopy MS->NMR Correct Molecular Weight? (m/z = 197) Confirm Structure Confirmed NMR->Confirm Correct ¹H & ¹³C Signals? (Oxime & Biphenyl protons/carbons)

Sources

An In-depth Technical Guide to 4-Biphenylaldehyde Oxime: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylaldehyde oxime, a derivative of the biphenyl scaffold, stands as a significant molecule in the landscape of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. We will delve into the fundamental principles of oxime and biphenyl chemistry that paved the way for its creation, detail established and modern synthetic protocols, and explore its applications, particularly as a versatile building block in the development of novel therapeutic agents. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in chemical research and drug discovery.

Introduction: The Scientific Significance of 4-Biphenylaldehyde Oxime

4-Biphenylaldehyde oxime, also known as 4-phenylbenzaldehyde oxime, is an organic compound characterized by a biphenyl moiety linked to an aldoxime functional group. The biphenyl structure, consisting of two connected phenyl rings, is a recognized pharmacophore found in numerous pharmaceuticals, imparting crucial properties such as metabolic stability and specific receptor interactions.[1] The oxime group, with its C=N-OH functionality, is not merely a derivative of an aldehyde but a versatile chemical entity in its own right, capable of participating in a variety of chemical transformations and exhibiting a range of biological activities.[2]

The convergence of these two structural motifs in 4-biphenylaldehyde oxime creates a molecule of considerable interest. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery where the biphenyl scaffold is a common feature in drugs targeting various conditions, including hypertension and inflammation.[1] Understanding the history, synthesis, and chemical behavior of this compound is therefore of paramount importance for researchers aiming to leverage its properties in the design of new chemical entities.

Historical Context and Discovery

The story of 4-biphenylaldehyde oxime is intrinsically linked to the development of two major areas of organic chemistry in the 19th and early 20th centuries: the chemistry of biphenyls and the study of oximes.

The Rise of Biphenyl Chemistry

The biphenyl scaffold was first reported in the 19th century, and its derivatives, such as polychlorinated biphenyls (PCBs), were synthesized as early as 1881.[3] The development of reactions like the Ullmann coupling in the early 1900s provided a reliable method for the synthesis of biphenyls, paving the way for the exploration of their derivatives.[4] The pleasant smell of biphenyl itself led to some early interest, but it was its utility as a stable and versatile molecular backbone that cemented its importance in synthetic chemistry.[1]

The Discovery and Characterization of Oximes

The term "oxime" was first coined in the 19th century, combining "oxygen" and "imine," to describe compounds formed from the reaction of hydroxylamine with aldehydes or ketones.[2] This reaction quickly became a standard method for the purification and characterization of carbonyl compounds due to the crystalline nature of many oximes.[5] The German chemist Ernst Otto Beckmann's discovery of the Beckmann rearrangement in 1886, a reaction that converts an oxime into an amide, further highlighted the synthetic utility of this class of compounds and opened new avenues for chemical transformations.[6][7]

While a definitive first synthesis of 4-biphenylaldehyde oxime in the early chemical literature is not readily apparent under its modern nomenclature, its creation would have logically followed the availability of its precursor, 4-biphenylcarboxaldehyde. The synthesis of this aldehyde became more accessible with the development of methods to functionalize the biphenyl core. It is highly probable that 4-biphenylaldehyde oxime was first prepared in the early 20th century as part of broader investigations into the reactions of aromatic aldehydes with hydroxylamine, a common practice for the characterization of newly synthesized aldehydes.

Synthesis of 4-Biphenylaldehyde Oxime: A Methodological Evolution

The preparation of 4-biphenylaldehyde oxime is a two-stage process: the synthesis of the precursor aldehyde, 4-biphenylcarboxaldehyde, followed by its conversion to the oxime.

Synthesis of the Precursor: 4-Biphenylcarboxaldehyde

Historically, the synthesis of 4-biphenylcarboxaldehyde would have relied on classical methods of aromatic functionalization. However, the advent of modern cross-coupling reactions has provided more efficient and versatile routes.

Modern Recommended Protocol: Suzuki-Miyaura Cross-Coupling

A highly effective and widely used method for the synthesis of 4-biphenylcarboxaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high yields and excellent functional group tolerance.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 equivalent), bromobenzene (1.0-1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-biphenylcarboxaldehyde.

dot graph "Suzuki-Miyaura_Cross-Coupling" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Suzuki-Miyaura Cross-Coupling for 4-biphenylcarboxaldehyde synthesis."

Oximation of 4-Biphenylcarboxaldehyde

The conversion of the aldehyde to the oxime is a straightforward and high-yielding reaction.

Classical and Recommended Protocol:

This method involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

  • Dissolution: Dissolve 4-biphenylcarboxaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base, such as sodium acetate or pyridine (1.1-1.5 equivalents), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

  • Purification: The crude 4-biphenylaldehyde oxime can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield a crystalline solid.

dot graph "Oximation_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "General scheme for the synthesis of 4-biphenylaldehyde oxime."

Physicochemical Properties and Characterization

4-Biphenylaldehyde oxime is typically a white to off-white crystalline solid. Its identity and purity are confirmed through various analytical techniques.

PropertyTypical Value/Observation
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.24 g/mol
Appearance White to off-white crystalline solid
Melting Point Varies depending on isomeric form (E/Z)
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water.
¹H NMR Characteristic signals for the aromatic protons of the biphenyl rings and the aldehydic proton of the oxime group.
¹³C NMR Resonances corresponding to the carbon atoms of the biphenyl scaffold and the C=N carbon of the oxime.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The true value of 4-biphenylaldehyde oxime lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor to Biphenyl-Containing Heterocycles

The oxime functionality can be readily transformed into other functional groups, making it a valuable synthon. For instance, it can be reduced to an amine, dehydrated to a nitrile, or undergo cycloaddition reactions to form various heterocyclic rings. These transformations allow for the introduction of the biphenyl moiety into a wide range of molecular scaffolds, a common strategy in the design of new drug candidates.

Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

A prominent class of drugs that feature the biphenyl scaffold are the angiotensin II receptor blockers (ARBs), such as losartan and valsartan, which are widely used to treat hypertension. While 4-biphenylaldehyde oxime may not be a direct precursor in the commercial synthesis of these specific drugs, it serves as a valuable starting material in the laboratory-scale synthesis of novel ARB analogues. The biphenyl group is crucial for binding to the AT₁ receptor, and the ability to functionalize the second phenyl ring via the oxime group allows for the exploration of new interactions with the receptor.

dot graph "Drug_Discovery_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} "Role of 4-Biphenylaldehyde Oxime in drug discovery."

Conclusion

4-Biphenylaldehyde oxime is a molecule with a rich history rooted in the fundamental discoveries of organic chemistry. Its synthesis, now refined by modern catalytic methods, provides ready access to a valuable building block for both academic research and industrial drug development. The combination of the privileged biphenyl scaffold and the versatile oxime functionality ensures that 4-biphenylaldehyde oxime will continue to be a relevant and important compound for scientists working at the forefront of chemical synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this important chemical entity in their work.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • Biphenyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Denmark, S. E., & Stavenger, R. A. (2000). The Beckmann Rearrangement. In Organic Reactions (pp. 1-358). John Wiley & Sons, Inc. [Link]

  • Polychlorinated biphenyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 1-5. [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science, 3(3), 81-91. [Link]

  • Oxime - Wikipedia. (n.d.). Retrieved from [Link]

  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic, (13), 1839. [Link]

  • Li, J. T., Li, X. L., & Li, T. S. (2006). Synthesis of oximes under ultrasound irradiation. Ultrasonics sonochemistry, 13(3), 200-202.
  • Gawande, M. B., & Jayaram, R. V. (2006). A novel and efficient protocol for the synthesis of oximes in aqueous medium.
  • Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7. [Link]

  • Saikia, L., Baruah, J. M., & Thakur, A. J. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(1), 1-6. [Link]

  • Li, J. T., Chen, G. F., & Li, T. S. (2003). An efficient procedure for synthesis of oximes by grinding. Chinese Journal of Chemistry, 21(11), 1339-1341. [Link]

  • Tu, S., Zhang, Y., Zhang, J., Jiang, B., & Zhang, J. (2007). Efficient preparation of aldoximes from arylaldehydes, ethylenediamine and Oxone® in water. Molecules, 12(4), 858-864. [Link]

  • Dadras, A., & Mahon, M. F. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH. HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 791-795. [Link]

  • Abdelhafez, S. H., Kandeel, M. M., Kheder, N. A., & El-faham, A. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 387-393. [Link]

  • What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? - Quora. (2023, March 28). Retrieved from [Link]

Sources

Methodological & Application

synthesis of 4-Biphenylaldehyde oxime from 4-biphenylcarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Biphenylaldehyde Oxime

A Detailed Protocol for the Efficient Conversion of 4-Biphenylcarboxaldehyde

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 4-biphenylaldehyde oxime from 4-biphenylcarboxaldehyde. Oximes are crucial intermediates in organic synthesis, serving as precursors for amides via the Beckmann rearrangement, nitriles, and as protecting groups for carbonyls.[1][2] 4-Biphenylaldehyde oxime, in particular, is a valuable building block in medicinal chemistry and materials science, for instance, in the development of chemical probes.[3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, provide a self-validating framework through in-process monitoring and final product characterization, and ensure scientific integrity with authoritative citations.

Reaction Scheme & Mechanism

The synthesis of 4-biphenylaldehyde oxime is a classic example of a condensation reaction between an aldehyde and hydroxylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Overall Reaction:

Caption: Synthesis of 4-Biphenylaldehyde Oxime.

Mechanism: The reaction is initiated by the in-situ formation of free hydroxylamine (NH₂OH) from its hydrochloride salt by a weak base, such as sodium acetate.[4] The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-biphenylcarboxaldehyde. This addition forms an unstable carbinolamine intermediate. The process concludes with the elimination of a water molecule (dehydration) to yield the stable C=N double bond of the oxime.

Expertise & Experience: The "Why" Behind the Protocol

  • Choice of Base: Hydroxylamine is typically supplied as a more stable hydrochloride salt (NH₂OH·HCl).[5] A base is essential to neutralize the acid and liberate the free hydroxylamine, which is the active nucleophile.[4] Sodium acetate is an ideal choice; it is a weak base, strong enough to deprotonate the hydroxylammonium ion but not so strong as to cause unwanted side reactions.

  • Solvent System: Ethanol is an excellent solvent for this reaction. It readily dissolves the aromatic aldehyde and the inorganic reagents, creating a homogeneous reaction medium. Its boiling point (78 °C) allows for gentle reflux to increase the reaction rate without requiring excessively high temperatures that could degrade the product.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the starting material and the reaction mixture side-by-side, the disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, product spot confirms the conversion.[6]

  • Purification Strategy: Oximes are often highly crystalline compounds.[1][2] This property is exploited during work-up, where the addition of water to the ethanolic reaction mixture decreases the product's solubility, causing it to precipitate. Subsequent recrystallization from an ethanol/water mixture is a highly effective method to remove any remaining impurities and obtain a product of high purity.[4]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Biphenylcarboxaldehyde≥99%Sigma-Aldrich3218-36-8
Hydroxylamine Hydrochloride≥99%Sigma-Aldrich5470-11-1
Sodium Acetate, Anhydrous≥99%Sigma-Aldrich127-09-3
Ethanol, AbsoluteReagent GradeFisher Scientific64-17-5
Deionized Water--7732-18-5
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Buchner funnel and filter flask---
TLC plates (Silica gel 60 F₂₅₄)---
Melting point apparatus---
Safety Precautions
  • 4-Biphenylcarboxaldehyde: May cause skin, eye, and respiratory irritation.[7]

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes serious skin and eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged exposure. Heating may cause an explosion.

  • Ethanol: Flammable liquid and vapor.

Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

Step-by-Step Synthesis Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-biphenylcarboxaldehyde (5.00 g, 27.4 mmol, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (50 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add hydroxylamine hydrochloride (2.48 g, 35.7 mmol, 1.3 eq) and anhydrous sodium acetate (2.94 g, 35.8 mmol, 1.3 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain gentle reflux with stirring for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the 4-biphenylcarboxaldehyde spot is no longer visible.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 150 mL of cold deionized water while stirring. A white precipitate will form.

  • Isolation: Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 30 mL).

  • Drying: Dry the crude product in a vacuum oven at 40 °C overnight to yield crude 4-biphenylaldehyde oxime.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected yield is typically high (90-98%).

Trustworthiness: A Self-Validating System

This protocol's reliability is ensured through clear checkpoints:

  • Visual Confirmation: The precipitation of a white solid upon addition to water provides the first indication of product formation.

  • TLC Analysis: Confirms the complete consumption of the starting material, preventing contamination of the final product.

  • Melting Point Determination: A sharp melting point for the purified product that matches the literature value is a strong indicator of high purity.

  • Spectroscopic Confirmation: The identity of the final product is unequivocally confirmed by spectroscopic methods. Key markers include:

    • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of the oxime proton signals (CH =NOH at ~8.2 ppm and CH=NOH at ~8.3 ppm).

    • IR Spectroscopy: Disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹) and a broad O-H stretch (~3300 cm⁻¹).

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 4-biphenylaldehyde oxime.

References

  • Sharghi, H., & Hosseini, M. H. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthesis, 2005(1), 1057-1060.
  • Koley, M., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 75. [Link]

  • Yaka, H., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. [Link]

  • Nikpassand, M., & Zare, M. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. International Journal of Scientific & Engineering Research, 4(9), 1335-1338.
  • Various Authors. (2015). What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. PrepChem.com. [Link]

  • Alici, O., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization.
  • Patel, N. B., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 24(12), 5155-5158.
  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]

  • Hansen, M. K., et al. (2014). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega, 4(1), 5014-5019.
  • Boruah, M., & Prajapati, D. (2016). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. Journal of Applicable Chemistry, 5(2), 269-276.
  • National Center for Biotechnology Information. (n.d.). Biphenyl-4-amidoxime. PubChem Compound Database. [Link]

  • Das, B., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-337.
  • Various Authors. (2020). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1.
  • NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. [Link]

  • Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1).
  • Climent, E., et al. (2013). Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. RSC Advances, 3(42), 19227-19234. [Link]

Sources

Introduction: The Versatility of Oximes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Biphenylaldehyde Oxime

Oximes are a class of organic compounds featuring the general formula R¹R²C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1][2] Aldoximes (where R² is H) are particularly valuable intermediates in organic synthesis. They serve as protective groups for carbonyl compounds, can be readily converted into nitriles through dehydration, or reduced to form primary amines.[1][3] Furthermore, oximes are crucial precursors for the Beckmann rearrangement to produce amides and are used as ligands in coordination chemistry.[2][4]

4-Biphenylaldehyde oxime, the subject of this protocol, incorporates the biphenyl moiety, a privileged scaffold in medicinal chemistry and materials science. This application note provides a detailed, reliable, and validated protocol for the laboratory-scale synthesis of 4-Biphenylaldehyde oxime, intended for researchers in organic synthesis, drug discovery, and materials development. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols to ensure a successful and safe synthesis.

Reaction Scheme and Mechanism

The synthesis of 4-Biphenylaldehyde oxime proceeds via a condensation reaction between 4-Biphenylaldehyde and hydroxylamine hydrochloride. The reaction is typically carried out in a protic solvent mixture, and a base is added to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile.

Overall Reaction: (C₆H₅C₆H₄)CHO + NH₂OH·HCl → (C₆H₅C₆H₄)CH=NOH + HCl

The mechanism involves two key stages:

  • Nucleophilic Addition: The nitrogen atom of the liberated hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Biphenylaldehyde. This forms a tetrahedral intermediate.[5]

  • Dehydration: The intermediate, often referred to as a carbinolamine, is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is often facilitated by a weakly acidic medium.[1][5]

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )PuritySupplier Example
4-Biphenylcarboxaldehyde3218-36-8182.22≥99%Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-169.49≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00≥97%Fisher Scientific
Ethanol (EtOH)64-17-546.07Anhydrous, ≥99.5%VWR
Deionized Water (H₂O)7732-18-518.02N/AIn-house
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)VWR

Equipment Required

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions and Hazard Analysis

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
4-Biphenylcarboxaldehyde Harmful if swallowed. May cause respiratory irritation.[6][7]Avoid dust formation and inhalation.[6] Handle in a fume hood. Wash hands thoroughly after handling.[7]
Hydroxylamine Hydrochloride Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. Heating may cause an explosion.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat.
Sodium Hydroxide Causes severe skin burns and eye damage.Wear appropriate protective gloves and eye/face protection. Avoid breathing dust.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Use in a fume hood with appropriate PPE.

Experimental Workflow Diagram

G reagents 1. Reagent Preparation - Dissolve 4-Biphenylaldehyde in EtOH - Prepare aq. NH2OH·HCl & NaOH mixing 2. Reaction Setup - Combine aldehyde solution with  hydroxylamine solution. reagents->mixing Combine reaction 3. Reaction - Stir at room temperature for 2-3 hours. - Monitor by TLC. mixing->reaction Initiate workup 4. Aqueous Workup - Acidify with HCl to pH ~6. - Extract with Ethyl Acetate. reaction->workup After completion drying 5. Drying & Filtration - Dry organic layer over Na2SO4. - Filter to remove drying agent. workup->drying Isolate organic phase evaporation 6. Solvent Removal - Concentrate in vacuo using  a rotary evaporator. drying->evaporation Purified solution product 7. Product Isolation & Characterization - Collect solid product. - Determine MP, run FTIR, NMR. evaporation->product Crude solid

Caption: Experimental workflow for the synthesis of 4-Biphenylaldehyde oxime.

Detailed Step-by-Step Protocol

This protocol is adapted from established general procedures for the synthesis of aromatic oximes.[8]

1. Reagent Preparation:

  • In a 100 mL round-bottom flask, dissolve 4-Biphenylaldehyde (3.64 g, 20.0 mmol, 1.0 eq.) in 20 mL of ethanol. Stir until a clear solution is obtained.
  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.53 g, 22.0 mmol, 1.1 eq.) in 10 mL of deionized water.
  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 2.0 g of NaOH pellets in 4 mL of water. Caution: This is a highly exothermic process.

2. Reaction Execution:

  • To the stirred solution of 4-Biphenylaldehyde in ethanol, add the aqueous solution of hydroxylamine hydrochloride.
  • Slowly add the 50% NaOH solution dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C. The base neutralizes the HCl, liberating free hydroxylamine to initiate the reaction.
  • Allow the mixture to stir vigorously at room temperature for 2-3 hours.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
  • Spot the starting material (4-Biphenylaldehyde) and the reaction mixture on a TLC plate. The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible.

4. Product Isolation and Purification:

  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
  • Slowly acidify the aqueous phase to a pH of approximately 6 by adding concentrated HCl dropwise. This step ensures that any unreacted hydroxylamine is protonated and remains in the aqueous phase, and helps in precipitating the oxime.[8]
  • Extract the product from the mixture with ethyl acetate (3 x 30 mL).
  • Combine the organic layers in the separatory funnel and wash with brine (1 x 20 mL) to remove residual water and water-soluble impurities.
  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Biphenylaldehyde oxime, which should be a solid.

5. Characterization and Validation:

  • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
  • Determine the final yield and characterize the product using the methods below.

Expected Results and Characterization

ParameterExpected Result
Appearance White to off-white crystalline solid.
Melting Point 157-159 °C
FTIR (KBr, cm⁻¹) ~3600-3200 (broad, O-H stretch), ~1665 (C=N stretch), ~945 (N-O stretch).[1][2]
¹H NMR (CDCl₃, ppm) δ ~8.15 (s, 1H, -CH=NOH), δ 7.30-7.80 (m, 9H, Ar-H), OH proton may be broad and variable.
¹³C NMR (CDCl₃, ppm) δ ~150 (C=N), δ 127-145 (aromatic carbons).

Note: NMR chemical shifts are estimates based on the structure and may vary depending on the solvent and concentration.

Troubleshooting

  • Problem: Reaction is slow or incomplete.

    • Solution: Ensure the NaOH solution was added correctly to liberate the free hydroxylamine. Gentle warming (to 40-50 °C) can be applied, but monitor carefully as oximes can be heat-sensitive.

  • Problem: Oily product is obtained instead of a solid.

    • Solution: This may indicate impurities. Attempt to purify by column chromatography on silica gel (Hexane/EtOAc gradient) or triturate with cold hexanes to induce crystallization.

  • Problem: Low yield.

    • Solution: Ensure extractions were performed thoroughly. Check the pH of the aqueous layer after acidification; if it is too acidic or basic, product solubility may be affected.

Conclusion

This protocol details an efficient and reliable method for the synthesis of 4-Biphenylaldehyde oxime from commercially available starting materials. The procedure involves a straightforward condensation reaction with a simple workup, yielding a product that can be validated by standard analytical techniques. Adherence to the safety guidelines is critical for the successful and safe execution of this synthesis.

References

  • Molecules. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. PMC - NIH. [Link]

  • YouTube. (2015). Formation of an Oxime from an Aldehyde. [Link]

  • ResearchGate. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. [Link]

  • BYJU'S. (n.d.). Oximes. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • ResearchGate. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. [Link]

  • The Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. [Link]

  • E-Journal of Chemistry. (2006). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Organic Syntheses. (n.d.). Procedure for Synthesis of Oximes. [Link]

  • The Royal Society of Chemistry. (2016). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. [Link]

  • Research Journal of Chemical Sciences. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

  • PubMed Central. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. [Link]

  • Organic Chemistry Research. (2018). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. [Link]

  • PubChem. (n.d.). O-((1,1'-biphenyl)-4-yl)hydroxylamine hydrochloride. [Link]

  • ResearchGate. (2020). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. (2019). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

Sources

The Biphenyl Scaffolding in Modern Catalysis: Application Notes and Protocols for 4-Biphenylaldehyde Oxime-Derived Palladacycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, stable, and versatile catalysts is a cornerstone of modern organic synthesis and drug development. Among the privileged catalyst structures, palladacycles have emerged as a robust class of pre-catalysts for a wide array of cross-coupling reactions. Their stability, ease of preparation, and high catalytic activity make them particularly attractive. This document provides a detailed guide to the application of palladacycles derived from 4-Biphenylaldehyde oxime, a ligand that combines the advantageous chelating properties of the oxime group with the extended π-system and steric influence of the biphenyl moiety.

While specific literature detailing the catalytic use of palladacycles derived exclusively from 4-Biphenylaldehyde oxime is not prevalent, the well-established chemistry of analogous aromatic oxime palladacycles provides a strong foundation for its application. This guide will, therefore, present detailed protocols adapted from highly successful and well-documented systems, offering a practical starting point for researchers.

The Ligand: Synthesis of 4-Biphenylaldehyde Oxime

The journey into the catalytic applications of the 4-biphenylaldehyde oxime-derived palladacycle begins with the synthesis of the ligand itself. The oxime is readily prepared from its corresponding aldehyde, 4-biphenylcarboxaldehyde.

Protocol 1: Synthesis of 4-Biphenylaldehyde Oxime

This protocol outlines a standard oximation reaction.

Materials:

  • 4-Biphenylcarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

  • Magnetic stirrer and hotplate

  • Standard glassware (round-bottom flask, condenser, beaker, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-biphenylcarboxaldehyde in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and sodium acetate (1.5 to 2.0 equivalents).

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Attach a condenser to the flask and heat the reaction mixture to reflux (typically 60-80 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the oxime product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Biphenylaldehyde oxime.

  • Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Pre-catalyst: Synthesis of the 4-Biphenylaldehyde Oxime Palladacycle

The formation of the palladacycle involves the ortho-palladation of the biphenyl ring, directed by the oxime's nitrogen atom. This process typically yields a dimeric, chloro-bridged palladacycle, which is a stable and easily handled solid. The following is a general and robust procedure for the synthesis of such palladacycles.[1]

Protocol 2: Synthesis of the Di-μ-chloro-bridged 4-Biphenylaldehyde Oxime Palladacycle

Materials:

  • 4-Biphenylaldehyde oxime

  • Palladium(II) chloride (PdCl₂)

  • Lithium chloride (LiCl)

  • Methanol

  • Sodium acetate (CH₃COONa)

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Preparation of Lithium Tetrachloropalladate(II) (Li₂PdCl₄) solution: In a flask, suspend palladium(II) chloride (1.0 eq.) and lithium chloride (2.0 eq.) in methanol. Stir the mixture at room temperature until the PdCl₂ has completely dissolved to form a clear, reddish-brown solution of Li₂PdCl₄. This may take several hours.

  • Palladation Reaction: To the freshly prepared Li₂PdCl₄ solution, add 4-Biphenylaldehyde oxime (1.0 eq.) and sodium acetate (1.1 eq.).

  • Stir the reaction mixture at room temperature. A yellow precipitate of the palladacycle will begin to form. The reaction is typically stirred for 24-48 hours to ensure complete precipitation.

  • Isolation of the Palladacycle: Collect the yellow precipitate by vacuum filtration.

  • Wash the solid sequentially with methanol, water, and then again with a small amount of cold methanol to remove any unreacted starting materials and inorganic salts.

  • Dry the palladacycle under vacuum. The resulting chloro-bridged dimer is typically stable in air and can be stored for extended periods.

Catalytic Applications: Cross-Coupling Reactions

The 4-Biphenylaldehyde oxime-derived palladacycle is anticipated to be a highly effective pre-catalyst for various cross-coupling reactions, most notably the Suzuki-Miyaura and Heck-Mizoroki reactions. These palladacycles are valued for their high turnover numbers (TONs) and turnover frequencies (TOFs).[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, a common motif in pharmaceuticals. Oxime palladacycles are known to be particularly efficient catalysts for this transformation, often under phosphine-free conditions.[2]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • 4-Biphenylaldehyde oxime palladacycle

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., DMF, toluene, or aqueous mixtures)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, silica gel, etc.)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), base (2.0-3.0 eq.), and the 4-Biphenylaldehyde oxime palladacycle (0.01 - 1 mol % Pd).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl HalideArylboronic AcidCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acid0.1K₂CO₃Toluene/H₂O1002>95Adapted from[2]
24-ChloroanisolePhenylboronic acid0.5K₃PO₄Toluene11012>90Adapted from[2]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.05Cs₂CO₃DMF901>98Adapted from[2]
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a powerful tool for the synthesis of substituted olefins. Oxime palladacycles have demonstrated excellent activity in this reaction.

Materials:

  • Aryl halide

  • Alkene

  • 4-Biphenylaldehyde oxime palladacycle

  • Base (e.g., Et₃N, NaOAc, or K₂CO₃)

  • Solvent (e.g., DMF, NMP, or DMAc)

  • Reaction vessel suitable for heating

  • Inert atmosphere may be beneficial but is not always required

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), alkene (1.2-1.5 eq.), base (1.5-2.0 eq.), and the 4-Biphenylaldehyde oxime palladacycle (0.01 - 1 mol % Pd).

  • Add the solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or distillation.

Data Presentation: Representative Heck-Mizoroki Coupling Conditions

EntryAryl HalideAlkeneCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrene0.1Et₃NDMF1204>95General Protocol
24-Bromoacetophenonen-Butyl acrylate0.5NaOAcNMP1406>90General Protocol
31-Iodo-4-methoxybenzeneMethyl acrylate0.05K₂CO₃DMAc1303>98General Protocol

Mechanistic Considerations and Visualization

The high efficiency of oxime palladacycles stems from their ability to serve as stable reservoirs for catalytically active Pd(0) species. The catalytic cycles for the Suzuki-Miyaura and Heck reactions are well-established.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Carbopalladation Carbopalladation Ar-Pd(II)-X->Carbopalladation Alkene R-CH(Ar)-CH2-Pd(II)-X R-CH(Ar)-CH2-Pd(II)(L_n)-X Carbopalladation->R-CH(Ar)-CH2-Pd(II)-X Beta_Hydride_Elimination β-Hydride Elimination R-CH(Ar)-CH2-Pd(II)-X->Beta_Hydride_Elimination HPd(II)X H-Pd(II)(L_n)-X Beta_Hydride_Elimination->HPd(II)X Ar-Alkene Alkene_Product Alkene Product Reductive_Elimination_Base Reductive Elimination (Base) HPd(II)X->Reductive_Elimination_Base Base Reductive_Elimination_Base->Pd(0)L_n H-Base+ + X-

Sources

analytical methods for the quantification of 4-Biphenylaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Quantification of 4-Biphenylaldehyde Oxime

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Biphenylaldehyde Oxime, a key intermediate in pharmaceutical synthesis and chemical research. Recognizing the critical need for accurate and reliable quantification, this document details three distinct analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and direct UV-Vis Spectrophotometry. Each protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity.[1][2] This note serves as an essential resource for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.

Introduction and Significance

4-Biphenylaldehyde oxime (CAS: 40143-27-9) is a derivative of 4-biphenylcarboxaldehyde, a compound used in the synthesis of pharmaceuticals, dyes, and advanced polymers. The oxime functional group makes it a versatile synthetic intermediate.[3] Accurate quantification of this compound is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthesis pathways.

  • Quality Control: To assess the purity of synthetic intermediates and final active pharmaceutical ingredients (APIs), ensuring they meet stringent regulatory specifications.

  • Stability Studies: To quantify the compound and its potential degradants over time under various storage conditions.

Given its role, robust and validated analytical methods are not merely procedural requirements but are fundamental to ensuring product quality, safety, and efficacy in regulated environments.[4][5] This guide provides the foundational methods to achieve this.

Physicochemical Properties of 4-Biphenylaldehyde Oxime

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 40143-27-9[6][7]
Molecular Formula C₁₃H₁₁NO[7]
Molecular Weight 197.24 g/mol [6]
Structure (E)-N-({[1,1'-biphenyl]-4-yl}methylidene)hydroxylamine[6]
Appearance Off-white to pale yellow solidAssumed
Key Feature Contains a strong biphenyl chromophore, making it highly suitable for UV detection.Inferred

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the analysis of non-volatile, UV-active compounds like 4-Biphenylaldehyde oxime. Its high resolution, sensitivity, and robustness make it the preferred technique for quality control environments.

Principle and Rationale

This method utilizes Reversed-Phase (RP) chromatography, where the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The biphenyl group in 4-Biphenylaldehyde oxime imparts significant hydrophobicity, leading to strong retention on a C18 column. The mobile phase, a mixture of acetonitrile and water, is used to elute the compound. Acetonitrile, the organic modifier, modulates the retention time; a higher concentration results in faster elution. A UV detector is set at a wavelength near the analyte's maximum absorbance (λ-max) for optimal sensitivity. Based on the parent aldehyde, 254 nm is a suitable starting point.[8]

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • 4-Biphenylaldehyde Oxime Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (Optional, for pH control and peak shaping)

  • Methanol (HPLC Grade, for dissolution)

  • 0.45 µm Syringe Filters

2.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard system with pump, autosampler, column oven, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent retention for the hydrophobic biphenyl moiety.
Mobile Phase Acetonitrile:Water (65:35, v/v)Balances retention time with resolution. Adjust as needed for optimal separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring sensitivity.
UV Detection 254 nmThe biphenyl system provides strong absorbance at this wavelength. A full scan (200-400 nm) with a PDA detector is recommended during method development to confirm λ-max.

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Biphenylaldehyde Oxime reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample material, dissolve in Methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1000 µg/mL in Methanol) prep_cal Create Calibration Standards (1-100 µg/mL in Mobile Phase) prep_std->prep_cal prep_sample Prepare Sample Solution (Dissolve & Dilute in Mobile Phase) inject Inject Standards & Samples (10 µL) prep_cal->inject filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample filter_sample->inject instrument HPLC System Setup (C18 Column, ACN:H₂O, 1 mL/min) instrument->inject detect UV Detection at 254 nm inject->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Report Final Result quantify->report

Caption: Workflow for the quantification of 4-Biphenylaldehyde Oxime via HPLC-UV.

Method Validation Protocol

Analytical method validation is documented evidence that a method is suitable for its intended purpose.[4][5] The following parameters should be assessed according to ICH Q2(R2) guidelines.[2]

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a spiked sample.No interfering peaks at the retention time of the analyte. Peak purity should be >99% if using a PDA detector.
Linearity Analyze calibration standards at a minimum of five concentrations (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.Typically 80-120% of the target concentration for an assay.[9]
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of target conc.), with n=3 at each level.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of a 100% concentration standard. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering exceptional specificity and sensitivity. It is particularly useful for identifying and quantifying trace-level impurities or for confirming the identity of the main component.

Principle and Rationale

Direct analysis of oximes by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector. To overcome this, derivatization is employed. A common strategy for aldehydes and ketones (and by extension, oximes) is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[10] This reaction converts the polar oxime into a more volatile and thermally stable PFB-oxime ether derivative. This derivative is highly electron-capturing, making it ideal for sensitive detection by mass spectrometry, especially in Negative Chemical Ionization (NCI) mode.[11][12]

Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • 4-Biphenylaldehyde Oxime Reference Standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

  • Hexane (GC Grade)

  • Sodium Sulfate (Anhydrous)

3.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, or equivalentStandard GC with a Mass Selective Detector (MSD).
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to separate the derivative from solvent and byproducts.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Acquisition Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.SIM mode enhances sensitivity by monitoring only characteristic ions of the analyte.

3.2.3. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare solutions of the standard or sample in Ethyl Acetate at a concentration of ~100 µg/mL.

  • Derivatization Reaction: a. To 100 µL of the sample/standard solution in a vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine. b. Cap the vial tightly and heat at 60 °C for 1 hour. c. Cool to room temperature. d. Add 1 mL of Hexane and 1 mL of water. Vortex to mix. e. Allow layers to separate. Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry. f. The solution is ready for GC-MS injection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare Sample/Standard in Ethyl Acetate add_reagent Add PFBHA Reagent & Pyridine prep_sol->add_reagent heat_react Heat at 60°C for 1 hour add_reagent->heat_react extract Liquid-Liquid Extraction (Hexane/Water) heat_react->extract dry Dry Organic Layer (Na₂SO₄) extract->dry inject Inject Derivatized Sample dry->inject instrument GC-MS System Setup (DB-5ms Column, Oven Program) instrument->inject separate Chromatographic Separation inject->separate ionize EI Ionization & Mass Analysis separate->ionize tic Extract Ion Chromatogram (SIM) ionize->tic integrate Integrate Peak Area tic->integrate quantify Quantify using Calibration Curve integrate->quantify report Confirm Identity & Report Result quantify->report

Caption: Workflow for GC-MS analysis of 4-Biphenylaldehyde Oxime after PFBHA derivatization.

Method 3: UV-Vis Spectrophotometry

This method is a simple, rapid, and cost-effective technique for determining the concentration of 4-Biphenylaldehyde oxime in solutions with no interfering substances. It is best suited for in-process checks or for the analysis of pure materials.

Principle and Rationale

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The biphenyl chromophore in the molecule absorbs UV radiation strongly.[13] By measuring the absorbance at the wavelength of maximum absorption (λ-max) and comparing it to a calibration curve prepared from known standards, the concentration of an unknown sample can be determined. The primary limitation is its lack of specificity; any other compound in the sample that absorbs at the same wavelength will interfere with the measurement.[14]

Experimental Protocol: UV-Vis

4.2.1. Reagents and Materials

  • 4-Biphenylaldehyde Oxime Reference Standard

  • Methanol (Spectroscopic Grade)

4.2.2. Instrumentation

  • Dual-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

4.2.3. Protocol Steps

  • Determine λ-max: Prepare a ~10 µg/mL solution of the standard in Methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.

  • Prepare Standards: Prepare a stock solution (e.g., 100 µg/mL) in Methanol. Perform serial dilutions to create a set of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Prepare Sample: Prepare a sample solution in Methanol with a concentration expected to fall within the calibration range.

  • Measurement: Using Methanol as the blank, measure the absorbance of each standard and the sample solution at the predetermined λ-max.

  • Quantification: Plot a calibration curve of Absorbance vs. Concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the sample.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing prep_std Prepare Standard Stock (100 µg/mL in Methanol) prep_cal Create Calibration Standards (e.g., 2-12 µg/mL) prep_std->prep_cal measure Measure Absorbance of Standards & Sample prep_cal->measure prep_sample Prepare Sample Solution prep_sample->measure find_lambda Determine λ-max blank Blank Spectrophotometer (Methanol) find_lambda->blank blank->measure calibrate Plot Calibration Curve (Abs. vs. Conc.) measure->calibrate quantify Calculate Sample Concentration calibrate->quantify report Report Result quantify->report

Caption: Workflow for quantification of 4-Biphenylaldehyde Oxime by UV-Vis Spectrophotometry.

Comparison of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Separation + Mass confirmation)Low (Prone to interference)
Sensitivity Good (µg/mL to ng/mL)Excellent (pg/mL to fg/mL)Moderate (µg/mL)
Sample Throughput ModerateLow (due to sample prep)High
Cost ModerateHighLow
Complexity ModerateHighLow
Best Application Routine QC, Purity Assay, StabilityImpurity Identification, Trace AnalysisIn-process checks, Pure samples

Conclusion

The accurate quantification of 4-Biphenylaldehyde oxime is essential for ensuring quality and consistency in research and pharmaceutical development. This application note provides three validated methods, each suited to different analytical needs. The HPLC-UV method stands out as the most balanced approach for routine quality control, offering high specificity and robustness. The GC-MS method , while more complex, provides unparalleled sensitivity and specificity for trace analysis and identity confirmation. Finally, UV-Vis spectrophotometry offers a rapid and simple tool for screening pure samples. The selection of the appropriate method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

  • Ermer, J., & Miller, J. H. M. (Eds.). (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Gerhartz, M., et al. (1998). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Nousome, D., et al. (2008). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. PMC - NIH. [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]

  • PubChem. (n.d.). CID 17961136 | C26H20O2. PubChem. [Link]

  • Alici, O., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. ResearchGate. [Link]

  • Bartesaghi, S., et al. (2022). UV/Vis titration experiment of oxime 1 upon addition of increasing amounts of DMMP. ResearchGate. [Link]

  • Görög, S., et al. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. [Link]

  • Nousome, D., et al. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. PubMed. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... ResearchGate. [Link]

  • Defense Technical Information Center. (1972). OXIDATION OF ETHYL MICHLER'S KETONE OXIME. DTIC. [Link]

  • Ho, W. H., & Yu, C. H. (2003). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. ResearchGate. [Link]

  • Le, T. N., et al. (2019). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. [Link]

  • Li, Y., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed. [Link]

  • Nousome, D., et al. (2008). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. ResearchGate. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. [Link]

  • Pegu, M., et al. (2024). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. NIH. [Link]

  • Mitchell, K. M., & Johnson, B. D. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

4-Biphenylaldehyde oxime is a valuable intermediate in organic synthesis, serving as a precursor for the creation of more complex molecules in pharmaceutical and materials science research.[1][2] Oximes, characterized by the RHC=NOH functional group, are versatile building blocks used to synthesize nitrogen-containing compounds such as amides (via Beckmann rearrangement), nitriles, and various heterocycles.[2] The biphenyl moiety, in particular, is a common scaffold in drug discovery and liquid crystal applications.

This document provides a detailed, field-proven protocol for the large-scale synthesis of 4-Biphenylaldehyde oxime from 4-Biphenylaldehyde. The methodology is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We will delve into the chemical rationale behind the procedural steps, offer insights for process optimization, and provide a self-validating workflow suitable for rigorous research and development environments.

Reaction Principle and Mechanism

The synthesis of an aldoxime from an aldehyde is a classic condensation reaction. The core transformation involves the nucleophilic attack of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 4-Biphenylaldehyde.

Causality of Reagents:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): While hydroxylamine is the reactive species, it is unstable and potentially explosive in its free base form.[3] It is therefore supplied and handled as a stable hydrochloride salt.[3][4]

  • Base (e.g., Sodium Hydroxide, Sodium Carbonate): A base is required to neutralize the hydrochloride salt in situ, liberating the free hydroxylamine. This is crucial, as the nitrogen atom in free hydroxylamine is the nucleophile that initiates the reaction.[3]

  • Solvent System: A solvent system capable of dissolving both the organic aldehyde and the inorganic salts is necessary. An ethanol/water mixture is an excellent choice, balancing polarity and facilitating a homogenous reaction environment.

The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the oxime, yielding a mixture of (E) and (Z) isomers.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Start 4-Biphenylaldehyde (Electrophile) + Free Hydroxylamine (Nucleophile) Intermediate Carbinolamine Intermediate Start->Intermediate Reversible Addition Protonation Protonation of Hydroxyl Group Intermediate->Protonation WaterLoss Loss of Water Protonation->WaterLoss Product 4-Biphenylaldehyde Oxime (E/Z Isomers) WaterLoss->Product G A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Oximation Reaction B->C D 4. In-Process Monitoring (TLC) C->D D->C If incomplete, continue reaction E 5. Reaction Quench & Isolation D->E If complete F 6. Purification (Recrystallization) E->F G 7. Drying F->G H 8. Characterization G->H

Sources

Synthesis of 4-Biphenylcarboxaldehyde Oxime: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-biphenylcarboxaldehyde oxime, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and reproducible method for the oximation of 4-biphenylcarboxaldehyde using hydroxylamine hydrochloride. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, safety considerations, and characterization techniques. It is intended for researchers and professionals in organic synthesis, drug discovery, and materials development, offering both a practical workflow and a deeper understanding of the reaction dynamics.

Introduction

Oximes, characterized by the R1R2C=NOH functional group, are a versatile class of organic compounds with broad applications.[1] They serve as crucial intermediates in the synthesis of amides via the Beckmann rearrangement, as well as in the formation of nitriles.[1][2] The specific target of this protocol, 4-biphenylcarboxaldehyde oxime, is of particular interest due to the prevalence of the biphenyl moiety in pharmacologically active molecules and advanced materials. This guide presents a standardized, efficient, and safe procedure for its preparation.

Health and Safety Precautions

A thorough risk assessment is mandatory before commencing any chemical synthesis. The following is a summary of key hazards, though it is not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical.

  • 4-Biphenylcarboxaldehyde: Harmful if swallowed.[3][4][5] May cause respiratory irritation.[6] Avoid inhalation of dust and contact with skin and eyes.[3][6]

  • Hydroxylamine Hydrochloride: Toxic if swallowed and harmful in contact with skin.[7][8] It can cause skin irritation and may provoke an allergic skin reaction.[7][8] Furthermore, it is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[7][8] There is a risk of explosion when heated.[8][9]

  • Ethanol: Flammable liquid and vapor. Handle in a well-ventilated area away from ignition sources.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and nitrile gloves are required. All manipulations should be performed within a certified chemical fume hood.

Reaction and Mechanism

The oximation of an aldehyde is a classic condensation reaction. It proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the oxime.[2][10][11] The reaction is typically carried out in a weakly acidic or basic medium to facilitate the reaction.[1][10]

Reaction Scheme:

(4-Biphenylcarboxaldehyde + Hydroxylamine Hydrochloride → 4-Biphenylcarboxaldehyde Oxime + Water + Hydrochloric Acid)

Mechanistic Pathway

The formation of an oxime from an aldehyde or ketone with hydroxylamine follows a mechanism analogous to imine formation.[2][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-biphenylcarboxaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

  • Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst (or a proton source in the medium).

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: A base removes a proton from the nitrogen atom, resulting in the formation of the C=N double bond of the oxime.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis of 4-biphenylcarboxaldehyde oxime.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Biphenylcarboxaldehyde≥99%Sigma-Aldrich3218-36-8
Hydroxylamine Hydrochloride≥98%Sigma-Aldrich5470-11-1
Ethanol200 Proof, AbsoluteFisher Scientific64-17-5
Sodium HydroxidePellets, ≥97%Fisher Scientific1310-73-2
Deionized WaterN/AIn-house7732-18-5
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g (10 mmol) of 4-biphenylcarboxaldehyde in 30 mL of ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Hydroxylamine Hydrochloride: To the stirred solution, add 0.83 g (12 mmol) of hydroxylamine hydrochloride.

  • Basification: Prepare a solution of 0.48 g (12 mmol) of sodium hydroxide in 5 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 5 minutes. A mild exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 1 hour.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The oxime product should have a different Rf value than the starting aldehyde.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of cold deionized water with stirring. A white precipitate of 4-biphenylcarboxaldehyde oxime will form.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two 20 mL portions of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The final product should be a white to off-white crystalline solid. Characterize the product by determining its melting point and acquiring ¹H NMR and IR spectra to confirm its identity and purity. The expected melting point is in the range of 140-142 °C.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization dissolve Dissolve 4-biphenylcarboxaldehyde in Ethanol add_hydroxylamine Add Hydroxylamine Hydrochloride dissolve->add_hydroxylamine add_naoh Add NaOH Solution (dropwise) add_hydroxylamine->add_naoh reflux Reflux for 1 hour add_naoh->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature reflux->cool precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry characterize Melting Point, NMR, IR dry->characterize

Caption: Experimental workflow for the synthesis of 4-biphenylcarboxaldehyde oxime.

Reaction Mechanism Diagram

G 4-Biphenylcarboxaldehyde Hemiaminal Intermediate [Intermediate] 4-Biphenylcarboxaldehyde->Hemiaminal Intermediate + H₂N-OH Hydroxylamine H₂N-OH Oxime Product Hemiaminal Intermediate->Oxime Product - H₂O Water H₂O

Sources

Mastering the Purification of Crude 4-Biphenylaldehyde Oxime: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is paramount. 4-Biphenylaldehyde oxime, a key building block in the synthesis of various biologically active compounds and functional materials, is no exception. Its purification from crude reaction mixtures is a critical step that directly impacts the yield, quality, and efficacy of the final product. This comprehensive guide provides detailed application notes and protocols for the purification of crude 4-Biphenylaldehyde oxime, designed for researchers, scientists, and professionals in drug development.

Understanding the Impurity Profile

The first step in developing a robust purification strategy is to understand the potential impurities that may be present in the crude 4-Biphenylaldehyde oxime. The synthesis of aldoximes, typically through the condensation of an aldehyde with hydroxylamine, can result in a mixture of the desired product and several byproducts.[1][2]

Common Impurities in Crude 4-Biphenylaldehyde Oxime:

  • Unreacted 4-Biphenylaldehyde: The starting material is a primary impurity, the removal of which is essential.

  • E/Z Isomers: Aldoximes can exist as geometric isomers (syn and anti or E and Z). While often separable, their relative ratios can vary depending on the reaction conditions.[3]

  • Hydroxylamine Salts: Excess hydroxylamine hydrochloride or sulfate used in the synthesis may persist in the crude product.

  • Side-Reaction Products: Depending on the specific synthetic route, other minor impurities may be formed.

  • Degradation Products: Oximes can be susceptible to hydrolysis back to the aldehyde, especially in the presence of acid.[1][4]

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is highly recommended to visualize the number of components and to guide the selection of the most appropriate purification technique.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity of 4-Biphenylaldehyde oxime. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Key Considerations for Recrystallization of 4-Biphenylaldehyde Oxime:

  • Solvent Selection: The ideal solvent should dissolve the crude oxime sparingly at room temperature but readily at an elevated temperature. Given the biphenyl moiety, solvents with moderate polarity are often good candidates.

  • Potential Solvents: Based on the properties of similar biphenyl compounds and oximes, the following solvents and solvent systems should be considered:

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethanol/Water mixtures

    • Toluene/Hexane mixtures

Protocol 1: Recrystallization of Crude 4-Biphenylaldehyde Oxime

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude oxime in the potential solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Biphenylaldehyde oxime. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Expected RecoveryNotes
EthanolLowHighGood to ExcellentA good starting point for many aromatic oximes.
MethanolLowHighGoodSimilar to ethanol, may offer slightly different selectivity.
Ethanol/WaterVery LowHighExcellentThe addition of water as an anti-solvent can significantly improve crystal yield.[5]
Toluene/HexaneLow in HexaneHigh in TolueneGoodA non-polar/polar mixture that can be effective for biphenyl compounds.

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Crude 4-Biphenylaldehyde Oxime B Dissolve in Minimum Hot Solvent A->B Select appropriate solvent C Hot Filtration (optional) B->C If insoluble impurities exist D Slow Cooling & Crystallization B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure 4-Biphenylaldehyde Oxime Crystals G->H

Caption: Workflow for the purification of 4-Biphenylaldehyde oxime via recrystallization.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For 4-Biphenylaldehyde oxime, which is a relatively nonpolar compound, normal-phase chromatography using silica gel is a highly effective method. This technique is particularly useful for separating the desired oxime from unreacted aldehyde and other nonpolar impurities, as well as for separating E/Z isomers.[3]

Key Parameters for Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most common choice.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradient elution, where the polarity of the mobile phase is gradually increased, can provide excellent separation.

Protocol 2: Silica Gel Column Chromatography of Crude 4-Biphenylaldehyde Oxime

  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point for aromatic oximes is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 4-Biphenylaldehyde oxime in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the 4-Biphenylaldehyde oxime and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Typical Column Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Hexane:Ethyl Acetate (e.g., from 95:5 to 80:20)
DetectionTLC with UV visualization (254 nm)

Logical Flow for Column Chromatography

Column_Chromatography_Flow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Crude Sample B TLC Optimization of Mobile Phase A->B C Pack Silica Gel Column B->C D Load Sample onto Column C->D E Elute with Mobile Phase Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure 4-Biphenylaldehyde Oxime I->J

Caption: Stepwise process for purifying 4-Biphenylaldehyde oxime using column chromatography.

Acid-Base Extraction: Exploiting Chemical Properties

Oximes are weakly acidic due to the hydroxyl proton and can be deprotonated by a strong base.[2][4] They can also be protonated on the nitrogen atom by a strong acid. This dual nature allows for purification using acid-base extraction to remove neutral or differently acidic/basic impurities. However, care must be taken as oximes can hydrolyze back to the corresponding aldehyde under strongly acidic conditions.[1]

Protocol 3: Acid-Base Extraction (for specific impurity removal)

This protocol is generally used as a preliminary purification step before recrystallization or chromatography.

  • Dissolution: Dissolve the crude 4-Biphenylaldehyde oxime in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove any acidic impurities. Separate the aqueous layer.

  • Acid Wash (with caution): Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. This step should be performed quickly and at a low temperature to minimize hydrolysis of the oxime. Separate the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified oxime, which can then be further purified by recrystallization or chromatography.

Purity Assessment

The purity of the final 4-Biphenylaldehyde oxime should be assessed using appropriate analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The melting point of 4-Biphenylaldehyde is 57-59 °C. The oxime should have a distinct and sharp melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified oxime and detect the presence of impurities.

Conclusion

The purification of crude 4-Biphenylaldehyde oxime is a critical step in ensuring the quality and reliability of subsequent research and development activities. A systematic approach, beginning with an understanding of potential impurities, allows for the rational selection of purification techniques. Recrystallization and silica gel column chromatography are the primary methods for obtaining high-purity 4-Biphenylaldehyde oxime. The detailed protocols and guiding principles presented in this application note provide researchers with the necessary tools to confidently purify this important chemical intermediate.

References

  • Reddy, K. L., et al. (2014). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of aldoximes from amino acids and analysis of antibiotic properties. Retrieved from [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Phenylbenzaldehyde oxime, 5 g, CAS No. 40143-27-9. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. Retrieved from [Link]

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Sources

Application Notes & Protocols: 4-Biphenylaldehyde Oxime as a Versatile Scaffold for Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the quest for novel therapeutics, the starting chemical architecture is of paramount importance. The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, thereby serving as a rich foundation for the development of new drugs. The biphenyl moiety is a classic example of such a scaffold, present in numerous FDA-approved drugs for its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets.[1][2] Similarly, the oxime functional group offers a versatile chemical handle for synthetic elaboration and possesses unique electronic and hydrogen-bonding properties that can be exploited in drug design.[3][4]

This guide details the strategic application of 4-Biphenylaldehyde Oxime , a molecule that synergistically combines the biphenyl scaffold with the reactive and modifiable oxime group. We present it as an exceptional starting material for the generation of diverse small molecule libraries, aimed at accelerating hit-to-lead campaigns in pharmaceutical research.[5] We will provide detailed, field-proven protocols for its synthesis, derivatization into a focused library, and subsequent biological evaluation in a kinase inhibition assay, a therapeutic area where biphenyl-containing compounds have shown significant promise.[2][6]

Part 1: Synthesis and Characterization of 4-Biphenylaldehyde Oxime

The synthesis of 4-Biphenylaldehyde Oxime is a robust and straightforward condensation reaction. The protocol's reliability is rooted in the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by dehydration to form the C=N double bond of the oxime.[7]

Protocol 1: Synthesis of 4-Biphenylaldehyde Oxime

Objective: To synthesize 4-Biphenylaldehyde Oxime from 4-Biphenylcarboxaldehyde.

Materials & Reagents:

  • 4-Biphenylcarboxaldehyde (CAS: 3218-36-8)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (95%)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-Biphenylcarboxaldehyde in 100 mL of 95% ethanol with gentle heating and stirring.

  • In a separate beaker, prepare a solution of 5.0 g of hydroxylamine hydrochloride and 8.0 g of sodium acetate in 30 mL of deionized water. Warm the solution slightly to ensure complete dissolution.

  • Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the aldehyde.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add the reaction mixture to 400 mL of cold deionized water while stirring. A white precipitate of 4-Biphenylaldehyde Oxime will form.

  • Collect the precipitate by vacuum filtration, washing the solid with copious amounts of cold deionized water.

  • Recrystallize the crude product from aqueous ethanol to obtain a pure, crystalline white solid.

  • Dry the final product in a vacuum oven at 40-50°C.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aldehyde 4-Biphenylcarboxaldehyde in Ethanol Mix Combine & Reflux (1-2 hours) Aldehyde->Mix Hydroxylamine NH₂OH·HCl + NaOAc in Water Hydroxylamine->Mix TLC Monitor by TLC Mix->TLC Precipitate Precipitate in Cold Water Mix->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure 4-Biphenylaldehyde Oxime Recrystallize->Product

Caption: Workflow for the synthesis of 4-Biphenylaldehyde Oxime.

Expected Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.[8]

Analytical Technique Expected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ 11.2 (s, 1H, -OH), 8.2 (s, 1H, -CH=N), 7.6-7.8 (m, 8H, Ar-H), 7.3-7.5 (m, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 149.0 (C=N), 141.5, 139.8, 133.5, 129.5, 128.8, 127.9, 127.2, 126.8 (Ar-C)
IR (KBr, cm⁻¹) ~3300-3100 (O-H stretch, broad), ~1640 (C=N stretch), ~1600, 1480 (Ar C=C stretch)
Mass Spec (ESI+) m/z 198.09 [M+H]⁺

Part 2: Library Development via Oxime Ether Synthesis

The true power of 4-Biphenylaldehyde Oxime as a scaffold lies in the reactivity of its oxime hydroxyl group. This allows for rapid diversification through reactions like the Williamson ether synthesis, enabling the creation of a focused library of oxime ethers.[9][10] This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[11]

Protocol 2: Parallel Synthesis of a 4-Biphenylaldehyde Oxime Ether Library

Objective: To generate a diverse library of oxime ethers for high-throughput screening. This protocol is designed for a 96-well plate format.

Materials & Reagents:

  • 4-Biphenylaldehyde Oxime (from Part 1)

  • Potassium carbonate (K₂CO₃), finely powdered

  • A diverse set of primary alkyl halides (e.g., substituted benzyl bromides, alkyl bromides) pre-dissolved in DMF to 0.5 M

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and Hexane for workup

  • 96-well deep-well plates and sealing mats

  • Multi-channel pipette, orbital shaker

Procedure:

  • Dispensing Oxime: To each well of a 96-well deep-well plate, add 20 mg of 4-Biphenylaldehyde Oxime.

  • Dispensing Base: Add 28 mg of finely powdered K₂CO₃ to each well.

  • Solvent Addition: Add 500 µL of anhydrous DMF to each well.

  • Sealing and Mixing: Seal the plate with a chemical-resistant mat and place it on an orbital shaker for 15 minutes at room temperature to facilitate the formation of the oximated anion.

  • Alkylating Agent Addition: Unseal the plate and add 220 µL of the appropriate 0.5 M alkyl halide solution to each designated well. Reseal the plate.

  • Reaction: Place the plate on a shaker and heat to 60°C for 4-6 hours, or until TLC analysis of representative wells shows consumption of the starting material.

  • Work-up: a. Cool the plate to room temperature. b. Add 1 mL of deionized water to each well to quench the reaction. c. Add 1 mL of ethyl acetate to each well, reseal, and shake vigorously for 5 minutes to extract the product. d. Centrifuge the plate briefly to separate the layers. e. Transfer the organic (top) layer to a new 96-well plate for analysis and purification (e.g., by preparative LC-MS).

Visualization: Library Synthesis Workflow

Library_Synthesis Start Start: 96-Well Plate DispenseOxime Dispense Oxime & K₂CO₃ Start->DispenseOxime AddDMF Add Anhydrous DMF DispenseOxime->AddDMF Mix Shake to form Anion AddDMF->Mix AddHalide Add Diverse Alkyl Halides (R-X) Mix->AddHalide React Heat & Shake (60°C, 4-6h) AddHalide->React Workup Quench (H₂O) & Extract (EtOAc) React->Workup Purify Purify & Analyze (LC-MS) Workup->Purify End Final Library Plate Purify->End

Caption: Parallel synthesis workflow for an oxime ether library.

Part 3: Biological Evaluation - A Case Study in Kinase Inhibition

The biphenyl scaffold is a well-established pharmacophore in kinase inhibitors, often fitting into the ATP-binding pocket.[2][6] Therefore, a kinase inhibition assay is a logical and high-value screen for our newly synthesized library. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for high-throughput screening (HTS).[12][13] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14]

Protocol 3: High-Throughput Screening for Kinase Inhibition using ADP-Glo™

Objective: To screen the synthesized oxime ether library for inhibitory activity against a target kinase (e.g., a tyrosine kinase like EGFR or Src).

Materials & Reagents:

  • Synthesized compound library (in DMSO)

  • Target Kinase (e.g., recombinant human EGFR) and corresponding substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP, MgCl₂, DTT

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Negative Control (DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare assay plates by dispensing 50 nL of test compounds (at 10 mM in DMSO) into the wells of a 384-well plate. Dispense DMSO only for negative controls and a known inhibitor for positive controls. This results in a final screening concentration of 10 µM.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. b. Prepare a 2X ATP solution in Kinase Reaction Buffer. c. Add 2.5 µL of the 2X kinase/substrate solution to each well. d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final volume is 5 µL.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): a. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • ATP Generation & Luminescence (Step 2): a. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin to generate light. b. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

  • Hit Criteria: Compounds exhibiting >50% inhibition are typically considered "hits."

  • Confirmation & IC₅₀: Hits are re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀), a measure of potency.

Visualization: HTS Decision Workflow

HTS_Workflow PrimaryScreen Primary Screen (Single 10µM Concentration) DataAnalysis Calculate % Inhibition PrimaryScreen->DataAnalysis HitTriage Identify Hits (Inhibition > 50%) DataAnalysis->HitTriage NonHits Non-Hits (Archive) HitTriage->NonHits No HitConfirmation Hit Confirmation (Re-test single point) HitTriage->HitConfirmation Yes DoseResponse Dose-Response Assay (8-point titration) HitConfirmation->DoseResponse IC50 Calculate IC₅₀ Value DoseResponse->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis

Caption: Decision workflow from primary screen to SAR analysis.

Conclusion and Future Directions

4-Biphenylaldehyde Oxime serves as an exemplary starting point for the efficient generation of novel chemical entities. The protocols outlined provide a clear and validated pathway from scaffold synthesis to biological screening. The initial SAR data generated from the primary screen will be instrumental in guiding the next phase of drug discovery: hit-to-lead optimization.[15][16] Subsequent steps would involve synthesizing a second-generation library focused on the most promising "hit" scaffolds, employing computational docking studies to predict binding modes, and expanding the biological characterization to include selectivity profiling and cell-based assays. This strategic, scaffold-based approach streamlines the complex process of drug development, increasing the probability of identifying potent and selective lead candidates.

References

  • U. M. Krishna, S. M. Man, and V. K. T. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. [Link]

  • M. A. Walters, P. C. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. [Link]

  • J. D. Schicker, et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. PharmaChem. [Link]

  • ResearchGate. (n.d.). Pharmacological activities of oximes. ResearchGate. [Link]

  • A. A. Spasov, et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry. [Link]

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]

  • SickKids Research Institute. (n.d.). Small Molecule Libraries. SPARC Drug Discovery. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Oxime Derivatives in Modern Chemical Synthesis. PharmaChem. [Link]

  • AMiner. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. AMiner. [Link]

  • A. T. Kras, et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules. [Link]

  • ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. [Link]

  • Open Access Pub. (n.d.). Oximes. Journal of New Developments in Chemistry. [Link]

  • A. A. Spasov, et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed. [Link]

  • ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. [Link]

  • M. Muth, et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • Semantic Scholar. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Semantic Scholar. [Link]

  • Taylor & Francis Online. (n.d.). Oximes – Knowledge and References. Taylor & Francis Online. [Link]

  • S. M. El-Sayed, et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

  • J. Bian, et al. (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. PrepChem.com. [Link]

  • Ö. Alici and I. Karatas. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and characterization of novel oxime analogues. (n.d.). [Source not further specified]. [Link]

  • ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • ResearchGate. (n.d.). of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. ResearchGate. [Link]

  • A. V. Patel and G. M. Malik. (2009). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid Derivatives. Asian Journal of Chemistry. [Link]

  • B. P. Bandgar, et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Green Chemistry Letters and Reviews. [Link]

  • Y. Wang, et al. (2011). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Chemical Biology & Drug Design. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Chem Help ASAP. (2023). structural changes & SAR for lead optimization. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-biphenylaldehyde oxime. It is structured as a dynamic resource, moving beyond rigid protocols to address the common challenges and questions that arise during experimentation. Our focus is on elucidating the causality behind experimental choices to empower you to optimize yields and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 4-biphenylaldehyde oxime.

Q1: What is the general reaction for synthesizing 4-Biphenylaldehyde oxime?

A1: The synthesis is a condensation reaction between 4-biphenylaldehyde and hydroxylamine. Typically, hydroxylamine is used in its more stable hydrochloride salt form (NH₂OH·HCl). A base is required to liberate the free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Q2: What are the critical reagents and optimal reaction conditions?

A2: The core reagents are 4-biphenylaldehyde, hydroxylamine hydrochloride, and a base. The choice of base and solvent significantly impacts reaction time and yield.

  • Base: A weak base is often sufficient to neutralize the liberated HCl from the hydroxylamine salt.[1] Common choices include pyridine, sodium carbonate, or sodium bicarbonate.[2][3] The base is crucial; in its absence, yields can be as low as 12%.[3]

  • Solvent: Polar protic solvents like ethanol or methanol are classic choices that facilitate the dissolution of reagents.[4] However, greener approaches using water, or even solvent-free "grindstone" chemistry, have proven highly effective, often resulting in quantitative yields in shorter time frames.[2][4]

  • Stoichiometry: A slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) is typically used to drive the reaction to completion. The amount of base should be sufficient to neutralize the HCl; for a base like Na₂CO₃, 1.5 equivalents relative to the aldehyde is a good starting point.[3]

  • Temperature: Many modern procedures can be conducted efficiently at room temperature.[4] Classical methods may involve gentle refluxing.[2] However, excessively high temperatures should be avoided as they can promote side reactions.[2][5]

Q3: What is the optimal pH for the reaction?

A3: The reaction proceeds best under weakly acidic to neutral conditions (pH ~5-7).[5] The initial mixture with hydroxylamine hydrochloride is acidic. The added base serves to raise the pH, freeing the more nucleophilic hydroxylamine (NH₂OH) from its protonated salt form (NH₃OH⁺Cl⁻). Excessively alkaline conditions can be detrimental, while strongly acidic conditions can promote unwanted side reactions like the Beckmann rearrangement, especially at elevated temperatures.[5][6]

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[7] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde and the more polar oxime product. The reaction is considered complete when the spot corresponding to 4-biphenylaldehyde is no longer visible on the TLC plate.

Q5: Are there established "green" methods for this synthesis?

A5: Yes, significant progress has been made in developing environmentally friendly protocols.

  • Solvent-Free Grinding: This method involves grinding the solid reactants (aldehyde, NH₂OH·HCl, and a base like Na₂CO₃) in a mortar and pestle.[3] It is rapid, efficient, and eliminates the need for organic solvents, reducing waste.[2]

  • Aqueous Synthesis: Water is an excellent green solvent for this reaction.[8] Some of the most efficient syntheses of aryl oximes have been performed in mineral water at room temperature, achieving near-quantitative yields in minutes.[4] The dissolved salts in mineral water can activate the amine source.[4]

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Problem: Consistently Low or No Yield

A low yield is the most frequent issue and can be traced back to several factors. Use the following logic to diagnose the problem.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed reagents 1. Verify Starting Material Quality (Aldehyde, NH₂OH·HCl, Base) start->reagents conditions 2. Review Reaction Conditions (pH, Temperature, Time, Stirring) reagents->conditions Reagents OK workup 3. Analyze Workup & Purification (Product Loss during Extraction/Filtration?) conditions->workup Conditions Correct success Yield Improved workup->success Purification Optimized

Caption: A logical workflow for diagnosing low product yield.

Q: I followed the protocol, but my yield of 4-Biphenylaldehyde oxime is very low. What are the likely causes?

A: Let's break down the potential culprits:

  • Reagent Quality and Stoichiometry:

    • Cause: The 4-biphenylaldehyde may have partially oxidized to 4-biphenylcarboxylic acid, especially if it's an older sample. Hydroxylamine hydrochloride can also degrade over time.

    • Solution: Verify the purity of your starting materials via NMR or melting point analysis.[9] Use freshly opened or properly stored reagents. Ensure you are using a slight excess of hydroxylamine hydrochloride and an adequate amount of base to liberate the free nucleophile.[3]

  • Suboptimal pH:

    • Cause: If insufficient base is used, the concentration of free hydroxylamine will be low, slowing down the reaction. Conversely, if the pH is too high, it can affect the stability of the aldehyde or hydroxylamine.[5]

    • Solution: Ensure you have added enough base to neutralize the HCl. For Na₂CO₃, a molar ratio of Aldehyde:NH₂OH·HCl:Na₂CO₃ of 1:1.2:1.5 is a robust starting point.[3]

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.

    • Solution: Monitor the reaction with TLC until the starting aldehyde is fully consumed.[7] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C), but be cautious of higher temperatures which can promote side reactions.[2][5] Ensure efficient stirring, especially in heterogeneous mixtures.

  • Product Loss During Workup:

    • Cause: The oxime product may have some solubility in the aqueous phase, leading to losses during extraction. If recrystallizing, using too much solvent or cooling too quickly can result in poor recovery.

    • Solution: When working up the reaction, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[10] For recrystallization, use a minimal amount of hot solvent and allow the solution to cool slowly to maximize crystal formation.[7]

Problem: Presence of Significant Impurities

Q: My NMR spectrum shows signals other than my desired product. What are the common side products and how can I avoid them?

A: The primary impurities are typically unreacted starting material or products from side reactions.

  • Unreacted 4-Biphenylaldehyde:

    • Cause: Incomplete reaction.

    • Solution: Extend the reaction time or use a slight excess of hydroxylamine hydrochloride as discussed above.[7]

  • 4-Biphenylcarboxamide or 4-Cyanobiphenyl (Nitrile):

    • Cause: These impurities arise from a Beckmann rearrangement or a subsequent dehydration of the oxime.[6] This is particularly favored by high temperatures and strongly acidic conditions.[2]

    • Solution: Maintain a controlled temperature (room temperature is often sufficient) and avoid using strong acids. The use of a weak base like sodium carbonate helps maintain a favorable pH range and minimizes this side reaction.[3][5] If dehydration to the nitrile is a problem, ensure the workup is not overly harsh.

Problem: Product is an Oil or Fails to Crystallize

Q: After workup and solvent removal, my product is a persistent oil. How can I get it to solidify?

A: An oily product often indicates the presence of impurities or residual solvent that inhibit crystallization.[7]

  • Solution 1: Remove All Solvent: Ensure all residual solvent is removed under a high vacuum. Sometimes, co-evaporating the oil with a solvent in which it is sparingly soluble (like hexanes) can help remove stubborn traces of the extraction solvent.

  • Solution 2: Purification: The most reliable solution is to purify the oil using column chromatography on silica gel.[11] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate can effectively separate the oxime from less polar impurities (like unreacted aldehyde) and more polar impurities.

  • Solution 3: Induce Crystallization: After purification, dissolve the clean oil in a minimal amount of a suitable hot solvent (e.g., ethanol/water, hexanes/ethyl acetate) and attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.[7]

Problem: E/Z Isomerism

Q: Aldoximes can form geometric isomers. Is this a concern, and how do I identify them?

A: Yes, 4-biphenylaldehyde oxime can exist as two geometric isomers (E and Z, historically known as anti and syn).[12]

  • Prevalence: For aldoximes, the E-isomer is generally the thermodynamically predominant form.[3] In many syntheses, it is the main or only isomer isolated.

  • Identification: The two isomers can often be distinguished by ¹H NMR spectroscopy. The proton attached to the C=N double bond will have a slightly different chemical shift in each isomer due to the different spatial relationship with the hydroxyl group.[13]

  • Separation: If a mixture of isomers is formed and separation is necessary, it can sometimes be achieved by careful column chromatography on silica gel or by fractional recrystallization.[3][13]

Detailed Experimental Protocols

The following are two validated protocols. The first is a classical method, and the second is a modern, green chemistry approach.

Protocol 1: Classical Synthesis in Ethanol

This method uses a standard reflux setup and is reliable for producing high-purity material after recrystallization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-biphenylaldehyde (1.0 eq) in 95% ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in a minimal amount of water/ethanol. Add this solution to the aldehyde solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[7]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method is rapid and often provides very high yields without the need for heating or organic solvents.[2][3]

  • Setup: In a clean, dry mortar, combine 4-biphenylaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium carbonate (1.5 eq).[3]

  • Reaction: Grind the mixture thoroughly with a pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by taking a small sample, dissolving it in ethyl acetate, and spotting it on a TLC plate.

  • Workup: Once the reaction is complete, add ethyl acetate to the mortar to dissolve the product. Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).

  • Isolation: Wash the collected inorganic solids with a small amount of additional ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the 4-biphenylaldehyde oxime, which is often pure enough for many applications without further purification.

Data Summary: Comparison of Synthesis Conditions

The table below summarizes various reported conditions for the synthesis of aryl oximes to provide a comparative overview for optimization.

MethodBase/CatalystSolventTemperatureTimeTypical YieldReference
Classical PyridineEthanolReflux> 2 hoursModerate to High[2]
Grinding Na₂CO₃NoneRoom Temp2-10 min> 95%[3]
Aqueous NoneMineral WaterRoom Temp10 min> 95%[4]
Catalytic Oxalic AcidAcetonitrileReflux55-90 min90-95%[10]
Catalytic Bi₂O₃NoneRoom Temp1.5-5 min60-98%[2]

Reaction Mechanism Visualization

The formation of an aldoxime from an aldehyde and hydroxylamine proceeds via a two-stage nucleophilic addition-elimination mechanism.

General Mechanism of Aldoxime Formation

G aldehyde Aldehyde (R-CHO) intermediate Tetrahedral Intermediate aldehyde->intermediate  Nucleophilic Attack hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate carbinolamine Carbinolamine intermediate->carbinolamine Proton Transfer protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine Protonation of -OH oxime Oxime (R-CH=NOH) + H₂O protonated_carbinolamine->oxime Elimination of H₂O

Caption: The nucleophilic addition-elimination mechanism for oxime synthesis.

References

  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry. [Link]

  • Li, J., et al. (2010). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules. [Link]

  • Karadeniz, B., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]

  • Nikpassand, M., & Zare, A. (2010). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. E-Journal of Chemistry. [Link]

  • Ube Industries (1974). Process for producing oximes.
  • Wikipedia (2023). Oxime. Wikipedia. [Link]

  • Alici, O., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. ResearchGate. [Link]

  • PrepChem (2023). Synthesis of 4-biphenylcarboxaldehyde. PrepChem.com. [Link]

  • Organic Syntheses Procedure (2002). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

  • Master Organic Chemistry (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts (2022). Oximes. Chemistry LibreTexts. [Link]

  • International Journal of Pharmaceutical Research and Applications (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJPRA Journal. [Link]

  • Google Patents (2013). Hydroxylamine synthesis method.
  • U.S. Department of Energy (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV. [Link]

  • Quora (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. [Link]

  • Quora (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

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stability issues of 4-Biphenylaldehyde oxime under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Biphenylaldehyde Oxime

Introduction for the Modern Researcher

Welcome to the dedicated technical guide for 4-Biphenylaldehyde oxime. As researchers and developers, we understand that the stability and integrity of your compounds are paramount to the success of your experiments. Unforeseen degradation can lead to inconsistent results, artifactual data, and significant delays. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles governing the stability of 4-Biphenylaldehyde oxime. Our goal is to empower you with the foresight to prevent common stability issues and the knowledge to diagnose them effectively when they arise.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses the most common high-level questions regarding the handling and storage of 4-Biphenylaldehyde oxime.

Q1: What is the primary degradation pathway I should be concerned about with 4-Biphenylaldehyde oxime?

The most common and well-documented degradation pathway for oximes, including 4-Biphenylaldehyde oxime, is acid-catalyzed hydrolysis.[1][2] This reaction cleaves the C=N-OH bond, reverting the oxime back to its parent aldehyde (4-Biphenylaldehyde) and hydroxylamine. While oximes are significantly more resistant to hydrolysis than analogous imines or hydrazones—up to 1000-fold more stable in some cases—this pathway becomes highly relevant in acidic aqueous media or upon exposure to acidic impurities.[3][4][5]

Q2: How should I properly store solid 4-Biphenylaldehyde oxime and its solutions?

For optimal stability, adhere to the following storage protocols:

Form Temperature Atmosphere Light Condition Rationale & Key Considerations
Solid ≤ 0°C (e.g., -20°C)Inert Gas (Argon/Nitrogen)Dark (Amber Vial)Prevents slow thermal degradation and oxidation. The biphenyl moiety can make the compound susceptible to long-term photo-oxidation.[6]
Solution ≤ 0°C (e.g., -20°C)Degassed Solvent, Inert HeadspaceDark (Amber Vial/Foil-wrapped)Minimizes hydrolysis by dissolved acidic gases (e.g., CO₂), prevents oxidation from dissolved oxygen, and protects against photodegradation.[7][8]

Q3: Is 4-Biphenylaldehyde oxime sensitive to light?

Yes, significant light sensitivity should be assumed. Oxime moieties can be photolabile and are sometimes employed as "photocages" in chemical biology, designed to cleave upon light exposure.[7][9] The photoactivation mechanism can involve the formation of radical species and subsequent oxidation by dissolved oxygen, leading to the regeneration of the parent aldehyde.[7] Therefore, all work with this compound, especially in solution, should be performed with protection from light. For formal studies, consult the ICH Q1B guidelines on photostability testing.[10][11]

Q4: Can this compound undergo oxidation?

Absolutely. The oxime functional group can be oxidized, and the presence of atmospheric oxygen, especially under UV light or in the presence of trace metal catalysts, can lead to degradation.[12][13] The oxidation can generate iminoxyl radicals, which are reactive intermediates that can lead to a variety of breakdown products, including the parent aldehyde or cleavage products.[14][15]

Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose specific experimental issues and provides actionable protocols to resolve them.

Issue 1: My HPLC/LC-MS analysis shows a growing peak corresponding to 4-Biphenylaldehyde.

Question: I've prepared a stock solution of 4-Biphenylaldehyde oxime in methanol. After a few days at room temperature, I'm seeing a significant peak that matches the retention time and mass of 4-Biphenylaldehyde. What's happening and how can I stop it?

Root Cause Analysis: This is a classic signature of hydrolysis. The C=N bond of the oxime is being cleaved, regenerating the starting aldehyde. This reaction is strongly catalyzed by acid.[2][3][4] Even seemingly neutral solvents can be slightly acidic due to dissolved atmospheric CO₂ or trace impurities from manufacturing or storage. Elevated temperatures will also accelerate this process.[16]

Workflow for Diagnosis and Mitigation:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy start Observation: 4-Biphenylaldehyde peak in chromatogram check_pH Check pH of Solvent and any aqueous buffers used. Is it < 7? start->check_pH check_temp Review Storage Conditions. Was the solution stored at room temperature or higher? start->check_temp use_high_purity Use High-Purity or Anhydrous Solvents. check_pH->use_high_purity Likely Cause: Acid-Catalyzed Hydrolysis store_cold Store all solutions at -20°C or below in the dark. check_temp->store_cold Contributing Factor: Thermal Acceleration use_fresh Use Freshly Prepared Solutions. Minimize storage time. use_fresh->use_high_purity buffer_neutral If aqueous media is required, buffer strictly to pH 7.0-7.5. use_high_purity->buffer_neutral buffer_neutral->store_cold

Caption: Diagnostic workflow for addressing hydrolysis of 4-Biphenylaldehyde oxime.

Preventative Protocol:

  • Solvent Preparation: Use HPLC-grade or anhydrous solvents. If preparing aqueous buffers, use freshly boiled and cooled water (to expel dissolved CO₂) and buffer to a neutral pH (7.0-7.5).

  • Solution Preparation: Prepare solutions of 4-Biphenylaldehyde oxime immediately before use whenever possible.

  • Storage: If storage is unavoidable, aliquot the solution into amber glass vials, purge with an inert gas like argon, seal tightly, and store at -20°C or -80°C.

Issue 2: During a reaction in an acidic medium, I isolated an unexpected isomer.

Question: I'm attempting a reaction with 4-Biphenylaldehyde oxime in the presence of a strong acid and heat, but my main product has a different connectivity—it appears to be an amide. What is this?

Root Cause Analysis: You are likely observing the Beckmann rearrangement . This is a classic acid-catalyzed reaction of oximes where the group anti to the hydroxyl group on the C=N bond migrates to the nitrogen atom, which, after tautomerization, yields an amide.[1] This reaction can be highly exothermic and presents a safety hazard if not controlled.[2] The presence of acidic salts can significantly lower the temperature at which this rearrangement occurs.[2]

Proposed Degradation Pathway: Beckmann Rearrangement

G p1 p2 p3 p4 start 4-Biphenylaldehyde Oxime protonated Protonated Oxime start->protonated + H⁺ intermediate Nitrilium Ion Intermediate protonated->intermediate - H₂O (Rearrangement) product N-phenyl benzamide intermediate->product + H₂O (Tautomerization)

Caption: The acid-catalyzed Beckmann rearrangement of an aldoxime to an amide.

Recommendations:

  • Avoid Strong Acids/Heat: If the Beckmann rearrangement is not the desired reaction, avoid using strong acids (both Brønsted and Lewis) and high temperatures in your experimental setup.

  • Alternative Catalysts: Explore alternative, non-acidic catalysts or reaction conditions if you need to activate the oxime.

  • Characterization: If you suspect this product has formed, use techniques like ¹³C-NMR (look for a carbonyl carbon signal ~160-180 ppm) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) to confirm its identity.

Issue 3: My solid sample or concentrated solution has developed a yellow tint over time.

Question: My bottle of 4-Biphenylaldehyde oxime, which was initially a white powder, now has a faint yellow color. Is it still usable?

Root Cause Analysis: The development of a yellow color is often indicative of oxidation. Iminoxyl radicals, formed by the oxidation of the oxime, can be colored and can also lead to the formation of other chromophoric byproducts like nitroso or nitro compounds, or azine-N-oxides.[1][14] This process can be accelerated by exposure to air (oxygen) and light.

Stability Test Protocol to Assess Purity:

  • Sample Preparation: Prepare a solution of the discolored material at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a "dark control" by wrapping a parallel sample in aluminum foil.

  • Analytical Method: Use a validated stability-indicating HPLC method. A good starting point is a C18 column with a gradient of water and acetonitrile, with UV detection at a wavelength where the parent compound and potential degradants (like 4-Biphenylaldehyde) absorb.

  • Analysis:

    • Inject the freshly prepared solution to get a baseline (T=0) chromatogram.

    • Assess the purity of the starting material. If minor impurities (<1-2%) are acceptable for your application, you may proceed with caution.

    • If purity is critical, purification by recrystallization or column chromatography may be necessary.

  • Confirmation of Degradants: If significant impurity peaks are present, use LC-MS to identify their mass and confirm if they correspond to expected degradants like 4-Biphenylaldehyde (hydrolysis product) or potential oxidation products (e.g., parent + 16 amu).

References

  • Oxime - Wikipedia . Wikipedia. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH . National Institutes of Health. [Link]

  • Oximes . Thieme Chemistry. [Link]

  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC - NIH . National Institutes of Health. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications . American Chemical Society. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace . SciSpace. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications . Royal Society of Chemistry. [Link]

  • Oximes - BYJU'S . BYJU'S. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH . National Institutes of Health. [Link]

  • 4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya . Ataman Kimya. [Link]

  • Oxime radicals: generation, properties and application in organic synthesis - PMC . National Institutes of Health. [Link]

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores . Royal Society of Chemistry. [Link]

  • Rate constants and activation parameters for the oxidation of oximes (R... - ResearchGate . ResearchGate. [Link]

  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing . Royal Society of Chemistry. [Link]

  • O-H bond dissociation enthalpies in oximes: order restored - PubMed . National Institutes of Health. [Link]

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC - NIH . National Institutes of Health. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions . IntechOpen. [Link]

  • (PDF) Stability Indicating Analytical Methods (SIAMS) - ResearchGate . ResearchGate. [Link]

  • (PDF) Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization - ResearchGate . ResearchGate. [Link]

  • Biphenyl Degradation Pathway - Eawag-BBD . Eawag. [Link]

  • Oxime radicals: generation, properties and application in organic synthesis . Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Biphenylaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-Biphenylaldehyde oxime, providing insights into their causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion of 4-Biphenylaldehyde

Question: I am seeing a significant amount of unreacted 4-Biphenylaldehyde in my reaction mixture by TLC analysis, even after extended reaction times. What could be the cause and how can I improve the conversion?

Answer:

Incomplete conversion in oximation reactions is a common issue that typically points to suboptimal reaction conditions or reagent stoichiometry. The reaction between an aldehyde and hydroxylamine is an equilibrium process, and several factors can prevent it from proceeding to completion.[1][2]

Possible Causes & Solutions:

  • pH of the Reaction Medium: The formation of an oxime from an aldehyde and hydroxylamine is pH-dependent. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, which is followed by dehydration.[1][2] An acidic medium is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the hydroxylamine nucleophile will be excessively protonated, rendering it non-nucleophilic. Conversely, in a basic medium, the carbonyl group is not activated. For many oximation reactions, a slightly acidic pH (around 4-5) is optimal.

    • Solution: Buffer the reaction mixture. A common method is to use hydroxylamine hydrochloride in the presence of a base like sodium acetate or sodium carbonate.[3][4] The base neutralizes the liberated HCl, maintaining a suitable pH. You can monitor and adjust the pH of your reaction mixture to find the optimal range.

  • Stoichiometry of Reagents: While a 1:1 molar ratio of aldehyde to hydroxylamine is theoretically required, using a slight excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) can help drive the equilibrium towards the product side.

    • Solution: Increase the molar equivalents of hydroxylamine hydrochloride and the corresponding base.

  • Reaction Temperature and Time: While many oximation reactions proceed efficiently at room temperature, some may require gentle heating to improve the reaction rate.[3][5]

    • Solution: If the reaction is sluggish at room temperature, try heating the mixture to 40-60°C and monitor the progress by TLC. Be cautious, as excessive heat can promote side reactions.

Experimental Protocol for Improved Conversion:

  • In a round-bottom flask, dissolve 4-Biphenylaldehyde (1 equivalent) in a suitable solvent like ethanol or a mixture of ethanol and water.[6]

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

  • Add the hydroxylamine solution to the aldehyde solution with stirring.

  • Monitor the reaction progress by TLC. If the reaction is slow, gently warm the mixture.

  • Once the starting material is consumed, proceed with the work-up.

Issue 2: Presence of 4-Biphenylcarbonitrile as a Major Impurity

Question: My final product is contaminated with a significant amount of 4-Biphenylcarbonitrile. How is this nitrile forming and how can I prevent it?

Answer:

The formation of a nitrile from an aldoxime is a classic side reaction that occurs via dehydration.[7][8][9] This is particularly prevalent when the reaction is carried out under harsh dehydrating conditions, such as high temperatures or in the presence of certain reagents.

Mechanism of Nitrile Formation:

The hydroxyl group of the aldoxime can be protonated (or activated by a Lewis acid), turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of the nitrile.

Causality and Prevention:

  • Dehydrating Agents: Certain reagents used in organic synthesis are strong dehydrating agents and will readily convert aldoximes to nitriles. Examples include acetic anhydride, thionyl chloride, and phosphorus pentoxide.[10][11]

    • Solution: Avoid these reagents in your reaction and work-up steps if the nitrile is an undesired product.

  • High Reaction Temperatures: As mentioned, elevated temperatures can promote the dehydration of the oxime.

    • Solution: Maintain a moderate reaction temperature. If heating is necessary for the oximation, do not exceed the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Acidic Conditions: Strongly acidic conditions can facilitate the dehydration process.

    • Solution: While mild acidity is needed for the oxime formation, avoid strong acids. Using a buffered system as described in Issue 1 is beneficial here as well.

Troubleshooting Flowchart for Nitrile Impurity:

G start Nitrile Impurity Detected cond1 Using strong dehydrating agents (e.g., Ac2O, SOCl2)? start->cond1 sol1 Avoid dehydrating agents. Use buffered hydroxylamine solution. cond1->sol1 Yes cond2 Reaction temperature > 80°C? cond1->cond2 No end_node Pure 4-Biphenylaldehyde Oxime sol1->end_node sol2 Reduce reaction temperature. Run at RT or with gentle warming (40-60°C). cond2->sol2 Yes cond3 Using strong, non-buffered acid? cond2->cond3 No sol2->end_node sol3 Use a buffered system (e.g., NH2OH·HCl with NaOAc). Maintain pH ~4-5. cond3->sol3 Yes cond3->end_node No sol3->end_node

Caption: Troubleshooting Nitrile Formation.

Issue 3: Formation of Biphenyl-4-carboxamide

Question: I have an unexpected amide impurity, Biphenyl-4-carboxamide, in my product. What is the source of this impurity?

Answer:

The formation of an amide from an aldoxime is indicative of a Beckmann rearrangement .[10][12][13] This reaction is typically catalyzed by acids (both Brønsted and Lewis acids) and involves the migration of a group from the carbon to the nitrogen atom.[13][14] For aldoximes, the migrating group is the hydrogen atom.

Mechanism of Beckmann Rearrangement:

  • Activation of the Hydroxyl Group: The hydroxyl group of the oxime is protonated by an acid, forming a good leaving group (water).

  • Rearrangement: The group anti to the leaving group (in this case, the hydrogen) migrates to the nitrogen atom, with the simultaneous departure of the leaving group. This forms a nitrilium ion.

  • Hydrolysis: The nitrilium ion is then attacked by water, and after tautomerization, the N-unsubstituted amide is formed.

Conditions Favoring Beckmann Rearrangement:

  • Strong Acids: The presence of strong acids like sulfuric acid, polyphosphoric acid, or even strong Lewis acids can catalyze this rearrangement.[13][14]

  • High Temperatures: Forcing conditions, including high temperatures, are often required for the Beckmann rearrangement.[13]

Mitigation Strategies:

  • Control of Acidity: Avoid the use of strong acids during the synthesis and work-up. The buffered system mentioned previously is ideal.

  • Temperature Management: Carry out the reaction at the lowest effective temperature.

  • Choice of Reagents: Reagents like p-toluenesulfonyl chloride can also promote the Beckmann rearrangement, so they should be avoided unless this transformation is intended.[13]

Issue 4: Difficulty in Product Purification and Isolation

Question: My crude product is an oil/gummy solid and is difficult to purify by recrystallization. What are the best methods for purification?

Answer:

Purification challenges can arise from the presence of the side products discussed above, as well as residual starting materials or reagents.

Purification Strategies:

Technique Description Advantages Considerations
Recrystallization This is a primary method for purifying solid compounds.Cost-effective and can yield highly pure material.Finding a suitable solvent system is key. The product may initially precipitate as an oil if the solution is cooled too quickly.
Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase.Highly effective for separating mixtures of compounds with different polarities.[6][15]Can be time-consuming and requires larger volumes of solvent.

Recommended Solvents for Recrystallization:

  • Ethanol or aqueous ethanol

  • Toluene

  • Hexane/Ethyl Acetate mixtures

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase (Eluent): A solvent system with a gradient of increasing polarity is often effective. Start with a non-polar solvent like hexanes and gradually introduce a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present.

  • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the 4-Biphenylaldehyde oxime?

A1: Aldoximes can exist as two geometric isomers, (E) and (Z) (historically referred to as syn and anti).[12] The reaction of an aldehyde with hydroxylamine often produces a mixture of both isomers. The specific ratio can depend on the reaction conditions. For purification and characterization, it is important to be aware that you may have a mixture of isomers.

Q2: Can I use a different base instead of sodium acetate?

A2: Yes, other mild bases can be used. Sodium carbonate is a common alternative.[3] Pyridine has also been used classically, but it is more toxic and can sometimes promote side reactions.[16] The key is to use a base that is strong enough to neutralize the liberated acid but not so strong as to cause other side reactions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the oxime and identify any impurities. The proton of the C=N-OH group has a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Oximes show characteristic bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: Is it possible for the oxime to hydrolyze back to the aldehyde during work-up or storage?

A4: Yes, oxime formation is a reversible reaction.[1] Hydrolysis back to the aldehyde and hydroxylamine can occur, especially in the presence of acid and water.[12][17] To minimize this, the work-up should be performed under neutral or slightly basic conditions, and the final product should be stored in a dry environment.

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions aldehyde 4-Biphenylaldehyde oxime 4-Biphenylaldehyde Oxime (Desired Product) aldehyde->oxime + NH2OH·HCl (Buffered) nitrile 4-Biphenylcarbonitrile oxime->nitrile Dehydration (Heat, Acid) amide Biphenyl-4-carboxamide oxime->amide Beckmann Rearrangement (Strong Acid, Heat) rehydrolysis 4-Biphenylaldehyde (Re-formation) oxime->rehydrolysis Hydrolysis (Acid, H2O)

Caption: Synthesis and Side Reactions.

References

  • Vertex AI Search Result 1. (No valid URL provided)
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Bird, J. W., & Diaper, D. G. M. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 47(1), 145-147. [Link]

  • Flippin, L. A., & Muchowski, J. M. (1993). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 58(9), 2631–2632. [Link]

  • Chandan, N. (2018). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 1318-1325. [Link]

  • de Souza, R. O. M. A., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 903. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • ResearchGate. (2014). Conversion of aldoximes into nitriles catalyzed by simple transition metal salt of the fourth period in acetonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Master Organic Chemistry. (2017). Beckmann Rearrangement. [Link]

  • Aakash Institute. (n.d.). Beckmann Rearrangement in Chemistry. [Link]

  • ResearchGate. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Oximes from Alkynes and Hydroxylamine. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2006). Oriental Journal of Chemistry, 22(3), 617-620. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2013). Oriental Journal of Chemistry, 29(2), 751-755. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2008). Beilstein Journal of Organic Chemistry, 4, 15. [Link]

  • Google Patents. (2001).
  • PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. [Link]

  • ResearchGate. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. [Link]

  • ResearchGate. (n.d.). 21 questions with answers in OXIMES | Science topic. [Link]

  • OSTI.GOV. (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

  • Google Patents. (1969).
  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal for Research in Applied Science and Engineering Technology, 12(4), 219-222. [Link]

Sources

Technical Support Center: Synthesis of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-biphenylaldehyde oxime. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful synthesis of this key chemical intermediate. Our approach is rooted in practical, field-tested experience and a thorough understanding of the underlying chemical principles.

I. Reaction Overview and Mechanism

The synthesis of 4-biphenylaldehyde oxime is a nucleophilic addition-elimination reaction between 4-biphenylaldehyde and hydroxylamine. The reaction is typically carried out by reacting 4-biphenylaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]

Reaction Scheme:

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent dehydration to yield the oxime.[2] The pH of the reaction medium is a critical parameter, with an optimal range typically between 5 and 6 to ensure both the nucleophilicity of the hydroxylamine and the susceptibility of the carbonyl group to attack.[2]

Below is a diagram illustrating the general mechanism for oxime formation.

Oxime Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration R-CHO 4-Biphenylaldehyde Intermediate1 Tetrahedral Intermediate R-CHO->Intermediate1 + NH₂OH NH2OH Hydroxylamine Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 H⁺ transfer Oxime 4-Biphenylaldehyde Oxime Intermediate2->Oxime - H₂O H2O Water Experimental Workflow Start Start Dissolve_Aldehyde Dissolve 4-Biphenylaldehyde in Ethanol Start->Dissolve_Aldehyde Prepare_Reagents Prepare NH₂OH·HCl and Na₂CO₃ Solution Dissolve_Aldehyde->Prepare_Reagents Combine_Reactants Combine Solutions Prepare_Reagents->Combine_Reactants Reflux Reflux and Monitor by TLC Combine_Reactants->Reflux Workup Work-up: - Cool - Add Water - pH Adjustment - Extraction - Washing - Drying Reflux->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product 4-Biphenylaldehyde Oxime Purification->Product

Sources

Technical Support Center: Purification of 4-Biphenylaldehyde Oxime by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Biphenylaldehyde Oxime. As a highly crystalline compound, recrystallization is an effective method for its purification.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 4-Biphenylaldehyde Oxime, offering potential causes and actionable solutions based on established chemical principles.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Supersaturation Not Reached: The solution may be too dilute. 2. Presence of Impurities: Certain impurities can inhibit crystal nucleation. 3. Inappropriate Solvent System: The chosen solvent may be too good a solvent for the oxime, even at lower temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-Biphenylaldehyde Oxime.[2][3] 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the oxime and allow the solution to cool again.[4] 3. Re-evaluate Solvent Choice: If the issue persists, the crude product may need to be recovered and recrystallized from a different solvent system. Consider a solvent pair, such as ethanol-water or dichloromethane-toluene.[5][6]
Oiling Out 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Solution Cooled Too Quickly: Rapid cooling can favor the formation of a supersaturated oil over crystalline solids. 3. Inappropriate Solvent: The solvent's boiling point may be too high, causing the solute to melt before it dissolves.1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool to room temperature slowly, and then gradually lower the temperature further in an ice bath.[4] 2. Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve it. This can sometimes help to achieve a proper crystallization upon cooling. 3. Change Solvent System: If oiling out persists, it is a strong indicator that a different solvent or solvent combination is required for successful recrystallization.[5]
Poor Recovery/Low Yield 1. Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[3][4] 2. Premature Crystallization: Crystals forming in the filter funnel during hot filtration can lead to loss of product. 3. Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.1. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Using a stemless funnel can also help.[2] 3. Ensure Complete Cooling: After initial crystallization at room temperature, cool the flask in an ice bath to maximize the yield of precipitated crystals.
Colored Impurities in Crystals 1. Incomplete Removal of Starting Materials or Byproducts: Colored impurities from the synthesis reaction may co-crystallize with the product. 2. Degradation of the Compound: The oxime may be unstable at the boiling point of the chosen solvent.1. Activated Carbon Treatment: Before the hot filtration step, add a small amount of activated carbon (e.g., Darco G-60) to the hot solution to adsorb colored impurities.[7] Be cautious not to add it to a boiling solution to avoid bumping. 2. Re-crystallize: A second recrystallization may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 4-Biphenylaldehyde Oxime?

The melting point of the starting material, 4-Biphenylaldehyde, is in the range of 57-60°C.[8][9][10] The corresponding oxime will have a different, distinct melting point. While a specific literature value for the oxime was not found in the provided search results, a sharp melting point range for the purified product is a key indicator of its purity.

Q2: Which solvents are suitable for the recrystallization of 4-Biphenylaldehyde Oxime?

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For compounds similar in structure, such as other oximes and biphenyl derivatives, common solvent systems include ethanol, or mixtures like ethanol/water, benzene/petroleum ether, or dichloromethane/toluene.[5][6] Given that 4-Biphenylaldehyde is soluble in ethanol, acetone, and chloroform, these are good starting points to test for the recrystallization of its oxime derivative.

Q3: How can I determine if my recrystallization was successful?

The success of a recrystallization can be assessed by several factors:

  • Appearance: The formation of well-defined crystals is a positive sign.

  • Melting Point: A sharp melting point range that is close to the literature value (if available) indicates high purity.

  • Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC) can be used to compare the purity of the recrystallized product to the crude material.[5] The purified sample should ideally show a single spot.

Q4: What is the best way to handle the formation of an oil instead of crystals?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This can be due to the presence of impurities or cooling the solution too rapidly.[4] To remedy this, try reheating the mixture to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. If this fails, it may be necessary to recover the crude material and attempt the recrystallization with a different solvent system.[4]

Experimental Protocol: Recrystallization of 4-Biphenylaldehyde Oxime

This protocol provides a general guideline for the recrystallization of 4-Biphenylaldehyde Oxime. The specific solvent and volumes may need to be optimized based on the scale of the experiment and the impurity profile of the crude product.

Materials:

  • Crude 4-Biphenylaldehyde Oxime

  • Recrystallization Solvent (e.g., Ethanol, Ethanol/Water mixture)

  • Erlenmeyer Flasks

  • Hot Plate

  • Filter Funnel (stemless recommended)[2]

  • Filter Paper

  • Ice Bath

  • Buchner Funnel and Flask for Vacuum Filtration

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude oxime in various solvents to find a suitable one (dissolves when hot, sparingly soluble when cold).

  • Dissolution: Place the crude 4-Biphenylaldehyde Oxime in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel into a clean Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. The purity of the final product can then be assessed by melting point determination and/or chromatographic analysis.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude 4-Biphenylaldehyde Oxime Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Solution Cool Slow Cooling & Ice Bath HotFilter->Cool Filtrate Impurities Insoluble Impurities HotFilter->Impurities Removed Filter Vacuum Filtration Cool->Filter Pure Pure Crystals Filter->Pure MotherLiquor Mother Liquor (Soluble Impurities) Filter->MotherLiquor Removed

Sources

challenges in the characterization of 4-Biphenylaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of 4-Biphenylaldehyde oxime. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of working with this compound. This center is structured to address the most common and critical challenges encountered during synthesis, purification, and analysis, moving from general questions to detailed troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis and characterization of 4-Biphenylaldehyde oxime?

The characterization of 4-Biphenylaldehyde oxime presents several distinct challenges rooted in its molecular structure. The most significant of these is the prevalence of geometrical isomerism around the carbon-nitrogen double bond (C=N), leading to the formation of E and Z isomers.[1][2] These isomers often exhibit very similar physical properties, making their separation and distinct characterization difficult. Other common issues include ensuring the stability of the compound, achieving high purity, and avoiding ambiguity in spectroscopic analysis.

Q2: My synthesis of 4-Biphenylaldehyde oxime consistently yields a mixture of products. Why is this happening?

This is the most common issue and is due to the formation of both (E)- and (Z)-4-Biphenylaldehyde oxime. The reaction between 4-biphenylcarboxaldehyde and hydroxylamine can proceed through pathways that have similar activation energies, leading to a thermodynamic or kinetic mixture of both isomers.[3][4] The final ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and pH.[3][4] Classical synthesis methods often result in mixtures, while specific protocols may favor one isomer over the other.[3][5]

Q3: Which analytical technique is the most reliable for differentiating and quantifying the E and Z isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is the most powerful and definitive tool for this purpose. The spatial arrangement of the substituents around the C=N bond results in distinct chemical shifts for the aldehydic proton (-CH=N) and the aromatic protons.[3] Specifically, the proton on the oxime-bearing carbon will experience different magnetic environments in each isomer, allowing for clear identification and integration for quantitative analysis. Techniques like 2D NOESY can provide ultimate confirmation of spatial proximity between the -OH group and the aldehydic proton.

Q4: How stable is 4-Biphenylaldehyde oxime? Are there specific storage or handling precautions I should take?

Oximes are generally stable, crystalline solids, which facilitates their handling and purification.[6][7] However, their stability can be compromised under certain conditions. They can be sensitive to strong acids (which can catalyze the Beckmann rearrangement) and some may exhibit sensitivity to UV light or prolonged exposure to high temperatures.[8] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place in a tightly sealed container. For solutions, especially in protic solvents, stability might be reduced, and it's recommended to prepare them fresh for analysis.[9]

Troubleshooting Guide 1: Ambiguous NMR Spectra & Isomer Identification

Problem: You have an NMR spectrum of your synthesized 4-Biphenylaldehyde oxime, but you see more peaks than expected, or you are unsure how to assign the peaks to the E and Z isomers.

Probable Causes:

  • You have a mixture of E and Z isomers, each giving its own set of signals.

  • The chemical shift difference between analogous protons in the two isomers is small, leading to overlapping signals.

  • Presence of residual starting material (4-biphenylcarboxaldehyde) or solvent.

Systematic Solutions & Expert Insights:

  • Identify Key Diagnostic Protons: The most informative signals in the ¹H NMR spectrum are the aldehydic proton (CH=N) and the hydroxyl proton (N-OH).

    • Aldehydic Proton (CH=N): This will appear as a singlet for each isomer, typically in the range of 7.5-8.5 ppm. The (E)-isomer's proton is generally found slightly downfield compared to the (Z)-isomer due to the anisotropic effect of the nearby hydroxyl group.

    • Hydroxyl Proton (N-OH): This is a broad singlet that can appear over a wide range (often >10 ppm) and can exchange with D₂O. Its position is highly dependent on concentration and solvent.

    • Aromatic Protons: The biphenyl protons will appear as a series of doublets and triplets between 7.0-8.0 ppm. Protons closer to the C=N-OH group will show the most significant chemical shift differences between isomers.

  • Use a High-Field Magnet: If signal overlap is an issue, acquiring the spectrum on a higher field instrument (e.g., 500 MHz vs. 300 MHz) will increase spectral dispersion and help resolve overlapping multiplets.

  • Perform 2D NMR for Confirmation:

    • NOESY/ROESY: This is the definitive experiment. For the (Z)-isomer, you should observe a cross-peak (spatial correlation) between the aldehydic proton (CH=N) and the hydroxyl proton (N-OH). This correlation will be absent in the (E)-isomer, where these groups are on opposite sides of the double bond.

  • Quantify the Isomer Ratio: Once you have confidently assigned the singlets for the aldehydic proton of each isomer, the ratio can be determined by comparing the integration values of these two peaks.

Data Presentation: Expected ¹H and ¹³C NMR Signals

The following table summarizes the expected chemical shift regions for the key atoms in the E and Z isomers of 4-Biphenylaldehyde oxime, based on data from analogous compounds.[10][11]

Atom Isomer Expected ¹H Chemical Shift (ppm, DMSO-d₆) Expected ¹³C Chemical Shift (ppm) Notes
CH=N E-isomer~8.1 - 8.3~149 - 151Typically the major isomer, proton is slightly downfield.
CH=N Z-isomer~7.5 - 7.7~148 - 150Proton is slightly upfield compared to the E-isomer.
N-OH Both>11.0 (broad s)N/APosition is variable; exchanges with D₂O.
Aromatic C-H Both~7.4 - 8.0~127 - 147Complex multiplet pattern. Protons ortho to the C=N group will show the largest shift difference between isomers.
C=N BothN/A~149 - 151The chemical shifts for the imine carbon are very similar for both isomers.

Mandatory Visualization: Isomer Structure

G cluster_E (E)-4-Biphenylaldehyde oxime cluster_Z (Z)-4-Biphenylaldehyde oxime E_C C E_N N E_C->E_N C=N E_H H E_C->E_H E_Biph Biphenyl E_C->E_Biph E_O O E_N->E_O E_OH H E_O->E_OH Z_C C Z_N N Z_C->Z_N C=N Z_H H Z_C->Z_H Z_Biph Biphenyl Z_C->Z_Biph Z_O O Z_N->Z_O Z_OH H Z_O->Z_OH

Caption: Spatial arrangement of substituents in E and Z isomers.

Troubleshooting Guide 2: Synthesis Yields a Persistent Mixture of Isomers

Problem: Your synthesis consistently produces an inseparable or difficult-to-separate mixture of (E)- and (Z)-4-Biphenylaldehyde oxime, and you require a single, pure isomer.

Probable Causes:

  • The chosen reaction conditions (solvent, temperature, catalyst) do not sufficiently favor the formation of one geometric isomer over the other.

  • The isomers co-crystallize, making purification by recrystallization ineffective.

  • The isomers have very similar polarities, leading to poor separation on silica gel chromatography.

Systematic Solutions & Expert Insights:

  • Modify Synthetic Conditions for Stereoselectivity:

    • Solventless/Grinding Method: Solid-state reactions performed by grinding the aldehyde, hydroxylamine hydrochloride, and a mild base (like Na₂CO₃) at room temperature can sometimes offer higher stereoselectivity and are environmentally friendly.[6]

    • Microwave Synthesis: Microwave-assisted synthesis has been shown to be rapid and can provide high stereospecificity, often favoring the thermodynamically more stable (E)-isomer.[3]

    • Catalyst Selection: Some studies suggest that the choice of catalyst or additive can influence the E/Z ratio. For example, using certain Lewis acids or bases might selectively stabilize one of the transition states.

  • Optimize Purification Strategy:

    • Chromatography: While challenging, separation is often possible. Use a high-performance flash chromatography system with a long column and a shallow gradient of a less polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone) to maximize resolution.

    • Recrystallization: Experiment with a wide range of solvent systems. A binary solvent system where one solvent dissolves the compound well and the other is a poor solvent (an anti-solvent) can sometimes allow for the selective crystallization of the major isomer.

Mandatory Visualization: Troubleshooting Workflow for Isomer Separation

G start Persistent E/Z Mixture Obtained check_nmr Confirm Mixture by ¹H NMR start->check_nmr is_separable Is separation required? check_nmr->is_separable modify_synthesis Modify Synthesis for Stereoselectivity is_separable->modify_synthesis Yes end_use Use Mixture (if application allows) is_separable->end_use No grinding Try Solvent-Free Grinding Method modify_synthesis->grinding microwave Use Microwave-Assisted Synthesis modify_synthesis->microwave catalyst Screen Different Catalysts/Bases modify_synthesis->catalyst optimize_purification Optimize Purification Protocol grinding->optimize_purification microwave->optimize_purification catalyst->optimize_purification flash_chrom High-Resolution Flash Chromatography (Shallow Gradient) optimize_purification->flash_chrom recrystallization Screen Multiple Recrystallization Solvents optimize_purification->recrystallization end_success Pure Isomer Isolated flash_chrom->end_success recrystallization->end_success

Caption: Decision workflow for obtaining a single, pure isomer.

References

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). MDPI. [Link]

  • GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES - AdiChemistry. (n.d.). AdiChemistry. [Link]

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Oriental Journal of Chemistry. [Link]

  • Explain geometrical isomerism in oximes. (2025). Filo. [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. (n.d.). TSI Journals. [Link]

  • Synthesis of 4-biphenylcarboxaldehyde. (n.d.). PrepChem.com. [Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2020). Academic Research Publishing Group. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. (1998). Organic Syntheses. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). PubMed Central. [Link]

  • Geometric Isomerism of Oximes. (n.d.). COP Bela. [Link]

  • Stability of non-halogenated and brominated oximes at 37 °C in water... (n.d.). ResearchGate. [Link]

  • cis trans isomerism - Why are oxime geometrical isomers stable? (2015). Chemistry Stack Exchange. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (2001). ResearchGate. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (2001). Semantic Scholar. [Link]

  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). (n.d.). ResearchGate. [Link]

  • Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. (2003). PubMed. [Link]

  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024). YouTube. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Vidyasagar College. [Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). The Royal Society of Chemistry. [Link]

  • Highly efficient and stable peracid for rapid and selective oxidation of aliphatic amine to oxime. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: 4-Biphenylaldehyde Oxime Stability and Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Biphenylaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. As an aromatic aldoxime, 4-Biphenylaldehyde oxime is a valuable intermediate, but its utility can be compromised by decomposition. This document provides in-depth, experience-driven answers to frequently encountered issues, ensuring the integrity of your experiments and the reliability of your results.

Understanding the Instability of 4-Biphenylaldehyde Oxime

4-Biphenylaldehyde oxime, like other oximes, is susceptible to several degradation pathways. The C=N-OH functional group is the primary site of reactivity. Understanding these pathways is the first step toward prevention. The primary routes of decomposition include hydrolysis, Beckmann rearrangement, and degradation by thermal or photolytic stress. Aldoximes are generally more reactive than the corresponding ketoximes[1].

Below is a diagram illustrating the major potential decomposition pathways for 4-Biphenylaldehyde oxime.

Decomposition Pathways of 4-Biphenylaldehyde Oxime cluster_hydrolysis Hydrolysis cluster_rearrangement Beckmann Rearrangement cluster_dehydration Dehydration cluster_degradation Other Degradation A 4-Biphenylaldehyde Oxime (C₁₃H₁₁NO) B 4-Biphenylaldehyde A->B H₂O, Acid/Base Catalyst D N-(Biphenyl-4-yl)formamide (Amide Product) A->D Acid Catalyst (e.g., H₂SO₄, PCl₅) Heat E 4-Biphenylcarbonitrile A->E Dehydrating Agent (e.g., Ac₂O) F Oxidized/Photolytic Byproducts A->F O₂, Light (UV), Heat C Hydroxylamine

Caption: Major decomposition pathways for 4-Biphenylaldehyde Oxime.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Storage and Handling

Q1: My 4-Biphenylaldehyde oxime sample developed a yellowish tint and shows a new spot on the TLC plate after a few weeks of storage. What is happening?

A1: This is a classic sign of decomposition. The yellowish tint likely indicates the formation of conjugated impurities or degradation products. The new spot on the Thin Layer Chromatography (TLC) plate could correspond to the parent aldehyde (4-biphenylcarboxaldehyde) or an amide from rearrangement. Several factors could be at play:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. While less common than hydrolysis, it can occur over long periods.

  • Hydrolysis: The presence of ambient moisture, especially if there are acidic or basic residues from synthesis, can catalyze the hydrolysis of the oxime back to 4-biphenylcarboxaldehyde and hydroxylamine[1][2].

  • Photodegradation: Oximes can be sensitive to light, particularly UV radiation, which can initiate degradation into various byproducts[3][4].

  • Thermal Stress: Storing the compound at room temperature or higher can accelerate all decomposition pathways[5][6].

To prevent this, implement a rigorous storage protocol.

Protocol 1: Optimal Storage of 4-Biphenylaldehyde Oxime

  • Aliquot: Divide your sample into smaller, experiment-sized aliquots. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Container: Use amber glass vials with tight-fitting, Teflon-lined caps to protect from light and prevent moisture ingress.

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Temperature: Store the vials in a freezer, preferably at -20°C or below.

  • Desiccation: Place the vials inside a desiccator containing a drying agent (e.g., silica gel) to protect against moisture, especially in a frost-free freezer which undergoes temperature cycles.

  • Equilibration: Before opening a vial, allow it to warm to room temperature completely while still in the desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows down all chemical degradation pathways significantly.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and peroxide formation[1].
Light Amber vial or protected from lightPrevents photochemical reactions and photodegradation[3].
Moisture Dry environment (Desiccator)Minimizes the risk of acid- or base-catalyzed hydrolysis.
Reaction and Experimental Issues

Q2: During my reaction work-up, which involves an acidic wash, I'm seeing significant amounts of 4-biphenylcarboxaldehyde in my crude product. How can I avoid this?

A2: You are observing acid-catalyzed hydrolysis. The C=N bond of the oxime is susceptible to cleavage under acidic conditions, reverting it to the parent aldehyde[1][2]. While oximes are more resistant to hydrolysis than hydrazones, the reaction is still facile, especially with heating[7][8][9].

Causality: The mechanism involves protonation of the oxime's hydroxyl group, making it a good leaving group (water). The subsequent attack of water on the carbon atom of the C=N bond leads to the collapse of the intermediate and formation of the aldehyde.

Solutions:

  • Avoid Strong Acids: If possible, modify your work-up to use neutral or mildly basic conditions. A wash with a saturated sodium bicarbonate solution followed by brine is often sufficient.

  • Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly and at a low temperature (e.g., in an ice bath). Immediately neutralize the organic layer afterward.

  • Use a Buffer: Consider using a buffered aqueous solution (e.g., pH 5-7) instead of a strong acid wash if your goal is simply to remove basic impurities.

  • Alternative Purification: Rely on chromatography or recrystallization for purification, bypassing the need for an acidic liquid-liquid extraction.

Q3: I am concerned about the Beckmann rearrangement occurring as an unwanted side reaction. What conditions favor this, and how can I prevent it?

A3: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an amide[2][10]. For an aldoxime like 4-Biphenylaldehyde oxime, this would typically lead to dehydration to a nitrile, but under certain conditions, amide formation can occur[11][12]. This reaction is often promoted by strong protic acids (H₂SO₄), Lewis acids, and reagents like thionyl chloride or phosphorus pentachloride[10].

Prevention Strategies:

  • Strict pH Control: Maintain a neutral or slightly basic pH throughout your reaction and purification steps. Avoid any strong acids.

  • Temperature Management: The Beckmann rearrangement is often accelerated by heat. Conduct your reactions at the lowest feasible temperature.

  • Reagent Selection: Be mindful that even seemingly mild reagents can promote rearrangement. For example, some acidic silica gels used in chromatography can be problematic. If you suspect this, you can neutralize the silica gel by pre-treating it with a triethylamine/hexane solution.

Analytical Monitoring and Quality Control

Q4: How can I quickly check the purity of my 4-Biphenylaldehyde oxime and detect the presence of its main decomposition product, 4-biphenylcarboxaldehyde?

A4: Thin Layer Chromatography (TLC) is the most effective and rapid method for routine purity checks. The oxime, being more polar due to the -OH group, will have a different retention factor (Rf) than the less polar parent aldehyde.

Protocol 2: Monitoring Purity by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of your 4-Biphenylaldehyde oxime in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a separate solution of a 4-biphenylcarboxaldehyde standard if available.

  • TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: Carefully spot your sample and the aldehyde standard side-by-side on the baseline.

  • Eluent System: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. A ratio of 4:1 (Hexanes:Ethyl Acetate) is often effective. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Development: Place the plate in a developing chamber saturated with the eluent vapor and allow the solvent front to rise.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). Both the oxime and the aldehyde are UV-active due to the biphenyl system.

    • Staining: If more sensitivity is needed, use a potassium permanganate (KMnO₄) stain. The oxime's C=N bond and the aldehyde's CHO group will both react to give a yellow/brown spot on a purple background.

  • Interpretation: The 4-biphenylcarboxaldehyde (standard) will have a higher Rf value (it will travel further up the plate) than the more polar 4-Biphenylaldehyde oxime. The presence of a spot in your sample lane that corresponds to the Rf of the aldehyde standard indicates hydrolysis has occurred.

Workflow for Stability Management

The following diagram outlines a decision-making process for ensuring the stability and integrity of your 4-Biphenylaldehyde oxime from receipt to use.

Workflow for Handling 4-Biphenylaldehyde Oxime A Receive or Synthesize 4-Biphenylaldehyde Oxime B Perform Initial QC Check (TLC, NMR) A->B C Does it meet purity specs? B->C D Purify (Recrystallization/Chromatography) C->D No E Aliquot into small vials under inert atmosphere C->E Yes D->B F Store at ≤ -20°C in a dark desiccator E->F G Prepare for Experiment F->G H Equilibrate vial to RT before opening G->H I Use in Reaction H->I J Post-Reaction QC (Check for degradation) I->J

Caption: Decision-making workflow for handling and storage.

References

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Kogen, H., & Nishi, T. (2009). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access. Retrieved from [Link]

  • Figueras, F. (2004). Oximes. Science of Synthesis, 27, 529-593.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Retrieved from [Link]

  • Sato, T., et al. (2020). Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. Polymers, 12(4), 863. Retrieved from [Link]

  • Kogen, H., & Nishi, T. (2009). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Figshare. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, a. (2002). Beckmann rearrangement of oximes under very mild conditions. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Cunningham, M., Ng Lim, L. S., & Just, G. (1971). Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry, 49(17), 2891-2896. Retrieved from [Link]

  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]

  • Kawamura, Y., Takayama, R., Nishiuchi, M., & Tsukayama, M. (2000). Curious oxygen effect on photosensitized electron-transfer reactions of benzophenone oxime O-methyl ethers: one-way photoisomerization of an iminic double bond. Tetrahedron Letters, 41(42), 8101-8106. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

  • Al-Omar, M. A. (2022). Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. Egyptian Journal of Chemistry, 65(8), 353-360. Retrieved from [Link]

  • Pratt, D. A., Wright, J. S., & Ingold, K. U. (2004). O-H bond dissociation enthalpies in oximes: order restored. PubMed. Retrieved from [Link]

  • Pratt, D. A., Wright, J. S., & Ingold, K. U. (2004). O−H Bond Dissociation Enthalpies in Oximes: Order Restored. Journal of the American Chemical Society, 126(14), 4653–4663. Retrieved from [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

Sources

analysis of byproducts in 4-Biphenylaldehyde oxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 4-Biphenylaldehyde oxime. As Senior Application Scientists, we deliver field-proven insights and scientifically robust protocols to navigate the common challenges associated with byproduct formation in this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4-Biphenylaldehyde oxime?

A1: The most common and direct method for synthesizing 4-Biphenylaldehyde oxime is the condensation reaction between 4-Biphenylaldehyde and hydroxylamine.[1] This reaction is typically carried out using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base or in a suitable solvent system to liberate the free hydroxylamine for reaction with the aldehyde's carbonyl group.[2][3]

Q2: What are the most common byproducts I should be aware of during the synthesis of 4-Biphenylaldehyde oxime?

A2: The primary byproducts of concern are 4-cyanobiphenyl (from dehydration of the oxime), 4-biphenylcarboxamide (resulting from a Beckmann rearrangement), and unreacted 4-biphenylaldehyde. The presence and quantity of these byproducts are highly dependent on the specific reaction conditions employed.[1][4]

Q3: Why is controlling the pH of the reaction medium so crucial?

A3: The pH of the reaction medium is a critical parameter that dictates the reaction pathway. While the condensation to form the oxime can proceed under weakly acidic conditions, strongly acidic environments can catalyze side reactions.[5] Specifically, strong acids can promote the hydrolysis of the oxime back to the starting aldehyde or induce a Beckmann rearrangement to form the corresponding amide.[1][4]

Q4: At a high level, what analytical techniques are recommended for monitoring this reaction?

A4: A multi-tiered analytical approach is recommended. For rapid, qualitative in-process checks, Thin-Layer Chromatography (TLC) is highly effective.[6] For detailed quantitative analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[6][7] For definitive structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[8]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis of 4-Biphenylaldehyde oxime, providing explanations for their cause and actionable solutions.

Q5: My final product shows a significant amount of unreacted 4-biphenylaldehyde. What went wrong?

A5: The presence of unreacted starting material typically points to an incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The condensation reaction may not have reached completion. It is crucial to monitor the reaction's progress using a technique like TLC until the starting aldehyde spot is no longer visible.[9]

  • Stoichiometry of Reagents: An insufficient amount of hydroxylamine will naturally lead to an incomplete conversion of the aldehyde. Ensure that at least a stoichiometric equivalent, and often a slight excess (e.g., 1.1-1.5 equivalents), of hydroxylamine hydrochloride is used.

  • Improper pH: If the medium is too acidic, the nucleophilicity of the hydroxylamine can be reduced due to excessive protonation. Conversely, if the medium is not sufficiently basic to neutralize the HCl from hydroxylamine hydrochloride, the concentration of free hydroxylamine will be too low for the reaction to proceed efficiently.[2]

Solution Workflow: Addressing Incomplete Reactions

start High levels of unreacted aldehyde detected check_tlc Review in-process TLC data start->check_tlc check_reagents Verify stoichiometry of hydroxylamine·HCl check_tlc->check_reagents If starting material persisted check_base Confirm addition and stoichiometry of base check_tlc->check_base If starting material persisted optimize_time Increase reaction time and monitor via TLC check_tlc->optimize_time If reaction stopped prematurely adjust_reagents Adjust reagent ratio (slight excess of NH₂OH·HCl) check_reagents->adjust_reagents adjust_base Ensure base is sufficient to free hydroxylamine check_base->adjust_base optimize_temp Increase reaction temperature (e.g., to reflux) optimize_time->optimize_temp If reaction stalls result Achieve complete conversion optimize_time->result optimize_temp->result adjust_reagents->result adjust_base->result

Caption: Troubleshooting workflow for incomplete conversion.

Q6: My analytical results (HPLC/GC-MS) show a peak corresponding to 4-cyanobiphenyl. How was this formed and how can I prevent it?

A6: The formation of 4-cyanobiphenyl occurs through the dehydration of the 4-Biphenylaldehyde oxime.[1][5] This side reaction is typically promoted by the presence of dehydrating agents or by heating the aldoxime under certain acidic conditions. For example, using reagents like acetic anhydride to activate the oxime can lead to the formation of the nitrile.[1]

  • Preventative Measures:

    • Avoid Harsh Dehydrating Conditions: Be mindful of using strong acids, particularly at elevated temperatures, during both the reaction and the workup.

    • Control Temperature: During workup and purification (e.g., distillation or crystallization from hot solvents), keep the temperature as low as reasonably possible to prevent thermal dehydration.

    • Choice of Acid: If an acid is necessary for the reaction, a milder organic acid may be preferable to a strong inorganic acid. Some protocols utilize oxalic acid as a catalyst.[3]

Q7: I've identified 4-biphenylcarboxamide as an impurity. What is the mechanism of its formation?

A7: The presence of 4-biphenylcarboxamide is a classic indicator of a Beckmann rearrangement .[4] This is an acid-catalyzed isomerization of an oxime. In the case of an aldoxime like 4-Biphenylaldehyde oxime, the reaction proceeds as follows:

  • Protonation: The hydroxyl group of the oxime is protonated by an acid, converting it into a good leaving group (water).

  • Rearrangement: A 1,2-shift occurs where the hydrogen atom anti to the hydroxyl group migrates to the nitrogen atom, simultaneously displacing the water molecule. This forms a nitrilium ion intermediate.

  • Hydration: Water attacks the electrophilic carbon of the nitrilium ion.

  • Tautomerization: A final tautomerization of the resulting imidic acid form yields the stable amide.[4]

  • How to Avoid It:

    • Strict pH Control: Avoid strongly acidic conditions (e.g., concentrated sulfuric acid, PCl₅, SOCl₂) which are known to promote this rearrangement.[4]

    • Temperature Management: The rearrangement is often favored at higher temperatures. Conducting the reaction at room temperature or with gentle heating can minimize this byproduct.

Byproduct Formation Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Biphenylaldehyde 4-Biphenylaldehyde 4-Biphenylaldehyde Oxime 4-Biphenylaldehyde Oxime 4-Biphenylaldehyde->4-Biphenylaldehyde Oxime + NH₂OH·HCl (Base) 4-Cyanobiphenyl 4-Cyanobiphenyl 4-Biphenylaldehyde Oxime->4-Cyanobiphenyl Dehydration (e.g., Heat, Ac₂O) 4-Biphenylcarboxamide 4-Biphenylcarboxamide 4-Biphenylaldehyde Oxime->4-Biphenylcarboxamide Beckmann Rearrangement (Strong Acid)

Caption: Key reaction and byproduct pathways.

Data Summary: Potential Byproducts and Their Identification

Byproduct NameFormation PathwayKey Analytical Signatures (MS/IR)Prevention Strategy
4-Biphenylaldehyde Incomplete ReactionMS: Molecular ion peak matching starting material. IR: Strong C=O stretch (~1700 cm⁻¹).Increase reaction time/temperature; ensure proper stoichiometry of reagents.
4-Cyanobiphenyl Dehydration of OximeMS: Molecular ion peak at m/z 179. IR: Sharp C≡N stretch (~2230 cm⁻¹).Avoid strong dehydrating agents and excessive heat.[1]
4-Biphenylcarboxamide Beckmann RearrangementMS: Molecular ion peak at m/z 197. IR: C=O stretch (~1660 cm⁻¹) and N-H stretches (~3350, 3170 cm⁻¹).Maintain neutral to mildly basic pH; avoid strong acids and high temperatures.[4]

Analytical Protocols for Byproduct Analysis

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring

This protocol provides a rapid, qualitative assessment of the reaction's progress.

  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with a suitable solvent like ethyl acetate.

  • Spotting: On the TLC plate, spot the starting material (4-biphenylaldehyde), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, dry it, and visualize the spots under a UV lamp (254 nm). The disappearance of the 4-biphenylaldehyde spot indicates the reaction is proceeding towards completion.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the gold standard for quantifying the product and impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh a sample of the crude reaction product and dissolve it in a known volume of the mobile phase to create a stock solution. Further dilute as necessary.

  • Analysis: Inject the sample. The retention time will be shorter for more polar compounds and longer for less polar compounds. Peak areas are proportional to the concentration and can be used for quantification against known standards.[6]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is invaluable for identifying volatile byproducts by providing both retention time data and a mass spectrum for structural elucidation.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

  • Sample Preparation & Derivatization: Oximes can be polar and may benefit from derivatization to improve their volatility and peak shape. A common method is silylation, where the sample is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a -OTMS group. This can also help in differentiating from other byproducts.[7]

  • Analysis: Inject the (derivatized) sample. The resulting mass spectrum for each peak can be compared to library data or interpreted to confirm the identity of byproducts like 4-cyanobiphenyl.[6]

General Analytical Workflow

cluster_confirm Definitive Structure start Crude Reaction Mixture tlc TLC Analysis (Qualitative Check) start->tlc In-process control hplc HPLC-UV Analysis (Quantitative) start->hplc Primary purity assay gcms GC-MS Analysis (Identification) start->gcms Identify volatile impurities nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr Isolate unknown peak for analysis report Final Purity Report hplc->report gcms->report nmr->report

Caption: A typical workflow for byproduct analysis.

References

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Yaka, H., & Çelik, G. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved from [Link]

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science, 3(3), 81-91. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Zarei, A., & Gholam-Khah, Z. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. E-Journal of Chemistry, 9(4), 2119-2124. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]

  • Parmar, J. S., Patel, M. R., Patel, M. M., & Patel, K. C. (1984). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(3), 405-411. Retrieved from [Link]

  • Abdel-Maksoud, M. S., Al-Hussain, S. A., & Bardaweel, S. K. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18465. Retrieved from [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2013). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 113(5), 3086-3131. Retrieved from [Link]

  • Wu, A. H., Koda, R. T., & Santos, M. A. (1995). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Analytical Toxicology, 19(5), 287-292. Retrieved from [Link]

  • Lee, M. R., Lee, R. J., & Lin, Y. C. (2002). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. Journal of Chromatography A, 952(1-2), 221-229. Retrieved from [Link]

  • Vorholt, A. J., Immohr, M. R., & Seidensticker, T. (2020). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Green Chemistry, 22(22), 7874-7881. Retrieved from [Link]

  • Gluch, E., Stanovnik, B., & Svete, J. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21623-21640. Retrieved from [Link]

  • Kinastowska, K., Jatczak, M., & Bodzioch, K. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(13), 5220. Retrieved from [Link]

  • Kelly, B. D., & Lambert, T. H. (2009). Propagation in Reported Organocatalytic Beckmann Rearrangement. Supporting Information for J. Am. Chem. Soc. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 4-Biphenylaldehyde Oxime: A ¹H and ¹³C NMR Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. 4-Biphenylaldehyde oxime, a derivative of the versatile building block 4-biphenylcarboxaldehyde, serves as a pertinent example where precise analytical techniques are crucial for confirming its synthesis and purity. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against its parent aldehyde and discussing the nuances of oxime characterization.

The Power of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone of organic chemistry, providing unparalleled insight into the molecular framework of a compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it allows for the detailed mapping of the carbon skeleton and the chemical environment of each proton. This capability is not merely qualitative; it provides quantitative data on the number of nuclei, their connectivity through scalar (J) coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE). For a molecule like 4-Biphenylaldehyde oxime, NMR is indispensable for confirming the successful conversion of the aldehyde functional group and for identifying the potential for stereoisomerism.

Comparative Spectral Analysis: 4-Biphenylaldehyde Oxime vs. 4-Biphenylcarboxaldehyde

The transformation of an aldehyde to an oxime introduces significant changes in the electronic environment of the molecule, which are clearly reflected in the NMR spectra. The most telling evidence of this conversion is the disappearance of the characteristic aldehyde proton signal and the appearance of new resonances for the oxime's CH=NOH group.

A critical aspect of oxime chemistry is the potential for E and Z stereoisomerism about the C=N double bond.[1][2] These isomers are often separable and exhibit distinct chemical shifts, particularly for the protons and carbons near the oxime functional group. The presence of both isomers can complicate spectral interpretation, but also provides a rich source of structural information. For many benzaldehyde oximes, the E isomer is thermodynamically favored.[3]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct view of the proton environments. The key diagnostic signals for 4-Biphenylaldehyde oxime are the azomethine proton (CH=N) and the hydroxyl proton (N-OH).

  • Aldehyde Proton Disappearance: The most immediate confirmation of the reaction is the absence of the highly deshielded aldehyde proton (CHO) signal, which typically appears around 10.0 ppm for 4-biphenylcarboxaldehyde.[4]

  • Azomethine Proton (CH=N): A new singlet appears in the region of 8.10-8.20 ppm, corresponding to the proton attached to the oxime carbon.[5] This signal is downfield due to the electronegativity of the nitrogen atom.

  • Hydroxyl Proton (N-OH): A broad singlet, characteristic of an exchangeable proton, appears significantly downfield, often above 10.0 ppm. Its chemical shift can be highly dependent on solvent, concentration, and temperature.[6]

  • Aromatic Protons: The biphenyl system gives rise to a complex series of multiplets in the aromatic region (typically 7.30-7.80 ppm). The protons on the ring directly attached to the oxime group (H-2, H-6) are shifted slightly compared to the parent aldehyde due to the change in the substituent's electronic effect.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The conversion of the aldehyde to the oxime is marked by a significant upfield shift of the carbonyl carbon.

  • Carbonyl to Oxime Carbon Shift: The aldehyde carbonyl carbon (C=O) in 4-biphenylcarboxaldehyde resonates at approximately 192.0 ppm.[7] Upon conversion to the oxime, this carbon (C=N) shifts significantly upfield to the ~149-151 ppm region, providing definitive evidence of the transformation.[5]

  • Biphenyl Carbons: The chemical shifts of the aromatic carbons in the biphenyl moiety are also subtly affected by the functional group change, reflecting the different electronic nature of the oxime compared to the aldehyde. The quaternary carbons (C-1, C-1', C-4') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Data Summary: Predicted NMR Assignments

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (E)-4-Biphenylaldehyde oxime, with comparative data for the parent aldehyde. These predictions are based on established data for structurally similar aromatic oximes and aldehydes.[5][7]

Table 1: ¹H NMR Data Comparison (in CDCl₃)

Proton Assignment 4-Biphenylcarboxaldehyde (ppm) (E)-4-Biphenylaldehyde Oxime (Predicted, ppm) Multiplicity
CHO~10.04[4]-s
CH=NOH-~8.15[5]s
N-OH->10.0 (broad)[6]br s
H-2, H-6~7.92~7.75d
H-3, H-5~7.73~7.65d
H-2', H-6'~7.65~7.60m
H-3', H-5', H-4'~7.45~7.40m

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

Carbon Assignment 4-Biphenylcarboxaldehyde (ppm)[7] (E)-4-Biphenylaldehyde Oxime (Predicted, ppm)
C=O192.0-
C=NOH-~150.5[5]
C-4'147.2~146.0
C-1139.7~133.0
C-1'135.2~140.0
C-2, C-6130.3~128.5
C-3', C-5'129.0~129.1
C-2', C-6'128.5~128.6
C-4127.7~131.5
C-3, C-5127.4~127.5

Note: Predicted values are estimates and can vary based on experimental conditions.

Visualizing the Structure and Analytical Workflow

To correlate the NMR data with the molecular structure, a clear atom-numbering system is essential.

Caption: Structure of 4-Biphenylaldehyde Oxime with Atom Numbering.

The logical flow from sample preparation to final structural confirmation is a critical, self-validating process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (~5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Acquire 2D Spectra (COSY, HSQC - Optional) G->H I Fourier Transform & Phase Correction H->I J Peak Picking & Integration (¹H) I->J K Chemical Shift Assignment J->K L Structure Verification K->L

Caption: Standard workflow for NMR-based structural elucidation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a small organic molecule like 4-Biphenylaldehyde oxime.

Objective: To obtain unambiguous ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • 4-Biphenylaldehyde oxime (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) of high purity

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of 4-Biphenylaldehyde oxime and place it in a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. If the solvent does not contain an internal standard, add a very small amount of TMS. d. Gently vortex the sample until the solid is completely dissolved. e. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Load standard instrument parameters for ¹H and ¹³C acquisition. c. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For a 400 MHz instrument, a line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition: a. Pulse Angle: Use a 30-45 degree flip angle to ensure quantitative integration if needed, while minimizing relaxation delay.[8] b. Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected signals. c. Acquisition Time: An acquisition time of 2-4 seconds is standard. d. Relaxation Delay: A delay of 1-2 seconds is typically sufficient. e. Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. b. Pulse Angle: A 30-degree flip angle is common. c. Spectral Width: Set a spectral width of ~240 ppm. d. Acquisition Time: Typically 1-2 seconds. e. Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, depending on the sample concentration.

  • Data Processing: a. Apply an exponential window function (line broadening) to the Free Induction Decay (FID) if necessary to improve the signal-to-noise ratio. b. Perform a Fourier Transform on the FID. c. Carefully phase the resulting spectrum. d. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃). e. Calibrate the ¹³C spectrum using the solvent signal (e.g., 77.16 ppm for CDCl₃). f. Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

Conclusion and Further Perspectives

The combined analysis of ¹H and ¹³C NMR spectra provides conclusive evidence for the formation of 4-Biphenylaldehyde oxime from its corresponding aldehyde. The disappearance of the aldehyde signals and the appearance of characteristic oxime resonances offer a definitive structural fingerprint. While this guide provides a robust framework for analysis, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further solidify assignments by establishing H-H and C-H correlations, respectively. For a comprehensive characterization, NMR should be used in conjunction with other techniques like Mass Spectrometry (for molecular weight confirmation) and FTIR Spectroscopy (for functional group analysis).[9] This multi-faceted analytical approach ensures the highest degree of confidence in structural elucidation for both academic research and industrial drug development.

References

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017–1028. [Link]

  • Rezaei, A., & Su, H. (2022). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. In NMR Spectroscopy and Recent Developments. IntechOpen. [Link]

  • Supplementary Information for relevant organic synthesis papers often contain raw spectral data. While not a peer-reviewed article on spectroscopy, these provide practical examples. Note: Specific file linked is an example of such supplementary data.[Link]

  • Bertos, M., et al. (1989). 1H and 13C NMR studies of some O-carbamoyloximes. Magnetic Resonance in Chemistry, 27(11), 1015-1018. [Link]

  • Beilstein Journals. (2015). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Neil, E. L., & Neander, P. L. (2024). Aldoximes enable proton-relayed NMR hyperpolarisation. Chemical Communications, 60(70), 10034-10037. [Link]

  • Naik, P., & Kulkarni, S. (2021). Synthesis and characterization of novel oxime analogues. International Journal of Pharmaceutical Sciences and Research, 12(3), 1168-1175. [Link]

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science, 3(3), 81-91. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Chemical Communications. [Link]

  • ResearchGate. (2018). 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]

  • Ribeiro, T. S., et al. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. RSC Supplementary Information. [Link]

  • Buncel, E., & Shurvell, H. F. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50(12), 1956-1960. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

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A Comparative Guide to the Mass Spectrometry of 4-Biphenylaldehyde Oxime for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and metabolic research, the accurate identification and quantification of aldehydes are of paramount importance. Aldehydes are a class of reactive carbonyl compounds that are implicated in a wide array of biological processes and are often key intermediates in drug synthesis. Their inherent reactivity, however, presents a challenge for direct analysis. Derivatization is a common strategy to enhance their stability and chromatographic and mass spectrometric properties.

This guide provides a detailed examination of the mass spectrometric characteristics of 4-Biphenylaldehyde oxime, a derivative of 4-Biphenylaldehyde. Due to a lack of direct experimental mass spectra for 4-Biphenylaldehyde oxime in publicly available databases, this guide will leverage established principles of mass spectrometry and data from its parent aldehyde and analogous compounds to infer its fragmentation behavior. To provide a practical context, we will compare its expected performance with that of a widely used alternative, the pentafluorobenzyl (PFB) oxime derivative, offering researchers a basis for selecting the most appropriate analytical strategy for their specific needs.

Understanding the Analyte: 4-Biphenylaldehyde and its Oxime

4-Biphenylaldehyde (also known as 4-biphenylcarboxaldehyde) is an aromatic aldehyde with a molecular weight of 182.22 g/mol .[1] Its structure, featuring a biphenyl group, is relevant in the synthesis of various organic compounds. Derivatization of 4-Biphenylaldehyde with hydroxylamine yields 4-Biphenylaldehyde oxime. This conversion of the aldehyde functional group to an oxime is a common technique to improve the compound's volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[2][3]

Mass Spectrometry of 4-Biphenylaldehyde: The Parent Compound

The electron ionization (EI) mass spectrum of the underivatized 4-Biphenylaldehyde provides a baseline for understanding the fragmentation of the biphenyl core. The NIST WebBook provides mass spectral data for [1,1'-Biphenyl]-4-carboxaldehyde.[1]

Key Observed Fragments for 4-Biphenylaldehyde (EI-MS):

m/zRelative IntensityProposed Fragment Identity
182100%[M]+• (Molecular Ion)
181~80%[M-H]+
153~30%[M-CHO]+
152~38%[M-CHO-H]+ (Biphenyl radical cation)
76~12%[C6H4]+•

The high abundance of the molecular ion (m/z 182) and the [M-H]+ ion (m/z 181) is characteristic of aromatic aldehydes. The loss of the formyl radical (CHO) to give the biphenyl cation at m/z 153 and the subsequent loss of a hydrogen atom to form the biphenyl radical cation at m/z 152 are also significant fragmentation pathways.[4]

Inferred Mass Spectrometry of 4-Biphenylaldehyde Oxime

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, oximes are known to undergo several characteristic fragmentation reactions.[6] For 4-Biphenylaldehyde oxime (Molecular Weight: 197.24 g/mol ), the following pathways are anticipated:

  • Molecular Ion: A reasonably intense molecular ion peak at m/z 197 is expected.

  • Loss of -OH: A fragment at m/z 180 corresponding to the loss of a hydroxyl radical.

  • Loss of -HCN: A potential fragment resulting from rearrangement.

  • Biphenyl Core Fragmentation: Fragments characteristic of the biphenyl group, similar to the parent aldehyde, such as m/z 152.

A key fragmentation pathway for some oximes is the McLafferty rearrangement; however, this is more prevalent in oximes with a gamma-hydrogen on an alkyl chain, which is not present in this aromatic oxime.[2][3][5]

Caption: Proposed EI fragmentation of 4-Biphenylaldehyde Oxime.

Electrospray Ionization (ESI) Mass Spectrometry

For ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]+ at m/z 198 would be the expected base peak in positive ion mode.[7] Fragmentation in tandem MS (MS/MS) would likely involve the loss of small neutral molecules like water or ammonia from the protonated oxime group. ESI is generally preferred for small molecules when coupled with liquid chromatography.[8]

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI-TOF is typically employed for larger molecules like proteins and polymers.[9] While its application to small molecules is possible, it often suffers from interference from matrix ions in the low mass range.[10][11] For 4-Biphenylaldehyde oxime, obtaining a clean spectrum might be challenging, but if successful, it would likely show the protonated molecule [M+H]+ at m/z 198.

A Comparative Alternative: Pentafluorobenzyl (PFB) Oxime Derivatization

A widely used and highly effective alternative for the analysis of aldehydes is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12] This reagent reacts with aldehydes to form PFB oximes, which are highly amenable to analysis by GC with electron capture detection (ECD) or mass spectrometry, particularly in the negative ion chemical ionization (NICI) mode.[12]

The PFBHA derivative of 4-Biphenylaldehyde would have a significantly higher molecular weight, and its mass spectrum under NICI conditions would be dominated by a high-intensity ion corresponding to the pentafluorobenzyl moiety.

Comparison of Derivatization Strategies:

Feature4-Biphenylaldehyde Oxime4-Biphenylaldehyde PFB Oxime
Derivatizing Reagent HydroxylamineO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Typical MS Mode EI, ESI (positive ion)NICI (negative ion)
Expected Base Peak (EI) m/z 197 ([M]+•) or a major fragmentNot typically analyzed by EI
Expected Base Peak (NICI) Not applicablem/z 181 ([C6F5CH2]-) or [M-HF]-
Sensitivity ModerateVery high, especially with ECD or NICI-MS[12]
Selectivity GoodExcellent for trace aldehyde analysis

The primary advantage of PFBHA derivatization is the significant enhancement in sensitivity.[12] The electron-withdrawing pentafluorobenzyl group makes the derivative highly responsive to electron capture, leading to lower detection limits.

Caption: General NICI fragmentation of a PFB oxime derivative.

Experimental Protocols

Protocol 1: Oximation of 4-Biphenylaldehyde

Objective: To prepare 4-Biphenylaldehyde oxime for GC-MS analysis.

Materials:

  • 4-Biphenylaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine or a suitable base

  • Ethyl acetate or other suitable solvent

  • Anhydrous sodium sulfate

  • GC-MS system with an EI source

Procedure:

  • Dissolve a known amount of 4-Biphenylaldehyde in a minimal amount of a suitable solvent (e.g., pyridine).

  • Add an excess of hydroxylamine hydrochloride.

  • Heat the mixture gently (e.g., 60°C) for 1-2 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Analyze the resulting 4-Biphenylaldehyde oxime by GC-MS.

Protocol 2: PFBHA Derivatization of 4-Biphenylaldehyde

Objective: To prepare the PFB oxime of 4-Biphenylaldehyde for sensitive GC-NICI-MS analysis.

Materials:

  • 4-Biphenylaldehyde

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • A suitable buffer (e.g., phosphate or acetate buffer, pH 5-6)

  • Hexane or other non-polar solvent

  • GC-MS system with a CI source capable of negative ion detection

Procedure:

  • Prepare a standard solution of 4-Biphenylaldehyde in a suitable solvent.

  • In a reaction vial, combine an aliquot of the aldehyde solution with an aqueous solution of PFBHA in a suitable buffer.

  • Vortex the mixture and allow it to react at room temperature or with gentle heating for a specified time (e.g., 1 hour).

  • Extract the formed PFB oxime derivative into a small volume of hexane.

  • Carefully separate the organic layer.

  • Inject an aliquot of the hexane layer into the GC-MS system operating in NICI mode.

Conclusion

References

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 739-751. Available at: [Link]

  • Nazarpack-Kandlousy, N., et al. (2002). Synthesis and mass spectrometry studies of branched oxime ether libraries. Mapping the substitution motif via linker stability and fragmentation pattern. The Journal of Organic Chemistry, 67(1), 59-69. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Kallol, K. D., et al. (2012). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. Free Radical Biology and Medicine, 53(1), 1-6. Available at: [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-, oxime. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl. Retrieved from [Link]

  • Wang, Y. S., et al. (2017). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 142(19), 3634-3639. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxins, 11(6), 329. Available at: [Link]

  • Morgan, J. P., et al. (2017). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of Organic Chemistry, 82(24), 13354-13361. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]

  • Zhang, H., et al. (2019). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Angewandte Chemie International Edition, 58(40), 14096-14107. Available at: [Link]

  • ResearchGate. (n.d.). Retention times and ions selected for the PFBHA oximes of studied carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes. Retrieved from [Link]

  • News-Medical.Net. (2019). MALDI-TOF in Organic Chemistry. Retrieved from [Link]

  • A novel strategy for MALDI-TOF MS analysis of small molecules. (2004). Journal of the American Society for Mass Spectrometry, 15(5), 763-768. Available at: [Link]

  • ResearchGate. (n.d.). MALDI or ESI which is suitable for small molecules?. Retrieved from [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PubMed. Retrieved from [Link]

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A Comparative Guide to Functional Group Confirmation: FT-IR Spectroscopy of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of molecular structure is a cornerstone of progress. The synthesis of novel compounds, such as 4-Biphenylaldehyde oxime, a molecule of interest for its potential applications in medicinal chemistry, necessitates rigorous analytical validation. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 4-Biphenylaldehyde oxime against its precursor, 4-Biphenylaldehyde. By understanding the causal relationships between molecular vibrations and spectral absorptions, researchers can confidently ascertain the successful conversion of the aldehyde to the oxime, ensuring the integrity of their synthetic pathways.

This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deeper insight into the principles of FT-IR spectroscopy as a pivotal tool for functional group analysis.

The Principle of FT-IR in Functional Group Transformation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies. Consequently, the transformation of one functional group to another, such as the conversion of an aldehyde to an oxime, results in a discernible and predictable evolution of the FT-IR spectrum.

The synthesis of 4-Biphenylaldehyde oxime from 4-Biphenylaldehyde involves the reaction of the carbonyl group (C=O) of the aldehyde with hydroxylamine (NH₂OH). This reaction replaces the C=O double bond with a C=N double bond and introduces a hydroxyl (-OH) group. The primary objective of our FT-IR analysis is to confirm:

  • The disappearance of the characteristic aldehyde C=O and C-H stretching vibrations.

  • The appearance of the distinctive O-H and C=N stretching vibrations of the oxime functional group.

Comparative FT-IR Spectral Analysis: 4-Biphenylaldehyde vs. 4-Biphenylaldehyde Oxime

A direct comparison of the FT-IR spectra of the starting material and the product provides the most compelling evidence for a successful chemical transformation. The biphenyl moiety in both molecules serves as a structural scaffold, and its characteristic absorptions are expected to be present in both spectra, albeit with potential minor shifts due to changes in the electronic environment upon functional group modification.

The key diagnostic peaks for 4-Biphenylaldehyde are associated with the aromatic biphenyl system and the aldehyde functional group.

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds on the two phenyl rings.

  • Aldehydic C-H Stretching: A characteristic, and often sharp, pair of weak to medium intensity bands are anticipated around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. The presence of these two distinct peaks is a strong indicator of an aldehyde.[1]

  • Carbonyl (C=O) Stretching: A strong, sharp absorption is the hallmark of the aldehyde's carbonyl group. For an aromatic aldehyde like 4-Biphenylaldehyde, this peak is typically observed in the range of 1710-1685 cm⁻¹ due to conjugation with the aromatic ring, which slightly lowers the bond order and thus the stretching frequency.[2][3]

  • Aromatic C=C Stretching: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations of the carbon-carbon double bonds within the biphenyl rings.[4]

Upon successful conversion to the oxime, the FT-IR spectrum will exhibit a new set of characteristic peaks while the key aldehyde absorptions will be absent.

  • O-H Stretching: The presence of the hydroxyl group in the oxime will give rise to a broad absorption band in the region of 3600-3100 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding between the oxime molecules in the solid state.[5]

  • Aromatic C-H Stretching: Similar to the starting material, weak to medium bands are expected above 3000 cm⁻¹.

  • C=N Stretching: The newly formed carbon-nitrogen double bond (imine functionality) of the oxime will show a medium intensity absorption. For aromatic oximes, this peak is typically found in the range of 1680-1620 cm⁻¹.

  • Aromatic C=C Stretching: These bands will still be present in the 1600-1450 cm⁻¹ region, confirming the persistence of the biphenyl backbone.

  • N-O Stretching: A medium to strong intensity band corresponding to the nitrogen-oxygen single bond stretch is expected in the 960-930 cm⁻¹ region. This is a key confirmatory peak for the oxime group.

Tabulated Comparison of Expected Vibrational Frequencies

The following table summarizes the key diagnostic FT-IR absorption frequencies for the functional groups in 4-Biphenylaldehyde and 4-Biphenylaldehyde oxime, providing a clear guide for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 4-BiphenylaldehydeExpected Wavenumber (cm⁻¹) for 4-Biphenylaldehyde OximeIntensityNotes
AldehydeC-H Stretch~2820 and ~2720AbsentWeak to MediumDisappearance is a key indicator of reaction completion.
AldehydeC=O Stretch1710 - 1685AbsentStrongDisappearance confirms conversion of the carbonyl group.
OximeO-H StretchAbsent3600 - 3100Medium to Strong, BroadAppearance confirms the presence of the hydroxyl group.
OximeC=N StretchAbsent1680 - 1620MediumAppearance confirms the formation of the imine bond.
OximeN-O StretchAbsent960 - 930Medium to StrongConfirmatory peak for the oxime functional group.
AromaticC-H Stretch3100 - 30003100 - 3000Weak to MediumPresent in both spectra.
AromaticC=C Stretch1600 - 14501600 - 1450Medium to WeakPresent in both spectra, confirming the biphenyl structure.

Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality and reproducible FT-IR spectra, the following step-by-step methodology is recommended.

Materials:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • 4-Biphenylaldehyde (starting material)

  • Synthesized 4-Biphenylaldehyde oxime (product)

  • Potassium Bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Spatula

  • Desiccator

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectra.

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (~1-2 mg) of the sample (either 4-Biphenylaldehyde or 4-Biphenylaldehyde oxime) into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The transparency of the resulting pellet is dependent on the particle size and homogeneity.

    • Transfer a portion of the powdered mixture to the die of a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing if necessary).

    • Identify and label the key absorption peaks.

    • Compare the spectrum of the product (4-Biphenylaldehyde oxime) with that of the starting material (4-Biphenylaldehyde) and the expected frequencies outlined in the table above.

Visualizing the Analytical Workflow

The logical flow of the FT-IR analysis for confirming the synthesis of 4-Biphenylaldehyde oxime can be represented by the following workflow diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Confirmation Start Start with Aldehyde and Oxime Samples Prep_Aldehyde Prepare KBr Pellet of 4-Biphenylaldehyde Start->Prep_Aldehyde Prep_Oxime Prepare KBr Pellet of 4-Biphenylaldehyde Oxime Start->Prep_Oxime Acquire_BG Acquire Background Spectrum Acquire_Aldehyde Acquire FT-IR Spectrum of Aldehyde Acquire_BG->Acquire_Aldehyde Acquire_Oxime Acquire FT-IR Spectrum of Oxime Acquire_BG->Acquire_Oxime Compare Compare Spectra: - Aldehyde vs. Oxime - Experimental vs. Expected Acquire_Aldehyde->Compare Acquire_Oxime->Compare Check_Aldehyde_Peaks Confirm Disappearance of: - Aldehydic C-H (~2720, 2820 cm⁻¹) - C=O (~1700 cm⁻¹) Compare->Check_Aldehyde_Peaks Check_Oxime_Peaks Confirm Appearance of: - O-H (broad, ~3300 cm⁻¹) - C=N (~1650 cm⁻¹) - N-O (~945 cm⁻¹) Compare->Check_Oxime_Peaks Confirmation Functional Group Transformation Confirmed Check_Aldehyde_Peaks->Confirmation Check_Oxime_Peaks->Confirmation

Caption: Workflow for FT-IR spectroscopic confirmation of 4-Biphenylaldehyde oxime synthesis.

Conclusion

FT-IR spectroscopy stands as an indispensable, rapid, and non-destructive analytical technique for monitoring the progress of chemical reactions and confirming the identity of synthetic products. The clear and predictable shifts in vibrational frequencies upon the conversion of an aldehyde to an oxime provide a robust and self-validating system for functional group confirmation. By systematically comparing the FT-IR spectrum of the product, 4-Biphenylaldehyde oxime, with its precursor, 4-Biphenylaldehyde, researchers can unequivocally verify the successful transformation. The disappearance of the characteristic aldehydic C-H and C=O stretches, coupled with the emergence of the O-H, C=N, and N-O absorptions, serves as definitive evidence of oxime formation. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently employ FT-IR spectroscopy in their synthetic endeavors, ensuring the integrity and reliability of their scientific findings.

References

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science, 3(3), 81-91. Link

  • Arivazhagan, M., & Prabhakaran, S. (2011). FTIR and FT-Raman, normal coordinate analysis of the structure and vibrational spectra of o-nitrobenzaldehyde oxime. Elixir Vibration Spectroscopy, 36, 3397-3404. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Larkin, P. (2011).
  • SpectraBase. (n.d.). 4-Biphenylcarboxaldehyde. Wiley. Link

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Link

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Link

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Link

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Link

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Link

  • National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. Link

  • Biosynth. (n.d.). 4-Phenylbenzaldehyde oxime. Link

  • Carl ROTH. (n.d.). 4-Phenylbenzaldehyde oxime. Link

  • ChemicalBook. (n.d.). 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum. Link

  • Zhang, L., Chen, H., Zha, Z., & Wang, Z. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Chemical Communications. Link

  • PSLC. (n.d.). IR: aldehydes. Link

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A Comparative Guide to the Synthesis of 4-Biphenylaldehyde Oxime: A Modern, Greener Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between a novel, environmentally conscious synthetic method and the conventional protocol for preparing 4-Biphenylaldehyde Oxime. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers detailed experimental protocols, and presents objective performance data to validate the new method's efficacy, safety, and environmental benefits.

Introduction: The Significance of 4-Biphenylaldehyde Oxime

4-Biphenylaldehyde oxime is a crucial intermediate in organic synthesis. Oximes, as a class of compounds, are not only used for the protection, purification, and characterization of carbonyl compounds but are also pivotal precursors for synthesizing a wide array of nitrogen-containing molecules like amides (via Beckmann rearrangement), nitriles, and various azaheterocycles.[1] The biphenyl moiety is a common scaffold in medicinal chemistry, making efficient and clean access to its derivatives, such as the target oxime, a matter of significant interest.

Traditionally, the synthesis of aldoximes involves the condensation of an aldehyde with hydroxylamine hydrochloride. While effective, these methods often rely on organic solvents and may require elevated temperatures and extended reaction times, presenting environmental and safety challenges.[2] This guide introduces and validates a greener synthetic alternative that leverages an aqueous medium at ambient temperature, aligning with the modern principles of sustainable chemistry.[3]

Methodology Comparison: Traditional vs. Green Synthesis

The Conventional Approach: An Established Protocol

The standard method for preparing oximes involves reacting the aldehyde with hydroxylamine hydrochloride in an organic solvent, such as ethanol or methanol. A base, typically pyridine or sodium carbonate, is often added to neutralize the HCl released from the hydroxylamine salt, thereby liberating the free hydroxylamine for the reaction.[2][4] The reaction often requires heating under reflux to proceed to completion.

The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.[5][6] This is followed by a series of proton transfers, leading to a carbinolamine intermediate, which then dehydrates to form the final oxime product (C=NOH).[7]

Diagram 1: Conventional Synthesis Workflow

cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation A 4-Biphenylaldehyde E Combine & Mix A->E B Hydroxylamine HCl B->E C Organic Solvent (e.g., Ethanol) C->E D Base (e.g., Pyridine) D->E F Heat / Reflux E->F Mixture G Solvent Evaporation F->G Crude Product H Extraction G->H I Purification (Recrystallization) H->I J 4-Biphenylaldehyde Oxime I->J Pure Product

Caption: Workflow for the traditional synthesis of 4-Biphenylaldehyde Oxime.

The New Approach: A Greener, Catalyst-Free Synthesis in Water

Reflecting the principles of green chemistry, a novel approach eschews organic solvents in favor of water. Recent studies have demonstrated that the oximation of aryl aldehydes can proceed efficiently at room temperature in an aqueous medium, sometimes using mineral water which contains dissolved salts that can facilitate the reaction, without the need for an external catalyst or base.[3] This method is not only more environmentally friendly but also simplifies the workup procedure significantly, often yielding a product that precipitates directly from the reaction mixture in high purity.

The choice of water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. The reaction's success at ambient temperature reduces energy consumption and minimizes the formation of potential thermal degradation byproducts.

Diagram 2: New "Green" Synthesis Workflow

cluster_start Starting Materials cluster_process Reaction cluster_workup Isolation A 4-Biphenylaldehyde D Combine & Stir at Room Temp A->D B Hydroxylamine HCl B->D C Water (Solvent) C->D E Precipitation D->E Reaction Mixture F Filter & Wash with Water E->F Solid Product G 4-Biphenylaldehyde Oxime F->G Pure Product

Caption: Workflow for the new green synthesis of 4-Biphenylaldehyde Oxime.

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for both the traditional and the new synthetic methods, based on reported data for similar aryl aldoximes.

MetricTraditional MethodNew "Green" MethodRationale & Justification
Yield 85-95%>95%The green method often results in cleaner reactions with easier product isolation, leading to higher isolated yields.[3][4]
Reaction Time 1-4 hours10-30 minutesReactions in water at room temperature for aryl aldehydes are often surprisingly rapid.[3]
Solvent Ethanol, MethanolWaterThe primary advantage of the new method is the replacement of volatile organic compounds (VOCs) with water.[3]
Temperature Reflux (60-80 °C)Room Temperature (~25 °C)Eliminating the heating step significantly reduces energy consumption and improves the safety profile.[3]
Catalyst/Base Pyridine, Na₂CO₃, etc.None requiredThe aqueous method can proceed efficiently without an external base or catalyst, simplifying the reaction setup.[3]
Workup Complexity High (Extraction, Evaporation)Low (Filtration)Product precipitation from water allows for simple filtration, avoiding complex liquid-liquid extractions.[3]
Environmental Impact Moderate (VOCs, Energy)Low (Benign Solvent, Low Energy)Adheres to green chemistry principles by minimizing waste and using safer substances.[1]
Cost-Effectiveness ModerateHighReduced energy, solvent, and reagent costs, coupled with simpler procedures, enhance economic viability.

Experimental Validation Protocol: The New Green Method

This section provides a detailed, step-by-step protocol for the synthesis and validation of 4-Biphenylaldehyde Oxime using the new green method.

Materials & Equipment
  • Reagents: 4-Biphenylaldehyde (C₁₃H₁₀O, MW: 182.22 g/mol )[8], Hydroxylamine hydrochloride (NH₂OH·HCl), Deionized Water.

  • Equipment: Magnetic stirrer with stir bar, 250 mL Erlenmeyer flask, Büchner funnel and flask, vacuum source, standard laboratory glassware, melting point apparatus, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.

Synthesis of 4-Biphenylaldehyde Oxime
  • Preparation: In a 250 mL Erlenmeyer flask, add 4-Biphenylaldehyde (5.00 g, 27.4 mmol).

  • Reagent Addition: Add deionized water (100 mL) to the flask. To this suspension, add hydroxylamine hydrochloride (2.29 g, 33.0 mmol, 1.2 equivalents).

  • Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes, evidenced by the disappearance of the starting aldehyde spot.

  • Isolation: Upon completion, a white precipitate of the oxime will have formed. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 25 mL) to remove any unreacted hydroxylamine hydrochloride and other water-soluble impurities.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The product is typically obtained as a white crystalline solid with a yield >95%.

Analytical Validation Workflow

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 4-Biphenylaldehyde Oxime.

Diagram 3: Analytical Validation Workflow

cluster_analysis Characterization A Synthesized Crude Product B Purification (Recrystallization from Ethanol/Water) A->B C Pure Crystalline Solid B->C D Melting Point Determination C->D E ¹H & ¹³C NMR Spectroscopy C->E F FT-IR Spectroscopy C->F G Mass Spectrometry (MS) C->G H Structure & Purity Confirmed D->H E->H F->H G->H

Caption: Workflow for the analytical validation of synthesized oxime.

Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Compare with literature values.

  • FT-IR (KBr, cm⁻¹): Expected peaks include ~3300-3100 (O-H stretch, broad), ~1640 (C=N stretch), ~1600, 1480 (Aromatic C=C stretch), ~950 (N-O stretch).[9]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show a characteristic singlet for the oxime proton (-N-OH) typically downfield (>10 ppm). A singlet for the aldimine proton (-CH=N) is expected around 8-8.5 ppm. The aromatic protons of the biphenyl system will appear as a series of multiplets between 7.3 and 8.0 ppm.[10]

  • ¹³C NMR (100 MHz, DMSO-d₆): The imine carbon (-CH=N) should appear around 145-155 ppm. Multiple signals will be present in the aromatic region (120-145 ppm).[10]

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 197.08, corresponding to the molecular formula C₁₃H₁₁NO.

Conclusion

The validation of this new synthetic method for 4-Biphenylaldehyde Oxime demonstrates a significant advancement over conventional protocols. By utilizing water as a solvent and operating at room temperature, this approach is demonstrably safer, more cost-effective, and environmentally benign. The high yield, rapid reaction time, and simplified workup procedure make it an exceptionally attractive alternative for both academic research and industrial-scale production. The comprehensive analytical data confirms that the product quality is uncompromised, establishing this green methodology as a superior and robust route for the synthesis of this important chemical intermediate.

References

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2008). Chemistry Central Journal. Available at: [Link]

  • How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. Available at: [Link]

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (2010). South African Journal of Chemistry. Available at: [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Available at: [Link]

  • AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. (2024). Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences. Available at: [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (2008). Molecules. Available at: [Link]

  • Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. (2014). Journal of Selçuk University Natural and Applied Science. Available at: [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. Available at: [Link]

  • Formation of an Oxime from an Aldehyde. (2015). YouTube. Available at: [Link]

  • Oxime formation. (n.d.). ChemTube3D. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • [1,1'-Biphenyl]-4-carboxaldehyde. (n.d.). NIST WebBook. Available at: [Link]

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A Predictive Crystallographic Comparison: Unraveling the Structural Nuances of 4-Biphenylaldehyde Oxime Through Key Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state, providing critical insights into intermolecular interactions that govern a compound's physical and biological properties. This guide delves into the crystallographic analysis of 4-Biphenylaldehyde oxime, a molecule of interest for its potential applications stemming from its biphenyl and oxime moieties.

As of this publication, the crystal structure of 4-Biphenylaldehyde oxime has not been publicly reported. This guide, therefore, adopts a predictive and comparative approach. We will present a detailed, field-proven protocol for the synthesis, crystallization, and X-ray diffraction analysis of 4-Biphenylaldehyde oxime. To provide a robust analytical framework, we will then conduct a comprehensive comparison with three strategically chosen, structurally related compounds whose crystallographic data are well-established:

  • 4-Phenylbenzaldehyde : The direct precursor, offering insight into the biphenyl group's conformation.

  • (E)-4-Nitrobenzaldehyde Oxime : A substituted benzaldehyde oxime, to evaluate the influence of a different para-substituent on crystal packing.

  • Benzaldehyde Oxime : The parent compound, providing a baseline for the oxime functional group's behavior.

By examining these analogs, we can infer the likely structural characteristics of 4-Biphenylaldehyde oxime, offering valuable guidance for its future empirical study and application.

I. Synthesis and Crystallization: A Validated Protocol

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of growing single crystals suitable for diffraction.

A. Synthesis of 4-Biphenylaldehyde Oxime

The synthesis of 4-Biphenylaldehyde oxime is typically achieved through the condensation of 4-Biphenylaldehyde with hydroxylamine.[1] This established method is reliable and can be performed with standard laboratory equipment.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-Biphenylaldehyde (commercially available[2][3]) in 20 mL of ethanol with gentle heating.

  • Hydroxylamine Solution Preparation: In a separate beaker, prepare a solution of 0.42 g of hydroxylamine hydrochloride and 0.32 g of sodium carbonate in 5 mL of deionized water.

  • Reaction: Add the hydroxylamine solution dropwise to the stirred ethanolic solution of 4-Biphenylaldehyde at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of cold deionized water. A white precipitate of 4-Biphenylaldehyde oxime should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Biphenylaldehyde oxime.

B. Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step.[4] For organic molecules like oximes, slow evaporation of a saturated solution is a commonly successful technique.

Experimental Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) for their ability to dissolve the purified 4-Biphenylaldehyde oxime upon heating and allow for precipitation upon cooling.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the oxime in the chosen solvent or solvent system by gentle heating.

  • Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

II. X-ray Diffraction Analysis Workflow

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-Biphenylaldehyde Oxime purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: Workflow for X-ray Crystallographic Analysis.

III. Comparative Crystallographic Analysis

In the absence of a determined structure for 4-Biphenylaldehyde oxime, we will now compare the crystallographic data of our selected analogs to predict its key structural features.

Parameter4-Phenylbenzaldehyde(E)-4-Nitrobenzaldehyde Oxime[5]Benzaldehyde Oxime
Formula C₁₃H₁₀OC₇H₆N₂O₃C₇H₇NO[1][4][6]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/aP2₁/nP2₁2₁2₁
a (Å) 13.8483.77375.96
b (Å) 9.0527.036310.72
c (Å) 17.14628.665110.72
β (°) ** 114.3291.23790
Volume (ų) **1959.5760.96683.4
Z 444

Table 1: Comparison of Unit Cell Parameters.

A. Molecular Conformation
  • 4-Phenylbenzaldehyde : The crystal structure reveals a non-planar conformation of the biphenyl group, with a dihedral angle between the two phenyl rings. This twisting is a common feature of biphenyl systems in the solid state, arising from a balance between steric hindrance of the ortho-hydrogens and conjugative effects.

  • (E)-4-Nitrobenzaldehyde Oxime : The oxime group adopts an E configuration.[5] The molecule is relatively planar, with small dihedral angles between the planes of the oxime and nitro groups and the benzene ring.[5]

  • Benzaldehyde Oxime : This smaller molecule also exhibits a planar conformation. It can exist as E and Z isomers, with the E isomer being more stable.[1]

Predicted Conformation for 4-Biphenylaldehyde Oxime:

Based on these analogs, it is highly probable that 4-Biphenylaldehyde oxime will crystallize in the more stable E configuration. The biphenyl moiety is expected to be twisted, similar to its aldehyde precursor. The degree of twisting may be influenced by the crystal packing forces and any intermolecular interactions involving the oxime group.

B. Intermolecular Interactions and Crystal Packing
  • 4-Phenylbenzaldehyde : The crystal packing is primarily governed by C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings of adjacent molecules.[7]

  • (E)-4-Nitrobenzaldehyde Oxime : The dominant intermolecular interaction is the O-H···N hydrogen bond between the oxime groups of adjacent molecules, forming centrosymmetric dimers.[5] These dimers are then further packed in the crystal lattice.

  • Benzaldehyde Oxime : Similar to the nitro-substituted analog, the crystal structure is characterized by O-H···N hydrogen bonds, which link the molecules into chains or dimers depending on the polymorph.

Predicted Packing for 4-Biphenylaldehyde Oxime:

The presence of the oxime group strongly suggests that the primary intermolecular interaction in the crystal structure of 4-Biphenylaldehyde oxime will be O-H···N hydrogen bonds, likely forming dimers or chains. The large, non-planar biphenyl groups will play a significant role in the overall crystal packing, likely leading to a more complex three-dimensional architecture with potential for π-π stacking interactions.

IV. Conclusion and Future Outlook

While the definitive crystal structure of 4-Biphenylaldehyde oxime awaits experimental determination, this comparative analysis provides a strong predictive framework for its solid-state conformation and packing. The presented protocols for its synthesis, crystallization, and X-ray analysis are robust and should pave the way for its successful crystallographic characterization.

The insights gained from its analogs—4-Phenylbenzaldehyde, (E)-4-Nitrobenzaldehyde Oxime, and Benzaldehyde Oxime—suggest that 4-Biphenylaldehyde oxime will likely exhibit a twisted biphenyl moiety and form hydrogen-bonded networks via its oxime group. This combination of a bulky, hydrophobic biphenyl group and a hydrogen-bonding oxime functionality makes it an intriguing candidate for further studies in crystal engineering and drug design. The future elucidation of its crystal structure will be invaluable for validating these predictions and unlocking its full potential in various scientific applications.

V. References

  • (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, E66(7), o1130. Available from: [Link]

  • Benzaldehyde, oxime. SIELC Technologies. Available from: [Link]

  • Benzaldehyde Oxime. PubChem. Available from: [Link]

  • Benzaldehyde oxime. Wikipedia. Available from: [Link]

  • syn-Benzaldehyde oxime. PubChem. Available from: [Link]

  • C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Physical Chemistry Chemical Physics, 7(16), 3027-3034. Available from: [Link]

  • Structural Chemistry of Oximes. Crystal Growth & Design. Available from: [Link]

  • Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. ResearchGate. Available from: [Link]

  • 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. Available from: [Link]

  • Crystallography Open Database. Crystallography Open Database. Available from: [Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. Supporting Information. Available from: [Link]

  • Acetophenone Oxime Definition. Fiveable. Available from: [Link]

  • 4-PHENYLBENZALDEHYDE OXIME. ChemBK. Available from: [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. Available from: [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Available from: [Link]

  • [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Biphenylaldehyde Oxime and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. When functionalized with an oxime group, the resulting biphenylaldehyde oximes and their analogs exhibit a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of 4-Biphenylaldehyde oxime and its key analogs, supported by experimental data and detailed methodologies to empower researchers in their quest for novel therapeutic agents.

Introduction to 4-Biphenylaldehyde Oxime

4-Biphenylaldehyde oxime is a chemical compound featuring a biphenyl group connected to an aldoxime. The inherent biological activities of the biphenyl moiety, such as antimicrobial and anticancer effects, are often modulated and enhanced by the presence of the oxime functional group.[1][2] The oxime group, with its =N-OH functionality, can participate in hydrogen bonding and act as a coordination site for metal ions, contributing to its diverse biological interactions.[3] This guide will delve into a comparative analysis of 4-Biphenylaldehyde oxime and its analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Comparative Biological Activity: A Data-Driven Analysis

The biological efficacy of 4-Biphenylaldehyde oxime can be significantly altered by introducing various substituents onto the biphenyl rings. This section provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of 4-Biphenylaldehyde oxime and its analogs, with a focus on hydroxylated, and halogenated derivatives.

Anticancer Activity

The biphenyl scaffold is a common feature in many anticancer agents. The addition of an oxime group and other substituents can enhance this activity. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative Anticancer Activity (IC50 µM) of 4-Biphenylaldehyde Oxime Analogs

CompoundAnalog TypeCancer Cell LineIC50 (µM)Reference
1 4-Hydroxy-biphenyl-carbaldehyde oximeERβ (binding affinity)0.008 - 0.035[4]
2 Hydroxylated Biphenyl Compound 11Melanoma (A375)1.7 ± 0.5[5]
3 Hydroxylated Biphenyl Compound 12Melanoma (A375)2.0 ± 0.7[5]
4 Unsymmetrical Biphenyl 27DU145, A547, KB, KB-Vin0.11 - 0.51[6]
5 Unsymmetrical Biphenyl 35DU145, A547, KB, KB-Vin0.04 - 0.19[6]
6 Unsymmetrical Biphenyl 40DU145, A547, KB, KB-Vin0.31 - 3.23[6]

Discussion of Anticancer Data:

The data highlights that hydroxylated biphenyl analogs show significant anticancer potential. For instance, hydroxylated biphenyl compounds 2 and 3 exhibit potent activity against melanoma cells with IC50 values in the low micromolar range.[5] Furthermore, a series of unsymmetrical biphenyls demonstrated very potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values reaching the nanomolar range for compound 35 .[6] The structure-activity relationship (SAR) studies on these compounds indicate that the substitution pattern on the biphenyl rings plays a crucial role in their anticancer efficacy.

Antimicrobial Activity

Biphenyl derivatives have long been recognized for their antimicrobial properties. The introduction of an oxime moiety and various substituents can modulate this activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Biphenyl Derivatives

Compound/Analog TypeTarget MicroorganismMIC (µg/mL)Reference
Biphenyl-based Pyrazole Derivative (PYZ10)S. aureus>100[7]
Biphenyl-based Pyrazole Derivative (PYZ11)S. aureus>100[7]
2,5-diaryl-1,3,4-oxadiazole (ODZ2)S. aureus6.25[7]
Biphenylglyoxamide (15a)S. aureus16[8]
Chloro-substituted Biphenylglyoxamide (15c)S. aureus8[8]
Chloro-substituted Biphenylglyoxamide (15c)E. coli16[8]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)MRSA3.13[9]
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)MRSA3.13[9]
Biphenyl imidazole derivative (12g)C. albicans0.03125 - 2[4]
Biphenyl imidazole derivative (19b)C. albicans0.03125 - 2[4]

Discussion of Antimicrobial Data:

The antimicrobial data reveals that specific structural modifications on the biphenyl scaffold are crucial for potent activity. For example, while some biphenyl-based pyrazole derivatives showed weak activity against Staphylococcus aureus, an oxadiazole derivative exhibited a significantly lower MIC.[7] Furthermore, biphenylglyoxamide analogs demonstrated promising activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with the chloro-substituted analog showing enhanced potency.[8] Notably, trifluoromethyl and carbazolyl substituted biphenyl triols displayed excellent activity against methicillin-resistant S. aureus (MRSA).[9] In the realm of antifungal agents, biphenyl imidazole derivatives have emerged as highly potent inhibitors of Candida albicans, with MIC values in the sub-microgram per milliliter range.[4]

Structure-Activity Relationship (SAR)

The biological activity of 4-Biphenylaldehyde oxime and its analogs is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer SAR of Biphenyl Oxime Analogs

For anticancer activity, the introduction of hydroxyl groups on the biphenyl rings, as seen in compounds that are analogs of curcumin, often leads to enhanced potency.[5] Similarly, unsymmetrical biphenyls with bulky substituents at the 2,2'-positions have shown very potent cytotoxic effects.[6]

Antimicrobial SAR of Biphenyl Derivatives

In the context of antimicrobial activity, the incorporation of heterocyclic rings like oxadiazole and imidazole has proven to be a successful strategy. Biphenyl imidazole derivatives are particularly effective as antifungal agents.[4] For antibacterial purposes, the introduction of cationic groups such as quaternary ammonium salts and guanidinium, as well as electron-withdrawing groups like trifluoromethyl, can significantly enhance potency.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key biological assays.

Synthesis of 4-Biphenylaldehyde Oxime and Its Analogs

The synthesis of 4-Biphenylaldehyde oxime and its analogs typically involves the condensation of the corresponding biphenyl aldehyde with hydroxylamine hydrochloride in the presence of a base.

Synthesis_Workflow Start Substituted Biphenyl Aldehyde Reaction Reaction in a suitable solvent (e.g., Ethanol, Methanol) Start->Reaction Reagents Hydroxylamine Hydrochloride (NH2OH·HCl) + Base (e.g., Pyridine, NaOH) Reagents->Reaction Product Substituted Biphenylaldehyde Oxime Reaction->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization

Sources

A Senior Application Scientist's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous confirmation of oxime bond formation is a critical checkpoint in synthetic workflows. Whether constructing complex bioconjugates, developing novel pharmaceuticals, or designing advanced materials, the integrity of this covalent linkage underpins the success of the entire endeavor. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering not only procedural details but also the strategic reasoning behind methodological choices.

The formation of an oxime from the condensation of a hydroxylamine derivative with an aldehyde or ketone is a cornerstone of modern chemistry. Its utility is rooted in its high efficiency and the stability of the resulting C=N bond. However, confident progression to subsequent experimental stages demands rigorous analytical confirmation. This guide will dissect and compare four workhorse techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Chemistry of Oxime Bond Formation

The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by dehydration to yield the oxime. The reaction is often catalyzed by mild acid.

Figure 1: General reaction scheme for oxime bond formation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by a multitude of factors including the information required (qualitative vs. quantitative), sample properties, available instrumentation, and desired throughput. The following table provides a comparative overview.

Technique Information Provided Sensitivity Sample Requirements Analysis Time (per sample) Key Advantages Key Limitations
NMR Spectroscopy Detailed structural information, E/Z isomer ratio, quantitative analysis.Low (mg-μg)Soluble sample in deuterated solvent (~0.5-1 mL).5-60 minutesUnambiguous structural confirmation; distinguishes isomers.Low throughput; requires relatively high sample concentration.
FTIR Spectroscopy Presence of characteristic functional groups (C=N, N-O, O-H).Moderate (μg-ng)Solid, liquid, or gas; minimal preparation for ATR.< 5 minutesRapid, non-destructive, high throughput.Provides functional group information, not full structure; can be ambiguous.
Mass Spectrometry Molecular weight confirmation, fragmentation patterns for structural clues.High (ng-fg)Soluble sample, often in volatile solvents.1-15 minutesHigh sensitivity and specificity; suitable for complex mixtures (with LC/GC).Can be destructive; may not distinguish isomers without fragmentation analysis.
UV-Vis Spectroscopy Monitoring reaction kinetics by observing changes in conjugation.Moderate (μg-ng)Soluble sample in a UV-transparent solvent.ContinuousExcellent for real-time reaction monitoring; simple and rapid.Only applicable if a chromophore is present and changes during the reaction.

In-Depth Analysis of Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing unparalleled detail about the chemical environment of individual atoms.[1]

For oxime formation, ¹H and ¹³C NMR are indispensable. The disappearance of the aldehydic proton signal (around 9-10 ppm in ¹H NMR) and the carbonyl carbon signal (around 160-220 ppm in ¹³C NMR) are strong indicators of reaction completion. Concurrently, the appearance of new signals corresponding to the oxime protons and carbons confirms product formation. The oxime hydroxyl proton often appears as a broad singlet in the ¹H NMR spectrum, typically between 8 and 12 ppm.[2]

A crucial aspect of oxime characterization is the potential for E and Z isomerism. These isomers can often be distinguished and quantified by NMR due to the different spatial environments of the substituents relative to the oxime's C=N bond. Protons and carbons in closer proximity to the electronegative oxygen of the oxime will experience different shielding effects compared to those further away, leading to distinct chemical shifts.[3] For instance, the proton syn to the hydroxyl group in an aldoxime is typically deshielded and appears at a higher chemical shift compared to the anti proton. Two-dimensional NMR techniques, such as NOESY, can be employed to definitively assign stereochemistry by observing through-space correlations between protons.[4]

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) B Acquire 1D NMR Spectra (¹H and ¹³C) A->B C Data Processing (Phasing, Baseline Correction, Integration) B->C D Spectral Analysis C->D E Disappearance of Reactant Signals (e.g., aldehyde C-H) D->E F Appearance of Product Signals (e.g., C=N-OH) D->F G Identify E/Z Isomers (Distinct chemical shifts) D->G H Quantitative Analysis (Integration of signals) E->H F->H G->H I Confirmation of Oxime Formation H->I

Figure 2: Experimental workflow for NMR analysis of oxime formation.
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the reaction mixture or purified product.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Integrate the signals corresponding to the starting material (e.g., aldehyde proton) and the product (e.g., a characteristic proton of the oxime).

    • Calculate the reaction conversion by comparing the relative integrals of the reactant and product signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

The formation of an oxime is accompanied by distinct changes in the vibrational modes of the molecule. The most significant change is the disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde or ketone, typically found in the region of 1680-1740 cm⁻¹. This is replaced by the characteristic C=N stretching vibration of the oxime, which appears as a medium to weak band in the 1620-1685 cm⁻¹ region. Additionally, the formation of the oxime introduces a new O-H stretching band, which is usually broad and appears in the 3100-3600 cm⁻¹ range due to hydrogen bonding, and a characteristic N-O stretching band around 930-960 cm⁻¹.[6] The simultaneous observation of the C=N and O-H bands, coupled with the disappearance of the C=O band, provides strong evidence for oxime formation.[7]

FTIR_Workflow A Sample Preparation (e.g., place on ATR crystal) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Analysis C->D E Disappearance of C=O Stretch (~1700 cm⁻¹) D->E F Appearance of C=N Stretch (~1650 cm⁻¹) D->F G Appearance of O-H Stretch (~3300 cm⁻¹) D->G H Confirmation of Oxime Formation E->H F->H G->H

Figure 3: Experimental workflow for FTIR analysis of oxime formation.
  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O).

  • Sample Analysis:

    • Place a small amount of the liquid or solid reaction mixture directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Compare the spectrum of the reaction mixture to that of the starting material.

    • Look for the disappearance of the C=O stretching vibration and the appearance of the C=N and O-H stretching vibrations to confirm oxime formation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for confirming the molecular weight of a synthesized compound.

For oxime formation, the primary application of MS is to confirm that the reaction has produced a compound with the expected molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like oximes, often yielding the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition, providing a high degree of confidence in the product's identity.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of an oxime can provide valuable structural information. For example, cleavage of the N-O bond is a common fragmentation pathway.[8]

MS_Workflow A Sample Preparation (Dissolve in suitable solvent) B Introduce Sample into Mass Spectrometer (e.g., via LC or direct infusion) A->B C Ionization (e.g., ESI) B->C D Mass Analysis (Detection of m/z) C->D E Data Interpretation D->E F Confirm Molecular Weight ([M+H]⁺ or [M-H]⁻) E->F G Optional: MS/MS Fragmentation Analysis E->G H Confirmation of Oxime Formation F->H G->H

Figure 4: Experimental workflow for Mass Spectrometry analysis of oxime formation.
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the expected protonated molecule [M+H]⁺ or other adducts.

    • If using HRMS, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for monitoring the progress of a reaction in real-time if the formation of the product leads to a change in the electronic structure of the molecule.

The formation of the C=N double bond in an oxime can extend a conjugated system, leading to a shift in the maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic or red shift). By monitoring the increase in absorbance at the λmax of the product or the decrease in absorbance at the λmax of the reactant, the kinetics of the reaction can be followed. This is a powerful, non-invasive method for determining reaction rates and optimizing reaction conditions.[9]

UV_Vis_Workflow A Identify λmax for Reactant and Product B Set up Reaction in a Cuvette A->B C Monitor Absorbance at a Fixed Wavelength over Time B->C D Data Analysis C->D E Plot Absorbance vs. Time D->E F Determine Reaction Kinetics E->F G Confirmation of Reaction Progress F->G

Figure 5: Experimental workflow for UV-Vis analysis of oxime formation.
  • Preliminary Scans:

    • Obtain the UV-Vis spectra of the starting material and the purified product to identify their respective λmax values and to select a suitable wavelength for monitoring the reaction.

  • Reaction Setup:

    • Prepare the reaction mixture in a quartz cuvette, ensuring the final concentration of the chromophore is within the linear range of the spectrophotometer (typically absorbance < 1.5).

  • Kinetic Measurement:

    • Place the cuvette in the spectrophotometer and initiate the reaction (e.g., by adding the final reagent).

    • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time. The resulting curve can be used to determine the reaction rate and other kinetic parameters.

Conclusion

The confirmation of oxime bond formation is a critical step that requires the judicious application of appropriate analytical techniques. While NMR spectroscopy provides the most definitive structural information, FTIR offers a rapid and convenient method for functional group analysis. Mass spectrometry excels in its sensitivity for molecular weight confirmation, and UV-Vis spectroscopy is a powerful tool for real-time kinetic monitoring. A comprehensive and confident characterization of oxime-containing molecules often relies on the synergistic use of two or more of these techniques, providing a multi-faceted and robust validation of the synthetic outcome. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to efficiently and accurately advance their scientific and developmental objectives.

References

  • Cole DeForest Lab. (2017, March 28). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Retrieved from [Link]

  • DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • TSI Journals. (2010, March 1). identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf. Retrieved from [Link]

  • Kyushu University Library. (n.d.). Preparation of Some Pentose Oximes. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Bioconjugation. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]

  • Max Perutz Laboratories. (n.d.). Mass Spectrometry Facility General sample submission & preparation guidelines. Retrieved from [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

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A Technical Guide to the Spectral Differentiation of 4-Biphenylaldehyde Oxime Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is paramount. Geometric isomerism, such as that observed in oximes, can profoundly influence a compound's biological activity, physical properties, and stability. This guide offers an in-depth comparison of the spectral data for the (E) and (Z) isomers of 4-Biphenylaldehyde oxime, providing the experimental and theoretical framework necessary for their unambiguous differentiation.

The existence of (E) and (Z) isomers in 4-Biphenylaldehyde oxime arises from the restricted rotation around the carbon-nitrogen double bond. The spatial arrangement of the hydroxyl group relative to the biphenyl moiety gives rise to distinct spectroscopic signatures, which can be effectively probed using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Structural Landscape: (E) and (Z) Isomerism

The differential positioning of the hydroxyl group in the (E) and (Z) isomers of 4-Biphenylaldehyde oxime leads to significant variations in intramolecular interactions and, consequently, their spectroscopic profiles. Understanding these structural nuances is key to interpreting the spectral data.

G cluster_E (E)-4-Biphenylaldehyde Oxime cluster_Z (Z)-4-Biphenylaldehyde Oxime E_isomer Z_isomer

Figure 1: Chemical structures of the (E) and (Z) isomers of 4-Biphenylaldehyde oxime.

Comparative Spectroscopic Analysis

A multi-technique approach provides the most robust characterization of the (E) and (Z) isomers. While direct, published comparative spectral data for both isomers of 4-Biphenylaldehyde oxime is scarce, we can infer the expected differences based on well-documented data for analogous aromatic aldoximes, such as benzaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between oxime isomers. The anisotropic effect of the C=N double bond creates distinct chemical environments for nearby protons and carbons, leading to predictable differences in their chemical shifts.

¹H NMR Spectroscopy:

The most significant diagnostic feature in the ¹H NMR spectrum is the chemical shift of the aldehydic proton (-CH=N-). In the (E) isomer, this proton is syn to the hydroxyl group's lone pair of electrons, which exerts a deshielding effect, causing it to resonate at a lower field (higher ppm) compared to the (Z) isomer, where it is anti.

¹³C NMR Spectroscopy:

Similarly, the chemical shifts of the carbon atoms in the vicinity of the C=N bond are influenced by the isomerism. The carbon of the oxime group (-C=N-) and the ipso-carbon of the phenyl ring attached to it will exhibit different chemical shifts in the (E) and (Z) forms due to steric and electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data Comparison for 4-Biphenylaldehyde Oxime Isomers

Assignment (E)-Isomer (Predicted) (Z)-Isomer (Predicted) Key Differentiating Feature
¹H NMR
-CH=N-~8.1-8.2 ppm~7.4-7.5 ppmSignificant upfield shift for the (Z)-isomer.
-OH~11.0-11.5 ppm~10.5-11.0 ppmBroader signal, minor downfield shift in the (E)-isomer.
Aromatic-H~7.3-7.9 ppm~7.3-7.9 ppmSubtle shifts in the protons of the phenyl ring adjacent to the oxime.
¹³C NMR
-C=N-~148-150 ppm~147-149 ppmMinor shift, often slightly upfield in the (Z)-isomer.
C1 (ipso)~132-134 ppm~131-133 ppmShielding effect in the more sterically hindered isomer.

Note: The predicted chemical shifts are based on data from analogous compounds like benzaldehyde oxime and substituted benzaldehyde oximes. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of (E) and (Z) oximes can be quite similar, discernible differences can often be found in the O-H and C=N stretching frequencies.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can lead to broad absorption bands. The position of this band can differ between the isomers due to variations in the strength of these interactions. The C=N stretching frequency may also show a slight shift between the two isomers.

Table 2: Expected IR Spectral Data Comparison for 4-Biphenylaldehyde Oxime Isomers

Vibrational Mode (E)-Isomer (cm⁻¹) (Z)-Isomer (cm⁻¹) Key Differentiating Feature
O-H stretch (H-bonded)~3100-3300 (broad)~3100-3300 (broad)Position and broadness can vary with intermolecular H-bonding differences.
C-H stretch (aromatic)~3030-3080~3030-3080Generally similar for both isomers.
C=N stretch~1630-1650~1630-1650May exhibit a slight frequency shift.
N-O stretch~930-960~930-960Can be influenced by the isomeric configuration.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. While the molecular ion peak will be identical for both isomers, their fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting fragment ions can be influenced by the initial geometry of the isomer. For some oximes, differences in the abundance of fragments resulting from processes like the McLafferty rearrangement have been observed between (E) and (Z) isomers.

Table 3: Expected Mass Spectrometry Data for 4-Biphenylaldehyde Oxime Isomers

m/z Ion (E)- and (Z)-Isomers
197[M]⁺Molecular ion peak, identical for both isomers.
180[M-OH]⁺Loss of a hydroxyl radical.
167[M-NO]⁺Loss of nitric oxide.
152[C₁₂H₈]⁺Biphenyl fragment.
77[C₆H₅]⁺Phenyl fragment.

Experimental Protocols

Synthesis of 4-Biphenylaldehyde Oxime

A general and reliable method for the synthesis of aldoximes involves the condensation of the corresponding aldehyde with hydroxylamine hydrochloride. The ratio of (E) to (Z) isomers formed can be influenced by the reaction conditions, such as solvent and pH.

Materials:

  • 4-Biphenylcarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Ethanol or other appropriate solvent

Procedure:

  • Dissolve 4-Biphenylcarboxaldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the aldehyde solution.

  • Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration.

  • The resulting solid will likely be a mixture of (E) and (Z) isomers.

Isomer Separation

The separation of (E) and (Z) oxime isomers can often be achieved by fractional crystallization or column chromatography on silica gel. The difference in polarity between the two isomers, arising from their different dipole moments, allows for their separation.

G Start 4-Biphenylcarboxaldehyde + Hydroxylamine HCl Reaction Condensation Reaction (Ethanol/Water, Base) Start->Reaction Mixture Mixture of (E) and (Z) Isomers Reaction->Mixture Separation Chromatography or Fractional Crystallization Mixture->Separation E_Isomer (E)-Isomer Separation->E_Isomer Z_Isomer (Z)-Isomer Separation->Z_Isomer Analysis Spectroscopic Analysis (NMR, IR, MS) E_Isomer->Analysis Z_Isomer->Analysis

Figure 2: General workflow for the synthesis, separation, and analysis of 4-Biphenylaldehyde oxime isomers.

Conclusion

References

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). The Royal Society of Chemistry. [Link]

  • Laulhé, S., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 48(6), 701-711. [Link]

  • Infrared spectra of syn and anti isomers of benzaldoxime and pyridine-4-aldoxime: An experimental matrix isolation and theoretical density functional theory study. (2007). Journal of Molecular Structure. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (2013). SciSpace. [Link]

  • Supporting Information for Visible-light-promoted denitrogenative/oxidative C(sp3)–H/C(sp2)–H cross-coupling of N-sulfonyl-1,2,3-triazoles with aldehydes. (2018). The Royal Society of Chemistry. [Link]

  • Synthesis of 4-biphenylcarboxaldehyde. (n.d.). PrepChem.com. [Link]

  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5160. [Link]

  • Synthesis and characterization of novel oxime analogues. (2020). Rasayan Journal of Chemistry. [Link]

  • Benzaldehyde Oxime. (n.d.). PubChem. [Link]

  • Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. (2019). American Chemical Society. [Link]

  • Alici, Ö., & Karataş, İ. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selçuk University Natural and Applied Science, 3(3), 81-91. [Link]

  • Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. (2016). The Royal Society of Chemistry. [Link]

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(06), 99-101. [Link]

  • Benzaldehyde oxime. (n.d.). Wikipedia. [Link]

  • (E)-4-Nitrobenzaldehyde oxime. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1130. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-501. [Link]

  • 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. (n.d.). ResearchGate. [Link]

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(06), 99-101. [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. (1953). Canadian Journal of Chemistry. [Link]

  • Novel stereoselective synthesis of E-aryl aldoxime and ketoxime O-ethers. (2004). Arkivoc. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2018). International Journal of ChemTech Research. [Link]

  • 4-Bromobenzaldehyde Oxime. (n.d.). PubChem. [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1979).
  • (Z)-p-Bromobenzaldehyde oxime. (n.d.). PubChem. [Link]

  • A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. (2022). Molecules, 27(18), 5898. [Link]

  • Benzaldehyde, oxime, (Z)-. (n.d.). NIST WebBook. [Link]

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  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences. [Link]

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  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. [Link]

  • syn- and anti-Isomers and Fermi Resonance of Acetic Acid in Acetonitrile Revealed by 2D IR. (2020). The Journal of Physical Chemistry B, 124(30), 6696–6704. [Link]

  • Comparison of IR spectra. (2020, April 10). YouTube. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Biphenylaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-biphenylaldehyde oxime. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be a trusted resource, grounding every recommendation in established safety protocols and regulatory standards to ensure self-validating and responsible waste management practices.

The following procedures are based on the known hazards of the precursor, 4-biphenylaldehyde, and established best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as these take precedence.

Hazard Identification and Risk Assessment

The primary hazards associated with the parent aldehyde, and therefore presumed for the oxime, include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[2]

The compound is a solid, off-white crystalline powder that is insoluble in water, which has significant implications for its environmental persistence and disposal pathway.[3][4]

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Core Disposal Principles and Regulatory Compliance

All chemical waste disposal is governed by strict local, regional, and national regulations. In the United States, this is primarily overseen by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for ensuring their waste is correctly classified and managed.[3][5]

The guiding principles for disposing of 4-biphenylaldehyde oxime are:

  • Do Not Drain Dispose: Due to its insolubility in water and potential environmental persistence, this compound must not be released into the sewer system.[3][4]

  • Segregate Waste Streams: Keep 4-biphenylaldehyde oxime waste separate from incompatible materials, particularly strong oxidizing agents and strong bases.[3][6]

  • Properly Label all Waste: All waste containers must be clearly and accurately labeled to prevent accidental mixing and to ensure proper handling by waste management personnel.[7][8]

  • Engage Professional Disposal Services: The ultimate disposal of this chemical should be entrusted to a licensed hazardous waste disposal company.[1][2]

Step-by-Step Disposal Protocols

The following protocols detail the procedures for managing different waste streams containing 4-biphenylaldehyde oxime.

Protocol 1: Disposal of Unused or Expired Solid 4-Biphenylaldehyde Oxime

This procedure applies to the pure, solid chemical that is no longer needed. The primary and most recommended method of disposal is incineration by a licensed facility.

Causality: Incineration at high temperatures in a facility equipped with afterburners and scrubbers is the most effective method for destroying aromatic organic compounds, converting them into less harmful substances like carbon dioxide and water.[2] This method prevents the chemical from persisting in the environment.

Methodology:

  • Container Selection: Ensure the chemical is in its original, clearly labeled container if possible. If not, place it in a new, clean, and chemically compatible container suitable for solid waste. The container must be leak-proof and have a secure lid.[7]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Biphenylaldehyde oxime."

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals.[6]

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to transport hazardous waste yourself.

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This applies to items such as gloves, weighing paper, pipette tips, and glassware that are grossly contaminated with 4-biphenylaldehyde oxime.

Causality: Items with significant chemical residue are considered hazardous waste and must be disposed of as such to prevent exposure and environmental release.

Methodology:

  • Solid Waste Stream:

    • Collect all contaminated disposable items (gloves, wipes, etc.) in a designated, leak-proof hazardous waste bag or a clearly labeled, sealed container.

    • Label the container as "Solid Hazardous Waste: 4-Biphenylaldehyde oxime."

    • Once full, arrange for pickup through your EHS department.

  • Reusable Glassware Decontamination:

    • Scrape out as much solid residue as possible into the solid hazardous waste container.

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect this first rinse ("rinsate") in a designated liquid hazardous waste container labeled "Hazardous Waste: Acetone with 4-Biphenylaldehyde oxime."

    • Repeat the rinse two more times (triple-rinse). Subsequent rinsates can also be collected as hazardous waste.[6][8]

    • After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.

Protocol 3: Disposal of Solutions Containing 4-Biphenylaldehyde Oxime

This applies to waste solutions from experiments or solvent rinses.

Causality: Disposing of organic solvents containing hazardous solutes requires careful segregation to ensure proper final disposal, which is typically fuel blending and incineration.

Methodology:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) for liquid waste. Do not overfill the container; leave at least 5-10% of headspace for vapor expansion.[7]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components, including solvents and solutes (e.g., "Acetone, 4-Biphenylaldehyde oxime").

    • The approximate concentration or percentage of each component.

    • The relevant hazard information.

  • Storage and Disposal: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment. Arrange for pickup through your EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from activities involving 4-biphenylaldehyde oxime.

G Disposal Workflow for 4-Biphenylaldehyde Oxime cluster_paths Waste Streams cluster_actions Disposal Actions start Generate Waste Containing 4-Biphenylaldehyde Oxime waste_type Identify Waste Type start->waste_type solid_chem Unused/Expired Solid Chemical waste_type->solid_chem Pure Solid contaminated_solid Contaminated Solids (Gloves, Wipes, etc.) waste_type->contaminated_solid Solid Labware/PPE contaminated_liquid Contaminated Liquid (Solvents, Solutions) waste_type->contaminated_liquid Liquid Solution action_solid_chem 1. Place in sealed, compatible container. 2. Affix 'Hazardous Waste' label. 3. Store in designated area. solid_chem->action_solid_chem action_solid_ppe 1. Collect in lined, sealed container. 2. Label as 'Solid Hazardous Waste'. 3. Store for disposal. contaminated_solid->action_solid_ppe action_liquid 1. Collect in sealed, vented solvent can. 2. Label with all components & hazards. 3. Store in secondary containment. contaminated_liquid->action_liquid end_point Arrange Pickup with Licensed Waste Disposal Company (via Institutional EHS) action_solid_chem->end_point action_solid_ppe->end_point action_liquid->end_point

Caption: Decision workflow for segregating and preparing 4-biphenylaldehyde oxime waste streams for final disposal.

References

  • Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. [Link]

  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. [Link]

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 4-Biphenylcarboxaldehyde. [Link]

  • StatLab. Aldex® - Aldehyde Disposal Made Easy. [Link]

  • U.S. Environmental Protection Agency. (1993-09). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.